2-Amino-4,5-dichlorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4,5-dichlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWFRBVVABTUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20776-61-8 | |
| Record name | 2-amino-4,5-dichlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Amino-4,5-dichlorobenzoic Acid: Synthesis, Properties, and Applications in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,5-dichlorobenzoic acid (CAS No. 20776-61-8) is a halogenated anthranilic acid derivative that serves as a valuable and versatile building block in synthetic organic chemistry. Its unique substitution pattern—an amino group ortho to a carboxylic acid, flanked by two chlorine atoms on the phenyl ring—provides a scaffold ripe for the construction of complex heterocyclic systems. This guide offers an in-depth analysis of its chemical properties, synthesis, and critical applications, with a particular focus on its utility as a starting material in the development of novel pharmaceutical agents.
Part 1: Physicochemical and Spectroscopic Profile
The identity and purity of a chemical building block are paramount in research and development. This section details the fundamental properties of this compound.
Chemical and Physical Properties
This compound typically appears as a solid, ranging in color from off-white to light yellow.[1] Its key properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 20776-61-8 | [2] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |
| Molecular Weight | 206.03 g/mol | |
| Melting Point | 213-214 °C | [2] |
| Boiling Point | 380.5 ± 42.0 °C (Predicted) | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in ether and alcohols; slightly soluble in water. | [3] |
| Storage | 4°C, protect from light. | [2] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show two distinct signals in the aromatic region.
-
H-3 Proton: A singlet appearing at the highest field (lowest ppm) due to the strong electron-donating effect of the adjacent amino group.
-
H-6 Proton: A singlet appearing further downfield, influenced by the carboxylic acid and the chlorine at position 5.
-
Amine (NH₂) and Carboxyl (COOH) Protons: These will appear as broad singlets, and their chemical shifts can vary significantly depending on the solvent and concentration.
¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum should display seven unique signals:
-
Carboxyl Carbon (C=O): The signal with the highest chemical shift, typically >165 ppm.
-
Aromatic Carbons: Six distinct signals for the carbons of the benzene ring. The carbons directly attached to the chlorine atoms (C-4, C-5) and the amino group (C-2) will show characteristic shifts. The carbon bearing the carboxylic acid (C-1) will also be readily identifiable.
Part 2: Synthesis of this compound
The primary and most direct route for the synthesis of this compound is the Hofmann rearrangement of 4,5-dichlorophthalimide. This reaction provides a high-yield pathway from a readily available starting material.
Synthesis Pathway: Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. When applied to a phthalimide, it results in the corresponding anthranilic acid. The reaction proceeds via an isocyanate intermediate, which is subsequently hydrolyzed.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on a general procedure for the Hofmann rearrangement of a substituted phthalimide.[1]
Materials:
-
4,5-Dichlorophthalimide (1.0 eq)
-
25% Aqueous Sodium Hydroxide (NaOH) solution
-
Bromine (Br₂) (1.0 eq)
-
5% Aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Water (deionized)
-
Ice
Procedure:
-
Preparation of Sodium Hypobromite (NaOBr) Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, add 75 mL of 25% aqueous NaOH solution. Slowly add bromine (16.0 g, 0.1 mol) to the cold, stirred solution. Continue stirring until a clear, yellow solution of NaOBr is formed.
-
Preparation of Phthalimide Solution: In a separate beaker, dissolve 4,5-dichlorophthalimide (21.6 g, 0.1 mol) in 170 mL of 5% aqueous NaOH solution. Cool this solution to 0°C in an ice bath.
-
Reaction: Slowly add the cold phthalimide solution to the vigorously stirred, cold NaOBr solution. The addition should be controlled to maintain the temperature at or near 0°C.
-
Heating: After the addition is complete, continue to stir the reaction mixture vigorously for 5 minutes at 0°C. Then, remove the ice bath and heat the mixture to 80°C. Hold at this temperature for 2 minutes.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid until the pH is neutral. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with ice-cold water.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol, and then add hot water until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry under vacuum to yield pure this compound.[1]
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly heterocyclic scaffolds of medicinal importance. The ortho-amino benzoic acid motif is a classic precursor for the synthesis of quinazolines and quinazolinones, structures that are prevalent in a wide range of biologically active compounds.
Key Scaffold Synthesis: Quinazolines
A significant application of this compound is in the synthesis of 6,7-dichloro-substituted quinazolines. This specific substitution pattern has been explored in the development of various therapeutic agents. A United States Patent describes the use of this compound as a starting material for preparing 2,4,6,7-tetrachloroquinazoline, a key intermediate for further elaboration.[4]
Caption: Pathway from the core building block to advanced drug scaffolds.
Representative Protocol: Synthesis of 6,7-Dichloro-4(3H)-quinazolinone
This protocol demonstrates the utility of this compound in forming a heterocyclic core. It is adapted from the Niementowski quinazolinone synthesis, a reliable method for this transformation.
Materials:
-
This compound (1.0 eq)
-
Formamide (excess, used as reagent and solvent)
-
High-temperature reaction vessel with overhead stirrer and condenser
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound with an excess of formamide (e.g., 4-5 equivalents).
-
Heating: Heat the reaction mixture with stirring to a temperature between 130-180°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion: Continue heating for several hours until the starting material is consumed. Water will be evolved as a byproduct of the cyclization.
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate directly from the formamide solution.
-
Dilute the mixture with water to fully precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove residual formamide.
-
The crude 6,7-dichloro-4(3H)-quinazolinone can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Part 4: Safety, Handling, and Storage
Proper handling of all chemicals is essential for laboratory safety. This compound is classified as harmful and an irritant.
GHS Hazard Information
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is required.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage Recommendations
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is 4°C, and the container should be protected from light.[2]
References
physical and chemical properties of 2-Amino-4,5-dichlorobenzoic acid
An In-depth Technical Guide on 2-Amino-4,5-dichlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a halogenated derivative of anthranilic acid, is a compound of significant interest in the fields of pharmaceutical and agrochemical research. Its molecular structure, featuring both an amino and a carboxylic acid group on a dichlorinated benzene ring, imparts a unique combination of reactivity and biological activity. This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and established applications, offering valuable insights for professionals engaged in drug discovery and organic synthesis.
Physicochemical Properties
The physical characteristics of this compound are fundamental to its handling, formulation, and behavior in various experimental settings. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2] |
| Molecular Weight | 206.03 g/mol | [1][2] |
| Appearance | White to off-white or light yellow crystalline powder | [1][2][3] |
| Melting Point | 213-214 °C | [1] |
| Boiling Point (Predicted) | 380.5 ± 42.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.607 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in organic solvents like ether and alcohols. | [1][3] |
| Purity | Typically ≥97% or ≥98% (HPLC) | [2] |
| Storage Temperature | 4°C, protect from light. |
The compound's solid, crystalline nature and relatively high melting point are indicative of strong intermolecular forces within its crystal lattice. Its solubility in organic solvents is a key consideration for its use in organic synthesis and purification processes.
Chemical Identity and Structure
A precise understanding of the chemical identity of this compound is crucial for its application and for interpreting experimental data.
-
Synonyms: Benzoic acid, 2-amino-4,5-dichloro-[4]
-
InChI Code: 1S/C7H5Cl2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12)
-
InChI Key: MQWFRBVVABTUKS-UHFFFAOYSA-N
The structural arrangement of the amino, carboxyl, and chloro substituents on the benzene ring dictates its chemical reactivity and potential for forming various derivatives.
Reactivity and Chemical Behavior
This compound exhibits reactivity characteristic of its constituent functional groups. The aromatic amine can undergo diazotization, acylation, and alkylation reactions. The carboxylic acid group can be converted to esters, amides, and acid chlorides. The chlorine substituents on the aromatic ring are generally unreactive under standard conditions but can influence the regioselectivity of further electrophilic aromatic substitution reactions.
A notable application of its reactivity is its use as a catalyst in organic synthesis. For instance, it can catalyze the reaction of aromatic aldehydes with flexible cellulose amides for the synthesis of quinones.[1][3]
Synthesis Pathway Overview
One documented method for the preparation of this compound involves the reaction of 4,5-Dichlorophthalimide.[5] This process typically involves a Hofmann rearrangement of the corresponding phthalimide.
Caption: Synthetic route to this compound.
Analytical Characterization Protocols
Accurate characterization is paramount in research and drug development. Below are standard protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is essential for determining the purity of the compound.
Objective: To quantify the purity of a this compound sample.
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best peak separation.
-
Standard Solution Preparation: Accurately weigh a known amount of a high-purity reference standard of this compound and dissolve it in a suitable solvent (e.g., mobile phase) to create a stock solution. Prepare a series of dilutions to generate a calibration curve.
-
Sample Solution Preparation: Accurately weigh the sample to be analyzed and dissolve it in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
-
Analysis: Inject the standard solutions to establish a calibration curve. Then, inject the sample solution. The purity is calculated by comparing the peak area of the sample to the calibration curve.
Caption: Workflow for HPLC purity analysis.
Spectroscopic Analysis
Spectroscopic techniques are vital for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the characteristic functional groups present, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the O-H stretch.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.
Applications in Research and Drug Development
This compound serves as a versatile building block and intermediate in various synthetic applications.
-
Pharmaceutical Intermediates: It is used in the preparation of various organic compounds, including those with potential therapeutic applications such as dyes and pharmaceuticals.[1][3]
-
Agrochemicals: This compound is also utilized in the synthesis of pesticides.[1][3]
-
Organic Synthesis: Its role as a catalyst highlights its utility in facilitating specific chemical transformations.[1][3]
The presence of the amino and carboxylic acid groups, along with the chlorine atoms, provides multiple reaction sites for the construction of more complex molecules, making it a valuable starting material in medicinal chemistry programs.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting.
-
Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
-
Precautions: When handling, it is recommended to use personal protective equipment, including protective glasses, gloves, and a lab coat.[1][3] Work should be conducted in a well-ventilated area to avoid inhalation.[1][3]
-
First Aid: In case of contact with skin or eyes, flush with plenty of water.[1][3] If swallowed, rinse the mouth and seek medical attention.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before use.[6][7][8]
References
2-Amino-4,5-dichlorobenzoic acid molecular structure and weight
An In-Depth Technical Guide to 2-Amino-4,5-dichlorobenzoic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a substituted aromatic carboxylic acid that serves as a crucial intermediate and building block in various fields of chemical synthesis. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and two chlorine atoms on the benzene ring, imparts specific reactivity and properties that are highly valuable in the development of complex molecules. For researchers and professionals in drug development and materials science, a thorough understanding of this compound's characteristics is essential for its effective application. This guide provides a comprehensive overview of this compound, from its fundamental molecular properties and synthesis to its applications and safety protocols, grounded in established scientific data.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is to confirm its identity and understand its physical characteristics. These properties dictate the conditions required for its storage, handling, and reaction.
Molecular Structure and Identifiers
The arrangement of functional groups on the benzene ring is critical to the chemical behavior of this compound. The ortho-amino and para/meta-chloro substituents influence the acidity of the carboxylic acid and the nucleophilicity of the amino group.
Caption: Molecular Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 20776-61-8 | [1][2][3] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1][3] |
| Molecular Weight | 206.03 g/mol | [1][3][4] |
| InChI Key | MQWFRBVVABTUKS-UHFFFAOYSA-N |
| Synonyms | Benzoic acid, 2-amino-4,5-dichloro- |[5][6] |
Physicochemical Data
The physical properties of the compound are summarized below. It is noteworthy that different sources report varying melting points, which may be attributable to the purity of the material analyzed. Recrystallization is often necessary to obtain a sharp melting point, as demonstrated by the higher range observed in purified samples.[7]
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | White to off-white or light yellow crystalline powder | [1][3][5] |
| Melting Point | 213-214 °C; 188-190 °C; 196-203 °C (recrystallized) | [1][5][7] |
| Boiling Point | 380.5 ± 42.0 °C (Predicted) | [1] |
| Solubility | Soluble in ether and alcohols | [1][5] |
| Storage | 4°C, protect from light | |
Synthesis and Purification
The synthesis of this compound can be achieved through various routes. A common and effective method is the Hofmann rearrangement of 4,5-Dichlorophthalimide. This pathway is advantageous due to the accessibility of the starting materials and the generally good yields obtained. The mechanism involves the formation of an intermediate isocyanate, which is subsequently hydrolyzed to yield the final amino acid product.
Synthesis Workflow: Hofmann Rearrangement
The following diagram illustrates the key stages of the synthesis process, from the preparation of the Hofmann reagent to the final product isolation.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis
This protocol is based on the methodology described by ChemicalBook for the Hofmann rearrangement of 4,5-Dichlorophthalimide.[7]
-
Preparation of Sodium Hypobromite (NaOBr) Solution:
-
Cool 75 mL of a 25% aqueous sodium hydroxide solution to 0°C in an ice bath.
-
Slowly add 16.0 g (0.1 mol) of bromine to the cold NaOH solution with continuous stirring until a clear yellow solution is formed. Maintain the temperature at or below 0°C.
-
-
Preparation of the Substrate Solution:
-
Dissolve 21.6 g (0.1 mol) of 4,5-Dichlorophthalimide in 170 mL of a 5% aqueous sodium hydroxide solution.
-
Cool this solution to 0°C.
-
-
Reaction:
-
Slowly add the cold phthalimide solution to the cold NaOBr solution under vigorous stirring.
-
Continue stirring the reaction mixture for 5 minutes at 0°C.
-
Subsequently, heat the mixture to 80°C and maintain this temperature for 2 minutes.
-
-
Isolation of Crude Product:
-
Cool the reaction mixture in an ice bath.
-
Neutralize the solution to a neutral pH using concentrated hydrochloric acid. A precipitate will form.
-
Collect the precipitate by filtration and wash it with ice-cold water.
-
Experimental Protocol: Purification
Purification by recrystallization is crucial for removing impurities and obtaining a product suitable for subsequent applications.
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot mixture of methanol and water.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold methanol/water, and dry under vacuum. The expected yield is approximately 14.8 g (72%).[7]
-
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is required. The following protocols are standard methodologies for organic compounds and are designed to be self-validating.
Protocol: Spectroscopic Analysis
The following steps, adapted from standard procedures for similar aromatic compounds, outline a robust workflow for structural verification.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR Features: Two singlets in the aromatic region (due to the substitution pattern) and a broad singlet for the amine (NH₂) protons. The carboxylic acid proton will also appear as a broad singlet, typically downfield.
-
Expected ¹³C NMR Features: Seven distinct carbon signals: four for the substituted aromatic carbons, two for the aromatic C-H carbons, and one for the carboxyl carbon.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) until a fine, homogeneous powder is formed. Press the mixture into a thin, transparent pellet using a hydraulic press.[8]
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Features: Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), a broad O-H stretch (carboxylic acid, ~2500-3300 cm⁻¹), C=O stretching (carboxylic acid, ~1680-1710 cm⁻¹), and C-Cl stretching (~1000-1100 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes.
-
Expected Features: The molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed at m/z corresponding to the molecular weight (206.03). The isotopic pattern characteristic of two chlorine atoms (a cluster of peaks with a specific intensity ratio) will be a key indicator for confirming the elemental composition.
-
Applications in Research and Drug Development
The utility of this compound stems from its multifunctional nature, making it a valuable precursor in several high-value applications.
-
Pharmaceutical and Agrochemical Synthesis: It is a key intermediate in the preparation of various pharmaceuticals and pesticides.[1][5] The amino and carboxylic acid groups provide reactive handles for building more complex molecular architectures. Substituted aminobenzoic acids, as a class, are recognized as important scaffolds in medicinal chemistry, forming the core of drugs with anticancer, anti-inflammatory, and antimicrobial properties.[9]
-
Protein Degrader Building Blocks: A significant modern application is its use as a building block for PROTACs (Proteolysis-Targeting Chimeras) and molecular glues.[2] These advanced therapeutic modalities require specific molecular fragments to bind to target proteins or E3 ligases, and derivatives of this compound can serve as versatile scaffolds in the design of such degraders.
-
Organic Synthesis and Materials Science: Beyond life sciences, it is used as a catalyst in certain organic reactions and in the synthesis of specialized dyes.[1][5]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. The following information is derived from its Safety Data Sheet (SDS).[10]
Table 3: GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning [10] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
First Aid: In case of skin contact, wash off immediately with plenty of water. For eye contact, rinse thoroughly with plenty of water and seek medical attention. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water and seek medical help.[10][11]
Conclusion
This compound is a chemical intermediate of significant value, particularly for researchers in drug discovery and organic synthesis. Its defined molecular structure and physicochemical properties, coupled with established synthesis and purification protocols, make it a reliable building block for complex molecular design. Proper analytical characterization is paramount to ensure its suitability for these applications. By adhering to rigorous safety and handling procedures, researchers can confidently and effectively leverage this compound to advance their scientific and developmental goals.
References
- 1. chembk.com [chembk.com]
- 2. calpaclab.com [calpaclab.com]
- 3. capotchem.com [capotchem.com]
- 4. This compound - CAS:20776-61-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. chembk.com [chembk.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | 20776-61-8 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. echemi.com [echemi.com]
- 11. angenechemical.com [angenechemical.com]
synthesis of 2-Amino-4,5-dichlorobenzoic acid from 4,5-dichloroisatin
An In-depth Technical Guide to the Synthesis of 2-Amino-4,5-dichlorobenzoic Acid from 4,5-dichloroisatin
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of this compound, a valuable substituted anthranilic acid derivative, commencing from 4,5-dichloroisatin. The core of this transformation lies in the oxidative cleavage of the isatin ring system. This document will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and present critical process parameters in a clear, tabular format. The intended audience for this guide includes researchers, chemists, and professionals in the fields of organic synthesis and drug development who require a practical and scientifically grounded approach to the preparation of this and similar compounds.
Introduction and Significance
Substituted anthranilic acids are a cornerstone in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. This compound, in particular, serves as a crucial building block for more complex molecules due to its specific pattern of substitution on the aromatic ring. The conversion of substituted isatins to their corresponding anthranilic acids represents a highly effective and environmentally conscious synthetic strategy. This method, which involves the oxidative cleavage of the isatin's α-dicarbonyl moiety, is often preferred due to its operational simplicity, mild reaction conditions, and generally high yields.[1][2][3]
This guide focuses on the specific conversion of 4,5-dichloroisatin to this compound, a reaction that proceeds efficiently under basic conditions with an oxidizing agent such as hydrogen peroxide.
Reaction Mechanism: Oxidative Cleavage of the Isatin Ring
The conversion of isatin and its derivatives to anthranilic acids is achieved through an oxidative C-C bond cleavage. The reaction is typically carried out in a basic medium, which facilitates the initial nucleophilic attack and subsequent ring opening. A plausible mechanism for the oxidation of isatin in the presence of sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) is as follows[1][2]:
-
Deprotonation and Nucleophilic Attack: The reaction commences with the deprotonation of the isatin nitrogen by the hydroxide ion (OH⁻). The resulting anion then undergoes nucleophilic attack by the hydroperoxide anion (OOH⁻), which is formed from the reaction of H₂O₂ with NaOH, at the C2-carbonyl carbon.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
-
Ring Opening and Rearrangement: The intermediate undergoes a rearrangement, leading to the cleavage of the C2-C3 bond of the isatin ring.
-
Decarboxylation and Protonation: Subsequent decarboxylation (loss of CO₂) and protonation during acidic workup yield the final this compound.
Below is a diagrammatic representation of the proposed reaction mechanism.
Caption: Proposed mechanism for the oxidative cleavage of 4,5-dichloroisatin.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of anthranilic acids from substituted isatins.[1][2][3][4]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 4,5-Dichloroisatin | ≥98% Purity | Standard Chemical Supply |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Standard Chemical Supply |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O | Standard Chemical Supply |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Chemical Supply |
| Deionized Water | High Purity | In-house |
| Buchner Funnel and Filter Paper | --- | Laboratory Standard |
| Magnetic Stirrer and Stir Bar | --- | Laboratory Standard |
| pH Meter or pH Paper | --- | Laboratory Standard |
3.2. Step-by-Step Procedure
-
Preparation of NaOH Solution: In a suitable reaction vessel equipped with a magnetic stir bar, dissolve the required amount of sodium hydroxide in deionized water to create a 5% (w/w) solution. Allow the solution to cool to room temperature.
-
Dissolution of 4,5-Dichloroisatin: To the stirred NaOH solution, add 4,5-dichloroisatin. Stir until the solid is completely dissolved. The solution will likely adopt a dark color.
-
Addition of Hydrogen Peroxide: Slowly add 30% hydrogen peroxide to the reaction mixture dropwise. The addition should be controlled to manage any potential exotherm.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. For substituted isatins, the reaction is typically complete within 15-30 minutes.[1][2] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reaction is complete, cool the mixture in an ice bath. Slowly add concentrated hydrochloric acid dropwise with continuous stirring to acidify the solution. The this compound will precipitate out of the solution. Monitor the pH and adjust it to a range of 1-3 to ensure complete precipitation.[1][2]
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any residual acid and inorganic salts. Dry the product under vacuum or in a desiccator to a constant weight.
3.3. Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle concentrated acids and bases in a well-ventilated fume hood.
-
The reaction of hydrogen peroxide can be exothermic. Ensure slow and controlled addition.
Quantitative Data and Reaction Parameters
The following table outlines the typical reaction parameters for this synthesis. Yields for substituted anthranilic acids prepared by this method are generally high, often ranging from 51% to 97%.[1][2]
| Parameter | Value/Range | Rationale |
| Molar Ratio (Isatin:NaOH:H₂O₂) | 1 : 2.5 : 2.5 | Ensures a sufficiently basic medium and an excess of the oxidizing agent. |
| Reaction Temperature | Room Temperature | Mild conditions are sufficient for the reaction to proceed to completion.[1][2] |
| Reaction Time | 15 - 30 minutes | Typically sufficient for complete conversion of the starting material.[1][2] |
| pH for Precipitation | 1 - 3 | Ensures the protonation of the carboxylate and minimizes product solubility.[1][2] |
| Expected Yield | >70% | Based on reported yields for similar substituted isatins.[1][2] |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the .
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The oxidative cleavage of 4,5-dichloroisatin using sodium hydroxide and hydrogen peroxide is a highly efficient, rapid, and straightforward method for the synthesis of this compound. This approach offers several advantages, including mild reaction conditions, high yields, and operational simplicity, making it an attractive route for both academic research and industrial applications. The detailed protocol and mechanistic insights provided in this guide are intended to enable researchers to reliably and safely perform this valuable chemical transformation.
References
A Researcher's Comprehensive Guide to the Safe Handling of 2-Amino-4,5-dichlorobenzoic Acid
This guide provides an in-depth technical overview of the safety protocols and handling precautions for 2-Amino-4,5-dichlorobenzoic acid. It is intended for researchers, scientists, and drug development professionals who work with this compound. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure a comprehensive understanding of the associated risks and the implementation of effective control measures.
Understanding the Compound: A Profile of this compound
This compound is a chlorinated aromatic amine and carboxylic acid, a chemical structure that warrants a thorough evaluation of its potential hazards. While comprehensive toxicological data for this specific compound is not fully available, the known risks associated with its structural class necessitate a cautious and well-informed approach to its handling.[1]
| Property | Value | Source |
| CAS Number | 20776-61-8 | --INVALID-LINK-- |
| Molecular Formula | C₇H₅Cl₂NO₂ | --INVALID-LINK-- |
| Molecular Weight | 206.03 g/mol | --INVALID-LINK-- |
| Appearance | Brown powder | --INVALID-LINK-- |
| Melting Point | 213-214 °C | --INVALID-LINK-- |
| Boiling Point | 380.5 ± 42.0 °C at 760 mmHg | --INVALID-LINK-- |
| Solubility | Slightly soluble in water | --INVALID-LINK-- |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[2][3]
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[2][3]
The signal word for this compound is Warning .[2] The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[1] The toxicological properties of this substance have not been fully investigated, which underscores the importance of minimizing exposure.[1]
Engineering Controls: The First Line of Defense
The primary principle of chemical safety is to minimize exposure through engineering controls. The causality is simple: if the hazardous substance is contained, the risk of exposure is significantly reduced.
-
Fume Hood: All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood.[4][5] This is to control the inhalation hazard posed by fine powders, which can easily become airborne.[4] The fume hood's constant airflow will capture and exhaust any dust particles, preventing them from entering the researcher's breathing zone.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[3] This helps to dilute any fugitive emissions that may escape primary containment.
Personal Protective Equipment (PPE): The Essential Barrier
Where engineering controls cannot eliminate all risks, Personal Protective Equipment (PPE) provides a crucial barrier between the researcher and the hazardous material. The selection of PPE must be based on a thorough risk assessment.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1][6] If there is a risk of splashing, a face shield should also be worn.[3] This is to protect against the serious eye irritation this compound can cause.[3]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood is unavoidable, or in the event of a large spill, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required to prevent respiratory tract irritation.[1]
References
- 1. 2-Amino-3,5-dichlorobenzoic acid(2789-92-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound | 20776-61-8 [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. gz-supplies.com [gz-supplies.com]
- 8. artsci.usu.edu [artsci.usu.edu]
An In-depth Technical Guide to the Solubility of 2-Amino-4,5-dichlorobenzoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-4,5-dichlorobenzoic acid, a compound of interest in pharmaceutical research and organic synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this guide establishes a predictive framework based on its physicochemical properties and the known solubility of structurally analogous compounds. We delve into the theoretical principles governing the solubility of substituted benzoic acids, offering a rationale for solvent selection in various applications. Furthermore, this document provides detailed, field-proven experimental protocols for the accurate determination of thermodynamic solubility, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical application of solubility principles for this compound and related molecules.
Introduction: Understanding the Molecule
This compound is a multifaceted molecule featuring a carboxylic acid group, an amino group, and two chlorine atoms attached to a benzene ring. This unique combination of functional groups dictates its chemical behavior and, critically, its solubility in different solvent environments. The interplay between the polar, hydrogen-bonding capable amino and carboxylic acid groups, and the non-polar, hydrophobic dichlorinated benzene ring results in a nuanced solubility profile.
A thorough understanding of its solubility is paramount for a variety of applications, including:
-
Drug Development: Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.
-
Organic Synthesis: The choice of solvent is crucial for reaction kinetics, yield, and purification processes.
-
Crystallization Studies: Controlling solubility is fundamental to obtaining desired crystal polymorphs and particle sizes.
This guide will first explore the key physicochemical properties of this compound that influence its solubility. We will then present a qualitative and estimated quantitative overview of its solubility in a range of common organic solvents. Finally, we will provide detailed experimental protocols for researchers to determine the solubility of this compound with high accuracy in their own laboratories.
Physicochemical Properties and Their Impact on Solubility
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the lattice energy of the solid and the cohesive forces of the solvent, while establishing new solute-solvent interactions. The key physicochemical properties of this compound are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |
| Molecular Weight | 206.03 g/mol | [2] |
| Melting Point | 213-214 °C | [3] |
| Appearance | Pale yellow crystalline powder | [1] |
| pKa | Not explicitly found, but expected to be around 2-3 for the carboxylic acid and 2-3 for the aniline-like amino group | Inferred from similar structures |
| LogP | Not explicitly found, but predicted to be moderately lipophilic | Inferred from structure |
The high melting point suggests a stable crystal lattice with significant intermolecular forces that must be overcome for dissolution. The presence of both a hydrogen bond donor (amino group) and a hydrogen bond donor/acceptor (carboxylic acid group) allows for strong self-association in the solid state but also enables interaction with polar, hydrogen-bonding solvents. The two chlorine atoms increase the molecular weight and contribute to the molecule's lipophilicity, while also potentially participating in halogen bonding.
Solubility Profile in Organic Solvents: A Predictive Approach
Qualitative Solubility Predictions
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the amino and carboxylic acid groups, this compound is expected to exhibit good solubility in these solvents. The solvent molecules can effectively solvate the polar functional groups, breaking the solute-solute interactions in the crystal lattice.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents have significant dipole moments and can act as hydrogen bond acceptors. They are expected to be effective at solvating the carboxylic acid and amino groups. Consequently, good to moderate solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and hydrogen bonding capabilities. The energy required to break the strong intermolecular forces in the solid this compound is unlikely to be compensated by the weak van der Waals interactions with these solvents. Therefore, low solubility is expected.
-
Chlorinated Solvents (e.g., Dichloromethane): While having a dipole moment, dichloromethane is not a strong hydrogen bond acceptor. Its ability to dissolve this compound will be moderate, likely lower than in polar protic or aprotic solvents.
Estimated Quantitative Solubility
Based on the solubility of other substituted benzoic acids, we can provide an estimated solubility of this compound at room temperature (approximately 25 °C). It is crucial to note that these are estimations and should be experimentally verified.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | Strong hydrogen bonding interactions. |
| Ethanol | High | Similar to methanol, with slightly lower polarity. | |
| Polar Aprotic | Acetone | Moderate to High | Good hydrogen bond acceptor. |
| Ethyl Acetate | Moderate | Less polar than acetone. | |
| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar aprotic solvent. | |
| Nonpolar | Toluene | Low | Mismatch in polarity and hydrogen bonding ability. |
| Hexane | Very Low | Highly nonpolar. | |
| Chlorinated | Dichloromethane | Low to Moderate | Moderate polarity, weak hydrogen bond acceptor. |
Experimental Determination of Thermodynamic Solubility
To obtain accurate and reliable solubility data, it is essential to follow a robust experimental protocol. The most widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method .[4] This method ensures that an equilibrium is reached between the undissolved solid and the saturated solution.
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the necessary steps to determine the thermodynamic solubility of this compound.
Materials and Equipment:
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with airtight seals
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Protocol Workflow Diagram:
Caption: Workflow for the shake-flask solubility determination method.
Detailed Steps:
-
Preparation:
-
Add an excess amount of solid this compound to a vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture at a constant speed for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking samples at different time points.
-
-
Sampling:
-
After the equilibration period, stop the agitation and allow the excess solid to settle for at least 24 hours in the same temperature-controlled environment.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Immediately filter the sample through a syringe filter to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
-
Analysis:
-
Accurately dilute the filtered sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)
-
Analytical Methodologies: The "How" and "Why"
The choice of analytical method depends on the properties of the analyte and the desired accuracy.
High-Performance Liquid Chromatography (HPLC-UV):
-
Why: HPLC is a highly specific and sensitive method that can separate the analyte of interest from any potential impurities or degradation products. This is the gold standard for solubility determination in the pharmaceutical industry.
-
How: A reversed-phase C18 column is typically suitable for a molecule like this compound. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is achieved by monitoring the UV absorbance at a wavelength where the compound exhibits maximum absorbance (λmax).
UV-Vis Spectrophotometry:
-
Why: This method is simpler and faster than HPLC, but it is less specific. It is suitable for pure compounds in non-absorbing solvents.
-
How: A calibration curve of absorbance versus concentration is first established using standard solutions of this compound in the solvent of interest. The absorbance of the diluted, filtered sample is then measured, and the concentration is determined from the calibration curve. The λmax should be determined prior to creating the calibration curve.
Method Validation Diagram:
References
melting point and boiling point of 2-Amino-4,5-dichlorobenzoic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 2-Amino-4,5-dichlorobenzoic Acid: Melting and Boiling Point Determination
Introduction
This compound is a substituted aromatic compound with significant applications as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1] For researchers and professionals in drug development and chemical synthesis, the precise characterization of this molecule is paramount. Fundamental physical properties, such as melting and boiling points, serve as critical indicators of a substance's identity and purity.[2] An accurately determined melting point, particularly a sharp melting range, provides a reliable benchmark for purity, while the boiling point is essential for developing purification protocols like distillation and for understanding the compound's thermal stability.
This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the melting and boiling points of this compound. As a Senior Application Scientist, the focus extends beyond mere procedural steps to include the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Compound Profile and Physicochemical Properties
A precise understanding of a compound begins with its fundamental identifiers and properties. The data for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 20776-61-8 | [3][4][5] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [3][5] |
| Molecular Weight | 206.03 g/mol | [5] |
| Appearance | Off-white to light yellow crystalline powder | [5] |
| Melting Point | 213-214 °C | [3] |
| Boiling Point | 380.5 ± 42.0 °C at 760 mmHg (Predicted) | [3] |
Theoretical Principles of Phase Transitions
The melting and boiling points are unique physical constants that depend on the strength of intermolecular forces.
Melting Point
The melting point is the temperature at which a substance's solid and liquid phases are in equilibrium at a given pressure.[2] For a pure crystalline solid, this transition occurs over a very narrow temperature range, often referred to as a "sharp" melting point. The presence of even minor impurities disrupts the crystal lattice structure, typically causing two observable effects: a depression of the melting point and a broadening of the melting range.[2] This phenomenon, known as melting point depression, is a colligative property and is a foundational principle for assessing compound purity in a laboratory setting. A broad melting range for a synthesized batch of this compound would suggest the presence of residual starting materials, solvents, or byproducts.
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to a phase transition from liquid to gas.[6][7] This property is heavily influenced by factors such as molecular weight, branching, and the nature of intermolecular forces.[7] this compound possesses strong intermolecular hydrogen bonds due to its carboxylic acid and amino groups, as well as dipole-dipole interactions from the carbon-chlorine bonds, contributing to its high boiling point. It is critical to note that the provided boiling point of 380.5 °C is a predicted value.[3] Many complex organic molecules, especially those with multiple functional groups, may undergo thermal decomposition at temperatures below their atmospheric boiling point.
Experimental Determination Protocols
The following sections detail standardized, field-proven protocols for the determination of melting and boiling points.
Melting Point Determination (Capillary Method)
This method is the most common and reliable technique for determining the melting point of a solid organic compound. It relies on slow, controlled heating of a small, powdered sample packed into a capillary tube.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Grinding the crystals ensures uniform packing and efficient heat transfer.[8][9]
-
Capillary Packing: Invert a glass capillary tube (sealed at one end) and press the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the powder down into a dense column of 2-3 mm in height.[10]
-
Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp) or attach it to a thermometer to be immersed in a Thiele tube oil bath.
-
Approximate Determination: Heat the sample rapidly to get a preliminary, approximate melting point. This saves time in the subsequent accurate measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again, but at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.[10]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the T1-T2 range. For a pure sample, this range should be narrow, such as 213-214 °C.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Inverted Capillary Method)
This micro-scale method is suitable for determining the boiling point of small liquid quantities.
Senior Application Scientist Insight: The reported boiling point for this compound is a predicted value of 380.5 °C.[3] Experimentally verifying this at standard atmospheric pressure is highly impractical and likely impossible, as the compound will almost certainly decompose at such a high temperature. The energy required to bring the compound to this temperature would likely break covalent bonds within the molecule itself. Therefore, this protocol is presented for its educational value in boiling point theory. An experimental determination would necessitate vacuum distillation to measure the boiling point at a significantly reduced pressure.
Methodology:
-
Sample Preparation: Place a small amount (a few drops) of the liquid sample into a small-diameter test tube or fusion tube.[6][11]
-
Apparatus Assembly: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.[6]
-
Heating Setup: Attach the fusion tube to a thermometer and immerse the assembly in a heating bath (such as a Thiele tube filled with high-boiling point oil). The thermometer bulb should be level with the sample.[6]
-
Heating and Observation: Heat the bath gently and uniformly.[6] As the liquid heats, air trapped in the capillary will slowly bubble out.
-
Recording the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end. At this point, stop heating. The liquid will begin to cool and will be drawn up into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point. This is the point where the external pressure equals the vapor pressure of the liquid.[6]
References
- 1. chembk.com [chembk.com]
- 2. athabascau.ca [athabascau.ca]
- 3. chembk.com [chembk.com]
- 4. This compound | 20776-61-8 [chemicalbook.com]
- 5. capotchem.com [capotchem.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
- 11. byjus.com [byjus.com]
The Strategic Role of 2-Amino-4,5-dichlorobenzoic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
2-Amino-4,5-dichlorobenzoic acid, a halogenated derivative of anthranilic acid, has emerged as a profoundly versatile scaffold in the landscape of medicinal chemistry. The strategic placement of its functional groups—an amine, a carboxylic acid, and two chlorine atoms—imparts a unique combination of reactivity, lipophilicity, and electronic properties that are highly advantageous for drug design. This guide provides a technical exploration of the core applications of this molecule, moving beyond a simple catalog of derivatives to explain the causal chemistry and strategic rationale behind its use. We will dissect its role in the synthesis of privileged heterocyclic structures, its application in developing targeted therapies for oncology and inflammatory diseases, and its emerging potential as a modulator of ion channels. This document is structured to serve as a foundational resource for researchers, offering both high-level strategic insights and detailed, actionable experimental frameworks.
Core Molecular Attributes: A Foundation for Versatility
The utility of this compound in drug discovery is not accidental; it is a direct result of its intrinsic chemical and physical properties. The anthranilic acid core is a well-established "privileged scaffold," a framework known to interact with a wide range of biological targets.[1][2] The addition of the dichloro-substituents further refines its profile in several critical ways:
-
Modulation of Physicochemical Properties: The two chlorine atoms significantly increase the molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability. They also act as powerful electron-withdrawing groups, influencing the pKa of the adjacent carboxylic acid and the basicity of the amino group, which are critical parameters for optimizing a drug's pharmacokinetic profile.
-
Halogen Bonding: The chlorine atoms can participate in halogen bonding, a specific and directional non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site. This can provide an additional anchor point for the ligand, increasing binding affinity and selectivity.
-
Metabolic Stability: The presence of chlorine atoms at the 4- and 5-positions can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the resulting drug candidate.
Synthetic Utility: A Gateway to Diverse Chemical Scaffolds
The true power of this compound lies in its synthetic tractability. The ortho-amino-acid arrangement is a classical precursor for a multitude of cyclization reactions, enabling the efficient construction of complex heterocyclic systems that are central to many therapeutic agents.
Diagram 1: Synthetic Versatility of this compound
Caption: Key synthetic transformations and resulting molecular scaffolds.
One of the most significant applications is the synthesis of the quinazolinone ring system.[3][4][5] This bicyclic heterocycle is a cornerstone of many kinase inhibitors. The reaction of an anthranilic acid derivative with reagents like formamide or orthoesters provides a direct and efficient route to this valuable scaffold.[3][6]
Key Therapeutic Applications in Drug Development
The derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The following sections detail the most prominent examples.
3.1. Anticancer Agents: Targeting Protein Kinases
Protein kinases are a major class of drug targets in oncology, and the quinazolinone scaffold derived from this compound is a validated framework for designing potent and selective kinase inhibitors.[7][8][9] These molecules typically function as ATP-competitive inhibitors, where the heterocyclic core mimics the adenine ring of ATP, and substituents occupy adjacent hydrophobic pockets in the kinase active site.
The dichloro-substituents play a crucial role here, often fitting into specific hydrophobic regions of the ATP-binding pocket, thereby enhancing the potency and selectivity of the inhibitor. Numerous inhibitors for kinases like EGFR, VEGFR, and others have been developed based on this core structure.
Diagram 2: Mechanism of Kinase Inhibition
Caption: Competitive inhibition of a receptor tyrosine kinase by a derivative.
3.2. Anti-inflammatory Agents
Anthranilic acid derivatives, known as fenamates, are a classical group of non-steroidal anti-inflammatory drugs (NSAIDs).[2] Research has extended this principle to new derivatives of this compound, which have been investigated for their ability to modulate key inflammatory pathways.[10][11] These compounds can inhibit the production of pro-inflammatory mediators like prostaglandins by targeting cyclooxygenase (COX) enzymes, or they can suppress the expression of inflammatory cytokines.[12][13][14] The specific substitution patterns on the anthranilic acid core allow for the fine-tuning of activity and selectivity, offering a pathway to develop novel anti-inflammatory agents with potentially improved safety profiles.[15][16]
3.3. Ion Channel Modulators
Ion channels, which are pore-forming membrane proteins that control the flow of ions across cell membranes, are critical drug targets for a range of diseases affecting the nervous, cardiovascular, and respiratory systems.[17][18][19] There is emerging evidence that scaffolds derived from substituted anthranilic acids can modulate the activity of various ion channels, including acid-sensing ion channels (ASICs) and chloride channels.[20][21] The development of potent and selective modulators for these targets is an active area of research, and this compound provides a promising starting point for generating compound libraries for screening against these challenging targets.
Table 1: Summary of Therapeutic Applications
| Therapeutic Area | Primary Target Class | Example Scaffold | Mechanism of Action |
| Oncology | Protein Kinases | Quinazolinones | Competitive ATP Inhibition |
| Inflammation | Cyclooxygenases (COX) | N-Aryl Anthranilates | Inhibition of Prostaglandin Synthesis |
| Neurology/Cardiology | Ion Channels | Amide Derivatives | Allosteric Modulation of Ion Flow |
Foundational Experimental Protocols
To translate the potential of this compound into tangible drug candidates, robust synthetic and screening methodologies are essential. The following protocols provide a self-validating framework for the synthesis of a key derivative class and its subsequent biological evaluation.
4.1. Protocol: Synthesis of an N-Aryl Quinazolinone Derivative
This protocol outlines a two-step process to a common and valuable scaffold.
Step 1: Synthesis of the Benzoxazinone Intermediate
-
Reaction Setup: Suspend this compound (1.0 eq) in acetic anhydride (5.0 eq).
-
Heating: Heat the mixture to reflux (approx. 140 °C) for 2-3 hours. The solid should dissolve, and the solution may change color.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature, then place on an ice bath. The product, a benzoxazinone, will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product is often pure enough for the next step without further purification.
Step 2: Cyclization to the Quinazolinone
-
Reaction Setup: Dissolve the benzoxazinone intermediate (1.0 eq) and a desired primary amine (e.g., aniline, 1.1 eq) in glacial acetic acid.
-
Heating: Heat the mixture to reflux for 4-6 hours.
-
Monitoring: Monitor the progress of the cyclization by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water. Adjust the pH to neutral (pH ~7) with a saturated sodium bicarbonate solution.
-
Isolation & Purification: The crude quinazolinone product will precipitate. Collect the solid by vacuum filtration. Purify the crude material via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.
4.2. Protocol: In Vitro Kinase Inhibition Assay (Luminescent ATP-based)
This assay quantifies the ability of a synthesized compound to inhibit the activity of a target kinase.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., the synthesized quinazolinone) in 100% DMSO. Create a serial dilution series from this stock.
-
Prepare the reaction buffer, recombinant kinase enzyme, the appropriate substrate, and ATP at their optimal concentrations.
-
-
Assay Execution:
-
In a 384-well white assay plate, add 5 µL of the kinase/substrate mixture to each well.
-
Add 100 nL of the test compound from the dilution series (or DMSO for control wells).
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Allow the reaction to proceed at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and measure the remaining ATP by adding 10 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound is more than just a chemical intermediate; it is a strategic starting point for accessing high-value chemical space in drug discovery. Its synthetic flexibility allows for the efficient creation of diverse compound libraries, particularly those centered on privileged scaffolds like quinazolinones. The inherent physicochemical properties imparted by its dichlorinated core provide a solid foundation for developing potent, selective, and metabolically robust therapeutic candidates. Future efforts will likely focus on leveraging this scaffold to design inhibitors for novel kinase targets, explore its potential in modulating a wider array of ion channels, and incorporate it into novel drug modalities such as proteolysis-targeting chimeras (PROTACs). The continued application of this versatile building block will undoubtedly contribute to the advancement of next-generation therapeutics.
References
- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Synthesis and Structure-Activity Relationships of DCLK1 Kinase Inhibitors Based on a 5,11-Dihydro-6 H-benzo[ e]pyrimido[5,4- b][1,4]diazepin-6-one Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Cdc2-like Kinase 2 Inhibitors: Achievements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. ijddr.in [ijddr.in]
- 17. RePORT ⟩ RePORTER [reporter.nih.gov]
- 18. Ion channel modulators [hellobio.com]
- 19. Modulating ion channels with nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acid-sensing ion channels and their modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of chloride channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Dichotomous Role of 2-Amino-4,5-dichlorobenzoic Acid in Organic Synthesis: An Organocatalyst in Focus
Introduction: Beyond a Simple Building Block
2-Amino-4,5-dichlorobenzoic acid, a halogenated derivative of anthranilic acid, is a compound of increasing interest in the landscape of organic synthesis. While traditionally viewed as a versatile scaffold for the synthesis of pharmaceuticals and agrochemicals, its potential as an organocatalyst is an emerging area of exploration. The strategic placement of electron-withdrawing chlorine atoms on the aromatic ring, coupled with the bifunctional amino and carboxylic acid moieties, imparts unique electronic and steric properties that can be harnessed for catalytic transformations. This guide provides an in-depth exploration of the catalytic applications of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
The presence of the carboxylic acid and amino groups allows this compound to act as a bifunctional catalyst. The acidic proton of the carboxyl group can activate electrophiles, while the lone pair of electrons on the nitrogen atom of the amino group can act as a nucleophile or a hydrogen bond donor. The dichloro substitution pattern significantly lowers the pKa of the carboxylic acid and the basicity of the amine compared to the parent anthranilic acid, which can modulate its catalytic activity and selectivity in various organic reactions.
Catalytic Applications in Heterocycle Synthesis: The Case of Quinazolines
The synthesis of quinazolines and related N-heterocycles is a cornerstone of medicinal chemistry, with this scaffold being present in numerous bioactive compounds. Aminobenzoic acids have been demonstrated to catalyze the condensation reactions leading to these important structures. This compound can be effectively employed as a Brønsted acid catalyst in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from anthranilamide and various aldehydes or ketones.
Mechanistic Rationale
The catalytic cycle is believed to proceed through a series of acid-catalyzed condensation and cyclization steps. The carboxylic acid moiety of this compound protonates the carbonyl group of the aldehyde or ketone, enhancing its electrophilicity. This is followed by a nucleophilic attack from the amino group of anthranilamide to form a carbinolamine intermediate. Subsequent dehydration, facilitated by the catalyst, leads to the formation of a Schiff base. An intramolecular cyclization then occurs, with the amide nitrogen attacking the imine carbon. A final tautomerization yields the stable 2,3-dihydroquinazolin-4(1H)-one product. The electron-withdrawing chloro groups on the catalyst are thought to increase the acidity of the carboxylic acid, potentially accelerating the reaction rate compared to unsubstituted aminobenzoic acid.
Caption: Proposed catalytic cycle for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Experimental Protocol: Synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one
Materials:
-
This compound (Catalyst)
-
Anthranilamide
-
Benzaldehyde
-
Ethanol (Solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
To a 50 mL round-bottom flask, add anthranilamide (1.0 mmol, 136 mg), benzaldehyde (1.0 mmol, 106 mg, 102 µL), and this compound (0.1 mmol, 20.6 mg, 10 mol%).
-
Add ethanol (10 mL) to the flask.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion of the reaction (typically 4-6 hours, as indicated by the disappearance of the starting materials), remove the heat source and allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-phenyl-2,3-dihydroquinazolin-4(1H)-one.
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 10 | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | 10 | 5 | 88 |
| 3 | 4-Methoxybenzaldehyde | 10 | 6 | 95 |
| 4 | 2-Naphthaldehyde | 10 | 5 | 85 |
Table 1: Representative yields for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives using this compound as a catalyst. Yields are isolated yields after purification.
Potential in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The bifunctional nature of this compound makes it a promising candidate as a catalyst for certain MCRs, such as the Biginelli or Hantzsch reactions, where Brønsted acid catalysis is often employed. While specific literature on the use of this compound in these reactions is scarce, its role can be extrapolated from the well-established mechanisms of similar acid catalysts.
In a hypothetical Biginelli-type reaction, this compound would likely catalyze the condensation of an aldehyde and urea to form an N-acyliminium ion intermediate, which then undergoes a Michael addition with a β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidinone product.
Caption: A simplified workflow for a three-component reaction catalyzed by this compound.
Revisiting the Synthesis of Quinones
General Protocol for Amine-Catalyzed Quinone Synthesis
The following is a general procedure for the synthesis of amino-substituted quinones, which can be adapted to explore the catalytic potential of this compound.
Materials:
-
1,4-Benzoquinone or a substituted derivative
-
Aniline or a substituted amine
-
This compound (Catalyst)
-
Ethanol or Methanol (Solvent)
-
Standard laboratory glassware
Procedure:
-
Dissolve 1,4-benzoquinone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the amine (1.0 mmol) to the solution.
-
Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification by column chromatography.
Conclusion and Future Outlook
This compound presents an intriguing profile as a bifunctional organocatalyst. Its enhanced acidity due to halogen substitution, combined with the inherent properties of the anthranilic acid scaffold, makes it a promising candidate for a range of acid-catalyzed transformations. While its application is still an emerging field, the potential for its use in the synthesis of heterocycles and in multicomponent reactions is significant. Further research is warranted to fully elucidate the scope and mechanism of its catalytic activity, which could lead to the development of novel and efficient synthetic methodologies. The protocols and insights provided in this guide serve as a foundation for researchers to explore the catalytic potential of this versatile molecule.
References
Application Note: A Strategic Approach to the Synthesis of Dichlorinated Quinone Scaffolds from 2-Amino-4,5-dichlorobenzoic Acid
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of valuable dichlorinated quinone derivatives, utilizing 2-Amino-4,5-dichlorobenzoic acid as a strategic starting material. Quinone moieties are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimicrobial treatments.[1][2] Halogenated quinones, in particular, serve as versatile intermediates for creating complex molecular architectures due to their tunable electronic properties and reactivity.
This guide eschews a simplistic, linear protocol in favor of a detailed, two-stage synthetic strategy. This approach provides deeper insight into the process, allowing for greater experimental control and adaptability. We will first navigate the conversion of the starting material to a key phenolic intermediate via a classical diazotization-hydrolysis sequence, followed by a robust oxidation step to yield the target quinone. The causality behind each procedural choice is explained to empower the researcher with a foundational understanding of the reaction dynamics.
Part 1: The Synthetic Blueprint: From Amino Acid to Quinone
The conversion of this compound to a quinone derivative is not a direct, one-pot reaction. A logical and scientifically sound pathway involves two major transformations:
-
Diazotization and Hydrolysis: The primary amine functional group is first converted into a diazonium salt. This intermediate is an excellent leaving group (N₂) and can be readily displaced by a hydroxyl group through hydrolysis to form a phenolic compound.[3]
-
Oxidative Decarboxylation: The resulting dichlorinated salicylic acid derivative is then subjected to strong oxidation. This step is designed to both remove the carboxylic acid group and oxidize the phenol to the corresponding 1,4-benzoquinone.
This strategy is predicated on well-established, fundamental reactions in organic chemistry, providing a reliable, albeit multi-step, route to the desired product class.
Mechanistic Insights
Stage 1: Diazotization The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) forms a diazonium salt.[3] The process begins with the protonation of nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). The amine's lone pair of electrons attacks this ion, initiating a cascade that, after a series of proton transfers and water elimination, yields the arenediazonium salt.
Stage 2: Hydrolysis & Oxidation Heating the aqueous solution of the diazonium salt facilitates the displacement of the diazonium group by water, yielding a phenol. The subsequent oxidation of the phenolic intermediate to a quinone involves the removal of two electrons and two protons. This transformation requires a potent oxidizing agent capable of overcoming the aromatic stability of the phenol ring to form the conjugated diketone system characteristic of quinones.[4]
Part 2: Detailed Experimental Protocols
This section provides granular, step-by-step protocols for the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 2.1: Synthesis of 4,5-Dichlorosalicylic Acid (Intermediate I)
This protocol details the conversion of the starting material to the key phenolic intermediate.
Materials & Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and ice bath.
Procedure:
-
Suspension: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 10.3 g (50 mmol) of this compound in 100 mL of deionized water.
-
Acidification: Slowly add 15 mL of concentrated HCl while stirring. The mixture will remain a suspension. Cool the flask to 0-5 °C using an ice-salt bath.
-
Diazotization: While maintaining the temperature between 0-5 °C, add a solution of 3.8 g (55 mmol) of sodium nitrite in 15 mL of deionized water dropwise over 30 minutes. Ensure the tip of the addition funnel is below the surface of the liquid. Stir vigorously throughout the addition.
-
Scientific Rationale:In situ generation of nitrous acid requires a cold, acidic medium to prevent its premature decomposition. Slow, subsurface addition minimizes the loss of nitrous acid as gaseous nitrogen oxides.[3]
-
-
Monitoring: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution.
-
Quenching: Once diazotization is complete (positive starch-iodide test), add a small amount of urea to the mixture until the starch-iodide test is negative.
-
Scientific Rationale: Urea quenches excess nitrous acid, preventing unwanted side reactions during the subsequent heating step.
-
-
Hydrolysis: Remove the ice bath and fit the flask with a reflux condenser. Gently heat the reaction mixture to boiling. You will observe vigorous evolution of nitrogen gas. Continue heating for 1-2 hours until gas evolution ceases.
-
Expert Insight: The diazonium salt is thermally labile. Heating drives the substitution reaction, replacing the -N₂⁺ group with -OH from the water solvent.[5]
-
-
Work-up & Purification: Cool the reaction mixture to room temperature. The product, 4,5-Dichlorosalicylic Acid, should precipitate.
-
Collect the crude solid by vacuum filtration and wash with cold deionized water.
-
For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dry the purified crystals under vacuum.
Protocol 2.2: Synthesis of 4,5-Dichloro-1,2-benzoquinone (Target Compound)
This protocol outlines the oxidation of the phenolic intermediate to the target quinone. Caution: Strong oxidizing agents must be handled with extreme care.
Materials & Reagents:
-
4,5-Dichlorosalicylic Acid (Intermediate I)
-
Potassium Nitrosodisulfonate (Fremy's Salt)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄) buffer solution (0.1 M)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Acetone
Procedure:
-
Dissolution: In a 500 mL Erlenmeyer flask, dissolve 8.3 g (40 mmol) of 4,5-Dichlorosalicylic Acid in 150 mL of acetone. Add 150 mL of a 0.1 M NaH₂PO₄ buffer solution.
-
Scientific Rationale: Fremy's salt oxidation works best in a buffered, mixed aqueous-organic medium to maintain optimal pH and solubility for both the substrate and the reagent.
-
-
Oxidation: While stirring vigorously, add a solution of 26.8 g (100 mmol) of Fremy's salt in 200 mL of 0.1 M NaH₂PO₄ buffer. The addition should be done portion-wise over 1 hour. The reaction mixture will typically turn a deep reddish-brown or purple color.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane (3 x 100 mL).
-
Expert Insight: The target quinone is more soluble in the organic phase, while the inorganic salts from the oxidant remain in the aqueous phase.
-
-
Washing & Drying: Combine the organic extracts and wash with 100 mL of deionized water, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product will be a colored solid. Purify the solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4,5-Dichloro-1,2-benzoquinone.
Part 3: Data Analysis & Expected Results
Proper characterization of the intermediate and final product is critical for validating the success of the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected Yield (%) |
| Intermediate I | C₇H₄Cl₂O₃ | 207.01 | ~11.0 (s, 1H, -COOH), ~7.8 (s, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~5.5 (br s, 1H, -OH) | ~170 (C=O), ~160 (C-OH), ~135-115 (Ar-C), ~110 (C-COOH) | 70-80 |
| Target Quinone | C₆H₂Cl₂O₂ | 176.98 | ~7.3 (d, 1H, vinylic-H), ~6.9 (d, 1H, vinylic-H) | ~180 (C=O), ~178 (C=O), ~145-130 (vinylic C-Cl & C-H) | 40-55 |
Note: NMR shifts are approximate and will depend on the solvent used. Yields are estimates and may vary based on reaction scale and purification efficiency.
Part 4: Process Visualization
The two-stage synthesis workflow is illustrated below.
Caption: Two-stage workflow for quinone synthesis.
Part 5: Troubleshooting and Safety Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Stage 1: Low Yield of Intermediate | Incomplete diazotization (temp too high). | Ensure temperature is strictly maintained at 0-5 °C. Check nitrous acid presence with starch-iodide paper. |
| Premature decomposition of diazonium salt. | Use the diazonium salt immediately in the hydrolysis step; do not attempt to isolate it. | |
| Stage 2: Incomplete Oxidation | Insufficient oxidizing agent. | Use a molar excess of Fremy's salt. Monitor reaction by TLC to confirm consumption of starting material. |
| Incorrect pH for oxidation. | Ensure the reaction is adequately buffered as Fremy's salt is most effective under specific pH conditions. | |
| Final Product is a Dark Tar | Over-oxidation or polymerization. | Reduce reaction time. Purify immediately after work-up. Consider a milder oxidant if issues persist. |
Safety Imperatives:
-
Diazonium Salts: Solid diazonium salts can be explosive when dry. NEVER isolate the diazonium salt intermediate. Keep it in solution at all times.
-
Oxidizing Agents: Fremy's salt and other strong oxidants are hazardous. Avoid contact with skin and eyes and prevent contact with combustible materials.
-
Acid Handling: Concentrated acids are highly corrosive. Always add acid to water, not the other way around, and handle with extreme care.
References
Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 2-Amino-4,5-dichlorobenzoic Acid
Abstract
2-Amino-4,5-dichlorobenzoic acid is a highly functionalized anthranilic acid derivative that serves as a valuable and versatile starting material in medicinal chemistry. Its distinct substitution pattern, featuring a nucleophilic amino group, a carboxylic acid handle for diverse coupling reactions, and two chlorine atoms that modulate lipophilicity and metabolic stability, makes it an attractive scaffold for generating libraries of potential therapeutic agents. This guide provides an in-depth exploration of two core synthetic strategies—N-acylation and heterocyclic cyclization—to prepare key pharmaceutical intermediates. We offer detailed, field-proven protocols, mechanistic insights, and process logic to empower researchers in drug discovery and development to effectively utilize this important building block.
Introduction: The Strategic Value of the Anthranilic Acid Scaffold
Anthranilic acid and its analogues are recognized as "privileged scaffolds" in drug discovery.[1][2] This designation arises from their ability to serve as foundational structures for a wide array of compounds that exhibit significant biological activity across various therapeutic areas. Derivatives of anthranilic acid are central to the development of anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[3][4] The presence of both an amino group and a carboxylic acid on the same aromatic ring provides two orthogonal points for chemical modification, enabling the systematic exploration of chemical space to optimize drug-like properties and target engagement.
This compound is a particularly strategic starting material. The dichloro substitution pattern is a common feature in many approved drugs, often enhancing binding affinity through halogen bonding, increasing metabolic stability by blocking sites of oxidation, and improving membrane permeability. This application note details robust and reproducible methods for transforming this key starting material into more complex intermediates poised for late-stage functionalization and biological screening.
Physicochemical Properties & Safety Data
Proper handling and understanding of the starting material's properties are critical for successful and safe synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2133-78-0 | N/A |
| Molecular Formula | C₇H₅Cl₂NO₂ | N/A |
| Molecular Weight | 206.03 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 218-222 °C | N/A |
| Solubility | Soluble in alcohols and ethers. | N/A |
Safety & Handling: this compound is an irritant. Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Core Synthetic Strategies & Mechanistic Rationale
Two primary synthetic pathways are presented here due to their high utility and reliability in generating diverse and pharmaceutically relevant intermediates: Amide Bond Formation and Quinazolinone Synthesis.
Strategy A: N-Acylation via Acyl Chloride Intermediate
Rationale: The formation of an amide bond is one of the most fundamental and prevalent reactions in medicinal chemistry.[5] N-acylation of this compound allows for the introduction of a vast array of side chains (R-groups), creating extensive libraries of compounds for structure-activity relationship (SAR) studies. This strategy first involves the activation of the carboxylic acid to an acyl chloride, a highly reactive electrophile. This two-step approach is often necessary because direct amide coupling can be sluggish, especially with electron-poor or sterically hindered amines. The resulting N-acyl derivatives can be further modified at the now-unmasked carboxylic acid group.
Strategy B: Synthesis of 6,7-Dichloro-4(3H)-quinazolinones
Rationale: The quinazolinone core is a prominent heterocyclic scaffold found in numerous FDA-approved drugs and clinical candidates, known for its wide range of biological activities, including anticancer and anticonvulsant properties.[6][7] Synthesizing a 6,7-dichloro-4(3H)-quinazolinone intermediate from this compound provides a rigid, bicyclic scaffold that positions substituents in a well-defined three-dimensional orientation. The protocol described herein follows a classic and robust two-step sequence: formation of a benzoxazinone intermediate followed by condensation with a nitrogen nucleophile.[3] This method is highly reliable and allows for diversification at position 3 of the quinazolinone ring system.
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Acylation with an Aromatic Acyl Chloride
This protocol details the synthesis of 2-(Benzoylamino)-4,5-dichlorobenzoic acid as a representative example.
Table 2: Materials and Reagents for Protocol 1
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting Material |
| Thionyl Chloride (SOCl₂) | Reagent Grade | Fisher Scientific | Used in excess |
| Toluene | Anhydrous | Acros Organics | Reaction Solvent |
| Pyridine | Anhydrous | Sigma-Aldrich | Base/Solvent |
| Benzoyl Chloride | ≥99% | Alfa Aesar | Acylating Agent |
| Hydrochloric Acid (HCl) | 1 M Aqueous | J.T. Baker | For work-up |
| Round-bottom flask | - | VWR | - |
| Reflux condenser | - | VWR | - |
| Magnetic stirrer & stir bar | - | - | - |
| Inert atmosphere setup (N₂/Ar) | - | - | Recommended |
Step-by-Step Methodology:
-
Activation of Carboxylic Acid (Not shown in this specific protocol, but a common alternative): For coupling with amines, the carboxylic acid of the starting material can first be converted to an acyl chloride. In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous toluene. Add thionyl chloride (3.0 eq) dropwise. Heat the mixture to reflux for 2-3 hours. After completion, remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride is used immediately in the next step.
-
N-Acylation Reaction: In a clean, dry round-bottom flask, dissolve this compound (2.06 g, 10 mmol, 1.0 eq) in 30 mL of anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.55 g, 11 mmol, 1.1 eq) dropwise to the stirred solution over 10 minutes. Causality Note: The dropwise addition at low temperature helps to control the exothermic reaction and prevent potential side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into 100 mL of ice-cold 1 M HCl. This will neutralize the pyridine and precipitate the product.
-
Stir the resulting slurry for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 30 mL).
-
Dry the crude product under vacuum. For higher purity, recrystallization from an ethanol/water mixture can be performed to yield the final product, 2-(benzoylamino)-4,5-dichlorobenzoic acid.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 6,7-Dichloro-2-methyl-4H-3,1-benzoxazin-4-one and subsequent conversion to 6,7-Dichloro-2-methylquinazolin-4(3H)-one
This protocol outlines the creation of a key quinazolinone intermediate.
Table 3: Materials and Reagents for Protocol 2
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting Material |
| Acetic Anhydride | Reagent Grade | Fisher Scientific | Reagent & Solvent |
| Ammonium Acetate | ≥98% | Acros Organics | Nitrogen Source |
| Glacial Acetic Acid | ACS Grade | J.T. Baker | Solvent |
| Round-bottom flask | - | VWR | - |
| Reflux condenser | - | VWR | - |
Step-by-Step Methodology:
Part A: Synthesis of 6,7-Dichloro-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)
-
Place this compound (4.12 g, 20 mmol) in a 100 mL round-bottom flask.
-
Add acetic anhydride (20 mL) to the flask. Causality Note: Acetic anhydride serves as both the acylating agent and the solvent in this step, leading to the cyclization to the benzoxazinone.
-
Heat the mixture to reflux (approx. 140 °C) with stirring for 2 hours. The solid will dissolve, and the solution may change color.
-
After 2 hours, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to crystallize the product.
-
Collect the crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. This intermediate is typically used in the next step without further purification.
Part B: Synthesis of 6,7-Dichloro-2-methylquinazolin-4(3H)-one
-
Combine the crude 6,7-Dichloro-2-methyl-4H-3,1-benzoxazin-4-one from Part A (approx. 20 mmol) and ammonium acetate (3.08 g, 40 mmol, 2.0 eq) in a round-bottom flask. Causality Note: Ammonium acetate serves as the source of ammonia, which acts as the nitrogen nucleophile to open the benzoxazinone ring and re-cyclize to the more stable quinazolinone.
-
Add 40 mL of glacial acetic acid to the flask.
-
Heat the mixture to reflux (approx. 118 °C) with stirring for 3 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. A precipitate will form.
-
Pour the mixture into 150 mL of cold water and stir for 30 minutes.
-
Collect the solid product by vacuum filtration. Wash the filter cake with plenty of water to remove any residual acetic acid and ammonium salts.
-
Dry the product under vacuum to yield 6,7-Dichloro-2-methylquinazolin-4(3H)-one as a stable intermediate ready for further functionalization.
-
Characterization: Confirm the structure via NMR, IR (disappearance of anhydride C=O stretch, appearance of amide C=O stretch), and Mass Spectrometry.
Mechanistic Insights & Workflow Visualization
Understanding the underlying reaction mechanisms is key to troubleshooting and optimizing synthetic protocols.
Diagram 1: N-Acylation of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. growingscience.com [growingscience.com]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Application Notes & Protocols for the Characterization of 2-Amino-4,5-dichlorobenzoic acid
For: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-4,5-dichlorobenzoic acid is a substituted aromatic carboxylic acid of interest in pharmaceutical and chemical synthesis. Its proper characterization is crucial for quality control, stability studies, and formulation development. This document provides a comprehensive guide to the analytical methodologies for the qualitative and quantitative assessment of this compound. Given the limited availability of specific experimental data in public literature, this guide combines established analytical principles with data from structurally related compounds to propose robust starting protocols for method development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of analytical methods. Key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₇H₅Cl₂NO₂ | [1] |
| Molecular Weight | 206.03 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | - |
| Melting Point | 213-214 °C | [2] |
| Solubility | Soluble in organic solvents such as ether and alcohols. | [3][4] |
| pKa | Not experimentally determined in available literature. Predicted to be in the range of 2-4 for the carboxylic acid and 1-3 for the aromatic amine based on structurally similar compounds. | - |
| UV-Vis Absorbance Maxima (λmax) | Not experimentally determined in available literature. Predicted to have significant absorbance in the 200-400 nm range in common solvents like methanol or acetonitrile due to the substituted benzene ring chromophore. | - |
Note: The absence of experimentally verified pKa and UV-Vis maxima necessitates an empirical approach to method development, as outlined in the subsequent sections.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Rationale: Reversed-phase HPLC is the method of choice for the purity determination and quantification of non-volatile, polar organic compounds like this compound. The selection of a C18 stationary phase provides a versatile platform for the retention of the analyte based on its hydrophobicity. The mobile phase composition, particularly its pH, is critical for achieving optimal peak shape and retention.
Proposed HPLC Method Development Protocol
Due to the lack of a published pKa value, the pH of the mobile phase should be systematically evaluated. A pH below the predicted pKa of the carboxylic acid group (e.g., pH < 2.5) will ensure the analyte is in its neutral form, promoting retention on a reversed-phase column.
Workflow for HPLC Method Development
Caption: A systematic workflow for the development of a robust HPLC method.
Step-by-Step Protocol:
-
System Preparation:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration as the working standard using the diluent. Filter through a 0.45 µm syringe filter if necessary.
-
-
Initial Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Initial screening at 254 nm, then optimize based on UV-Vis scan. |
| Gradient | 10-90% B over 15 minutes |
-
Method Optimization:
-
Wavelength Selection: After an initial run, use the DAD to determine the wavelength of maximum absorbance for this compound and set this as the detection wavelength.
-
Gradient and Isocratic Elution: Based on the initial gradient run, the gradient can be optimized for better resolution of impurities. If the retention time is short, an isocratic method can be developed.
-
pH Adjustment: Evaluate the peak shape at different mobile phase pH values (e.g., by adjusting the concentration of formic acid). The optimal pH will provide a sharp, symmetrical peak.
-
UV-Vis Spectrophotometry for Quantification
Rationale: UV-Vis spectrophotometry offers a simple and rapid method for the quantification of this compound in solution, provided that no other components in the sample matrix absorb at the same wavelength. The aromatic ring with its substituents is a strong chromophore.
Proposed UV-Vis Method Development Protocol
Workflow for UV-Vis Method Development
Caption: A straightforward workflow for developing a quantitative UV-Vis spectrophotometric method.
Step-by-Step Protocol:
-
Instrumentation:
-
A calibrated UV-Vis spectrophotometer.
-
-
Solvent Selection:
-
Use a UV-grade solvent in which the analyte is freely soluble and that is transparent in the wavelength range of interest (e.g., methanol or acetonitrile).
-
-
Determination of λmax:
-
Prepare a solution of this compound in the chosen solvent (e.g., 10 µg/mL).
-
Scan the solution from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations that bracket the expected concentration of the sample.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration and determine the linearity (R² value should be > 0.999).
-
-
Sample Analysis:
-
Prepare the sample solution in the same solvent and ensure its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample at λmax and determine the concentration from the calibration curve.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Identification
Rationale: FTIR spectroscopy is a powerful technique for the identification of functional groups present in a molecule. The FTIR spectrum of this compound will provide a unique fingerprint that can be used for identity confirmation.
Expected Functional Group Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Characteristic broad absorption due to hydrogen bonding. |
| N-H Stretch (Amine) | 3500 - 3300 | Two bands are expected for a primary amine. |
| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong absorption. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple bands of varying intensity. |
| C-Cl Stretch | 850 - 550 | May be difficult to assign definitively. |
Step-by-Step Protocol (Attenuated Total Reflectance - ATR):
-
Instrumentation:
-
A calibrated FTIR spectrometer equipped with an ATR accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000 to 400 cm⁻¹ with a suitable number of scans (e.g., 32) and resolution (e.g., 4 cm⁻¹).
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Analysis:
-
The acquired spectrum should be background-corrected.
-
Identify the characteristic absorption bands and compare them to the expected ranges for the functional groups of this compound.
-
For identity confirmation, the spectrum should be compared against a reference spectrum of a known standard.
-
Thermal Analysis (DSC and TGA)
Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of a material, including its melting point, thermal stability, and decomposition profile. This is critical for understanding the material's behavior during manufacturing and storage.
Proposed Thermal Analysis Protocol
Workflow for Thermal Analysis
Caption: A parallel workflow for conducting DSC and TGA analyses.
Step-by-Step Protocol:
-
Instrumentation:
-
A calibrated DSC instrument.
-
A calibrated TGA instrument.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., aluminum for DSC, platinum or ceramic for TGA).
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
The resulting thermogram will show an endothermic peak corresponding to the melting point of the substance.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the mass of the sample as a function of temperature.
-
The resulting thermogram will show the temperature at which the compound begins to decompose (onset of mass loss) and the stages of decomposition.
-
Conclusion
References
- 1. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 4. akjournals.com [akjournals.com]
Application Note: A Validated HPLC Method for Purity Analysis of 2-Amino-4,5-dichlorobenzoic acid
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities for 2-Amino-4,5-dichlorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The method is developed based on reversed-phase chromatography, providing high resolution, sensitivity, and specificity. The protocol herein is validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control and regulatory submissions.[1][2][3]
Introduction
This compound (Figure 1) is an important building block in organic synthesis. Its purity is a critical quality attribute that can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API) or chemical product. Therefore, a reliable and validated analytical method is essential to ensure the quality and consistency of this starting material. This document provides a comprehensive guide for the purity analysis of this compound by HPLC, intended for researchers, scientists, and drug development professionals.
Figure 1: Chemical Structure of this compound
Experimental
Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[6]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
This compound reference standard (≥98.0% purity)[7]
-
Chromatographic Conditions
The selection of chromatographic conditions is based on the physicochemical properties of this compound and methods for structurally similar compounds.[6][8] The acidic nature of the molecule (pKa of a similar isomer is ~4.2) necessitates an acidic mobile phase to ensure it is in a single, non-ionized form, leading to better peak shape and retention.[9] A C18 column is chosen for its versatility in retaining moderately polar compounds.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample, and prepare as described for the reference standard stock solution.
-
Spiking Solution (for Accuracy & Specificity): Prepare stock solutions of potential impurities (e.g., starting materials like 2,5-dichloroaniline or related isomers) in the diluent.[10][11]
Method Validation Protocol
The developed method must be validated to demonstrate its fitness for purpose, following ICH Q2(R2) guidelines.[2][3] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Caption: Workflow for HPLC method validation.
System Suitability
Before each validation run, a system suitability test must be performed. A standard solution is injected five times, and the parameters in Table 2 are evaluated.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]
-
Protocol:
-
Inject the diluent (blank) to demonstrate no interference.
-
Inject the reference standard solution.
-
Inject the sample solution.
-
Inject a spiked sample solution containing known impurities.
-
-
Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks in the blank and spiked samples. Peak purity analysis using a DAD is recommended.
Linearity
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.[12]
-
Protocol: Prepare at least five concentrations of the reference standard, typically ranging from the LOQ to 150% of the target sample concentration (e.g., 1, 50, 100, 500, 1000, 1500 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value.[12] It is determined by applying the method to a sample of known purity (e.g., a spiked placebo or by standard addition).
-
Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of reference standard into a sample matrix.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Table 3: Example Accuracy Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 800 | 792 | 99.0% |
| 100% | 1000 | 1005 | 100.5% |
| 120% | 1200 | 1194 | 99.5% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[13]
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD over the two studies should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the response. A S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The LOQ should be determined with acceptable precision (%RSD ≤ 10%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][13]
-
Protocol: Vary critical parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly different from the nominal conditions.
Caption: Interrelationship of HPLC validation parameters.
Conclusion
The HPLC method described provides a reliable and robust tool for the purity assessment of this compound. The comprehensive validation protocol ensures that the method is fit for its intended purpose in a quality control environment. Adherence to these guidelines will generate data of high quality and integrity, suitable for regulatory scrutiny.
References
- 1. youtube.com [youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. chembk.com [chembk.com]
- 5. capotchem.com [capotchem.com]
- 6. benchchem.com [benchchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Amino-3,5-dichlorobenzoic acid(2789-92-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. This compound | 20776-61-8 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. altabrisagroup.com [altabrisagroup.com]
protocol for the synthesis of 2-Amino-4,5-dichlorobenzoic acid derivatives
Application Note & Protocol
Strategic Synthesis of 2-Amino-4,5-dichlorobenzoic Acid: A Guide for Medicinal Chemistry & Drug Development
Abstract & Introduction
This compound is a pivotal scaffold in synthetic organic chemistry, serving as a versatile precursor for a multitude of pharmacologically active compounds. Its structural arrangement, featuring a carboxylic acid, an amine, and a specific dichlorination pattern on the aromatic ring, makes it an essential building block for constructing complex molecular architectures. Derivatives of aminobenzoic acids are integral to the development of therapeutics ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to novel anticancer agents and herbicides.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of this compound, focusing on a robust and scalable copper-catalyzed nucleophilic aromatic substitution (SNAr) pathway. We will elucidate the causality behind experimental choices, offer troubleshooting guidance, and present a framework for the reliable characterization of the final product.
Rationale for Synthetic Route Selection
Several pathways can be envisioned for the synthesis of this compound. These include:
-
Direct Chlorination of 2-Aminobenzoic Acid: While seemingly direct, this route often suffers from poor regioselectivity, leading to a mixture of chlorinated isomers that are challenging to separate.
-
Reduction of a Nitro Precursor: The reduction of 4,5-dichloro-2-nitrobenzoic acid is a highly effective and clean method.[3] However, the synthesis of the nitro-precursor itself can involve harsh nitrating conditions.
-
Copper-Catalyzed Amination: This approach, an adaptation of the Ullmann condensation, involves the amination of a readily available trichlorobenzoic acid. This method offers excellent regioselectivity due to the differential reactivity of the halogen substituents and is highly amenable to industrial scale-up.[4][5]
This guide will focus on the copper-catalyzed amination of 2,4,5-trichlorobenzoic acid . This choice is predicated on the high yield, purity, and operational simplicity of the reaction, which displaces the most activated chlorine atom (at the C2 position, ortho to the activating carboxylic acid group) with ammonia.
Visualized Synthetic Workflow
The following diagram illustrates the single-step conversion of 2,4,5-trichlorobenzoic acid to the target molecule via copper-catalyzed amination.
Caption: Copper-catalyzed amination workflow for this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 2,4,5-trichlorobenzoic acid in a high-pressure reaction vessel.
Materials & Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 2,4,5-Trichlorobenzoic acid | ≥98% | Sigma-Aldrich | 50-88-4 | Starting material. |
| Aqueous Ammonia (25% w/w) | ACS Reagent | Fisher Scientific | 1336-21-6 | Nucleophile and base. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Merck | 1310-73-2 | For salt formation of the carboxylic acid. |
| Copper(I) Chloride (CuCl) | ≥99% | Sigma-Aldrich | 7758-89-6 | Catalyst. |
| Hydrochloric Acid (HCl), 37% | ACS Reagent | VWR | 7647-01-0 | For product precipitation. |
| Ethanol, 200 Proof | Anhydrous | Decon Labs | 64-17-5 | For recrystallization. |
| Deionized Water | Type I | Lab-generated | 7732-18-5 | Solvent and for washing. |
| High-Pressure Steel Reactor (Autoclave) | - | Parr Instrument | - | Minimum 500 mL capacity, with stirring. |
Step-by-Step Methodology
Safety First: This reaction is conducted under high temperature and pressure and involves corrosive materials. Perform the entire procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves. Ensure the autoclave has been properly inspected and pressure-tested.
-
Preparation of the Reaction Mixture:
-
In a 1 L beaker, dissolve 45.1 g (1.0 mol equivalent) of 2,4,5-trichlorobenzoic acid in 400 mL of deionized water containing 8.0 g (1.0 mol equivalent) of sodium hydroxide. Stir until a clear solution of the sodium salt is formed. This step is crucial as the carboxylate salt is more soluble and the deprotonated acid is less likely to undergo side reactions.
-
Transfer this solution into the 500 mL high-pressure steel reactor.
-
Add 1.0 g (~0.01 mol equivalent) of Copper(I) Chloride to the vessel. The copper(I) salt is the active catalyst for this Ullmann-type reaction.[5]
-
Add 150 mL of 25% aqueous ammonia (approx. 1200 mol %). The large excess of ammonia serves as both the nucleophile and the reaction medium, driving the equilibrium towards the product.
-
-
Reaction Execution:
-
Seal the autoclave according to the manufacturer's instructions. Ensure all fittings are secure.
-
Begin stirring and heat the reaction mixture to an internal temperature of 170°C. The pressure will rise significantly due to the vapor pressure of water and ammonia. Monitor the pressure to ensure it remains within the safe operating limits of the vessel.
-
Maintain the reaction at 170-175°C for 10-12 hours.[5] The reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing via TLC or HPLC.
-
-
Work-up and Product Isolation:
-
After the reaction period, turn off the heating and allow the reactor to cool to room temperature (<30°C) overnight. Do not attempt to open the vessel while it is hot or under pressure.
-
Once cooled, carefully vent any residual pressure in the fume hood.
-
Open the reactor and transfer the dark-colored reaction solution to a 2 L beaker.
-
With vigorous stirring in an ice bath, slowly and carefully acidify the solution to pH 3 by adding concentrated hydrochloric acid dropwise. This step protonates the amino group and, more importantly, the carboxylate, causing the less soluble this compound to precipitate out of the solution.
-
A pale yellow or off-white solid should precipitate. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with three portions of 100 mL cold deionized water to remove any inorganic salts and residual acid.
-
-
Purification:
-
Transfer the crude solid to a 1 L Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (~300-400 mL) to dissolve the solid completely. If insoluble impurities remain, perform a hot filtration.
-
Slowly add hot deionized water to the ethanol solution until the solution becomes slightly turbid (cloudy).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry in a vacuum oven at 80°C to a constant weight.
-
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Pale yellow or off-white crystalline powder |
| Melting Point | 213-214°C[6] |
| ¹H NMR (DMSO-d₆) | Expect signals for aromatic protons and the amine protons. The broad amine signal will be downfield. |
| Purity (HPLC) | ≥97% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; insufficient temperature/pressure; leak in the reactor. | Use fresh CuCl. Ensure the reaction reaches the target temperature and holds pressure. Check all reactor seals before starting. |
| Incomplete Reaction | Reaction time too short; insufficient ammonia concentration. | Extend the reaction time to 15-18 hours. Ensure the correct concentration and volume of aqueous ammonia were used. |
| Dark, Oily Product | Formation of polymeric byproducts due to overheating or catalyst decomposition. | Lower the reaction temperature slightly (to 160-165°C). Ensure the work-up and purification steps are performed promptly after the reaction. |
| Product Fails to Precipitate | pH is not sufficiently acidic; product is too soluble in the work-up volume. | Re-check the pH and add more HCl if necessary. If the volume is too large, consider concentrating the solution under reduced pressure before acidification. |
Conclusion
The copper-catalyzed amination of 2,4,5-trichlorobenzoic acid is a highly effective and reproducible method for the synthesis of this compound. This protocol provides a detailed, step-by-step guide that, when followed with the appropriate safety precautions, allows for the reliable production of this valuable chemical intermediate in high yield and purity. The principles outlined here can be adapted for the synthesis of other related aminobenzoic acid derivatives, underscoring the versatility of this synthetic strategy in the fields of pharmaceutical and materials science.
References
- 1. [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles [orgchemres.org]
- 5. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
Application Note: 2-Amino-4,5-dichlorobenzoic Acid as a Core Scaffold for Novel Agrochemicals
Abstract & Introduction
2-Amino-4,5-dichlorobenzoic acid is a halogenated anthranilic acid derivative that serves as a versatile and high-value intermediate in organic synthesis. Its unique substitution pattern—featuring an amine, a carboxylic acid, and two chlorine atoms on the aromatic ring—provides multiple reactive sites for building complex molecules. While its isomer, 3-amino-2,5-dichlorobenzoic acid (Chloramben), is a well-documented herbicide, the 4,5-dichloro isomer is a key building block for exploring new chemical space in agrochemical research.[1][2] The bifunctional nature of the molecule allows for the synthesis of a diverse library of compounds, including amides, esters, and heterocyclic systems with potential biological activity.[3]
This application note provides researchers, chemists, and drug development professionals with a comprehensive technical guide to this compound. It details its physicochemical properties, provides a robust, field-proven protocol for its laboratory-scale synthesis via Hofmann rearrangement, and demonstrates its utility in the synthesis of a representative agrochemical analogue. The causality behind experimental choices is explained throughout, ensuring that the protocols are not merely lists of steps but self-validating systems for producing high-purity material.
Physicochemical & Safety Data
A thorough understanding of the starting material is critical for successful synthesis and safe laboratory operations. The properties of this compound are summarized below.
Properties
| Property | Value | Source(s) |
| CAS Number | 20776-61-8 | [4][5] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [6][7] |
| Molecular Weight | 206.03 g/mol | [6][7] |
| Appearance | Off-white to light yellow crystalline powder | [6][7] |
| Melting Point | 213-214 °C | [4][6] |
| Boiling Point | 380.5 ± 42.0 °C (Predicted) | [4][6] |
| Solubility | Soluble in ether and alcohols | [6] |
| Purity (Typical) | ≥97% | [4][7] |
Hazard & Safety Information
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), H335: May cause respiratory irritation.
-
-
Signal Word: Warning [4]
-
Pictogram: GHS07 (Exclamation Mark)[4]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry place in a tightly sealed container, protected from light.[4][8]
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 4,5-dichlorophthalimide using a Hofmann rearrangement. This classic reaction provides a reliable route to anthranilic acids from their corresponding phthalimides.[5]
Synthesis Scheme
Caption: Hofmann rearrangement of 4,5-dichlorophthalimide.
Step-by-Step Methodology
-
Preparation of Sodium Hypobromite (NaOBr) Solution:
-
In a 250 mL beaker equipped with a magnetic stirrer and placed in an ice-water bath, add 75 mL of a 25% aqueous sodium hydroxide (NaOH) solution.
-
Cool the solution to 0-5 °C.
-
Slowly add 16.0 g (0.1 mol) of bromine (Br₂) to the cold NaOH solution while stirring vigorously. Continue stirring until a clear, yellow NaOBr solution is formed.[5]
-
Scientist's Note: This step is performed at low temperature to prevent the disproportionation of hypobromite into bromate and bromide, ensuring the reactive species for the Hofmann rearrangement is readily available.
-
-
Preparation of Phthalimide Solution:
-
In a separate 500 mL beaker, dissolve 21.6 g (0.1 mol) of 4,5-dichlorophthalimide in 170 mL of a 5% aqueous NaOH solution.
-
Cool this solution to 0-5 °C in an ice-water bath.[5]
-
-
Reaction Execution:
-
Slowly add the cold phthalimide solution to the cold NaOBr solution under vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture for an additional 5 minutes at low temperature.
-
Remove the ice bath and heat the mixture to 80 °C. Hold at this temperature for 2 minutes.[5]
-
Scientist's Note: The initial reaction forms an N-bromoimide intermediate. Upon heating, this intermediate undergoes rearrangement, losing carbon dioxide (from the carbonyl group) and forming the amino group.
-
-
Product Isolation and Purification:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Slowly neutralize the mixture with concentrated hydrochloric acid (HCl) until the pH is approximately 7. A precipitate will form.
-
Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with ice-cold water.[5]
-
Purify the crude product by recrystallization from a methanol-water solvent mixture to yield this compound.
-
Expected Outcome: A yield of approximately 72% with a melting point of 213-214 °C is expected for the purified product.[4][5][6]
-
Application: Synthesis of a Herbicide Analogue
The primary application of aminobenzoic acids in agrochemicals is in the synthesis of auxin-mimic herbicides. These compounds disrupt plant growth by overwhelming the natural hormone pathways. Research has shown that N,N-disubstituted amides of aminodichlorobenzoic acids can exhibit potent and selective phytotoxic activity.[9] This protocol details the synthesis of an N,N-dibutyl amide derivative as a representative example.
Synthesis Scheme
Caption: Amide coupling to form a potential herbicide.
Step-by-Step Methodology
-
Activation of Carboxylic Acid:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4.12 g (0.02 mol) of this compound in 20 mL of toluene.
-
Carefully add 2.6 mL (0.036 mol) of thionyl chloride (SOCl₂) dropwise to the suspension.
-
Heat the mixture to reflux and maintain for 2 hours. The reaction should become a clear solution as the acid chloride is formed.
-
Scientist's Note: Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate. This is necessary because direct amidation of a carboxylic acid is thermodynamically unfavorable and requires very high temperatures. The reaction should be performed in a fume hood as it releases HCl and SO₂ gases.
-
-
Amide Formation:
-
Cool the reaction mixture to room temperature and remove the excess toluene and thionyl chloride under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude acyl chloride in 25 mL of anhydrous dichloromethane (DCM).
-
In a separate flask, prepare a solution of 5.7 mL (0.044 mol) of dibutylamine and 3.5 mL (0.044 mol) of pyridine in 15 mL of anhydrous DCM.
-
Cool the acyl chloride solution in an ice bath and add the dibutylamine/pyridine solution dropwise with stirring.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Scientist's Note: Pyridine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the formation of the amide product.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N,N-dibutyl-2-amino-4,5-dichlorobenzamide.
-
Experimental Workflow & Validation
The overall process from synthesis to validation is a systematic workflow designed to ensure product identity and purity.
Caption: Experimental workflow for synthesis and validation.
-
Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the successful formation of the amide bond.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
FT-IR Spectroscopy: To observe the disappearance of the carboxylic acid O-H stretch and the appearance of the amide C=O stretch.
-
HPLC: To determine the final purity, which should ideally be >98%.
-
Conclusion
This compound is a valuable and accessible building block for agrochemical synthesis. The protocols provided herein offer reliable methods for both the preparation of the intermediate itself and its subsequent elaboration into potential herbicide candidates. By explaining the rationale behind key experimental steps and integrating validation checkpoints, this guide empowers researchers to confidently utilize this scaffold in the discovery and development of next-generation crop protection agents.
References
- 1. Chloramben - Wikipedia [en.wikipedia.org]
- 2. Chloramben | C7H5Cl2NO2 | CID 8630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 20776-61-8 [sigmaaldrich.com]
- 5. This compound | 20776-61-8 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. capotchem.com [capotchem.com]
- 8. 2-Amino-3,5-dichlorobenzoic acid(2789-92-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-Amino-4,5-dichlorobenzoic Acid in Catalytic Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,5-dichlorobenzoic acid, a substituted anthranilic acid, is a versatile chemical entity of significant interest in the pharmaceutical and fine chemical industries. While not typically employed as a standalone catalyst, its unique structural features—a nucleophilic amino group, a carboxylic acid moiety capable of coordination, and a chlorinated aromatic ring—position it as a crucial component in various catalytic systems. This technical guide elucidates the multifaceted roles of this compound in catalysis, focusing on its function as a ligand in transition metal-catalyzed reactions and as a key substrate in the synthesis of complex organic molecules.
PART 1: this compound as a Ligand in Transition Metal Catalysis
The ability of this compound to act as a ligand stems from the presence of both an amino group and a carboxylic acid. These functional groups can coordinate to a metal center, forming a stable chelate ring that can influence the metal's electronic properties and steric environment. This modulation of the metal catalyst is critical for achieving high efficiency and selectivity in a variety of chemical transformations.
Mechanism of Action as a Ligand
In a typical catalytic cycle, this compound can bind to a transition metal, such as copper or palladium, through its amino and carboxylate groups. This chelation can:
-
Stabilize the Metal Center: The bidentate coordination of the aminobenzoic acid can prevent the aggregation of metal nanoparticles or the precipitation of the metal from the reaction mixture, thus maintaining the catalyst's activity.
-
Modulate Reactivity: The electron-donating nature of the amino group and the electron-withdrawing nature of the carboxylate can fine-tune the electron density at the metal center. This, in turn, affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Influence Selectivity: The rigid structure of the chelated aminobenzoic acid can create a specific steric environment around the metal, directing the approach of substrates and leading to higher regioselectivity or stereoselectivity.
A prime example of this is in Ullmann-type coupling reactions. While not specific to the 2-amino-4,5-dichloro derivative, amino acids in general have been shown to accelerate copper-catalyzed cross-coupling reactions, allowing them to proceed at lower temperatures[1]. The amino acid ligand facilitates the formation of a soluble and reactive copper complex, which is essential for the catalytic cycle.
PART 2: this compound as a Substrate in Catalytic Cross-Coupling Reactions
The chlorinated aromatic ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Reactivity in Cross-Coupling
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F. This is due to the decreasing bond dissociation energy of the carbon-halogen bond. While aryl chlorides are typically less reactive than bromides and iodides, the development of advanced palladium catalysts and ligands has enabled their efficient use in these transformations[2].
The presence of the amino and carboxylic acid groups can also influence the reactivity of the C-Cl bonds. The amino group is an activating group, while the carboxylic acid is a deactivating group for electrophilic aromatic substitution, but their electronic effects can also play a role in the oxidative addition step of the cross-coupling cycle.
Key Applications in Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between an organohalide and an organoboron compound. This compound can be coupled with various boronic acids to introduce new aryl or vinyl substituents.
2. Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. While this compound already possesses an amino group, one of the chloro substituents could potentially undergo amination with a different amine under specific conditions, leading to more complex diamino derivatives.
3. Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. This allows for the introduction of an alkynyl group onto the benzoic acid scaffold, a common structural motif in pharmaceuticals and materials.
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The specific conditions may need to be optimized for different substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.5 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 10:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, dissolve the palladium catalyst and the ligand in the solvent mixture and bubble with inert gas for 10 minutes.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | A common and effective catalyst system for coupling aryl chlorides. |
| Base | K₂CO₃ | Activates the boronic acid and neutralizes the acid formed during the reaction. |
| Solvent | Dioxane/Water | A polar aprotic solvent mixture that solubilizes both organic and inorganic reagents. |
| Temperature | 100 °C | Higher temperatures are often required for the activation of aryl chlorides. |
Visualization of Catalytic Roles
Diagram 1: Chelation of this compound to a Metal Center
Caption: Chelation of this compound to a metal center.
Diagram 2: General Workflow for a Catalytic Cross-Coupling Reaction
Caption: General workflow for a catalytic cross-coupling reaction.
Conclusion
This compound is a valuable and versatile molecule in the realm of catalysis. While its direct catalytic activity is not prominently documented, its role as a ligand and as a substrate in catalytic reactions is of paramount importance. As a ligand, it can modulate the properties of transition metal catalysts, enhancing their stability and reactivity. As a substrate, it serves as a key building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its behavior in these catalytic systems is essential for researchers and scientists working in these fields.
References
large-scale synthesis of 2-Amino-4,5-dichlorobenzoic acid
An Application Note for the Large-Scale Synthesis of 2-Amino-4,5-dichlorobenzoic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the , a pivotal intermediate in the production of various pharmaceuticals, dyes, and agricultural chemicals.[1][2] The protocol detailed herein is based on the robust and scalable Hofmann rearrangement of 4,5-dichlorophthalimide. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation to ensure a successful, safe, and efficient synthesis at an industrial scale.
Introduction and Significance
This compound (CAS No: 20776-61-8) is a substituted anthranilic acid derivative. Its structural features, particularly the presence of the amino and carboxylic acid groups ortho to each other, along with the specific dichlorination pattern, make it a valuable building block in organic synthesis. The primary application lies in its role as a precursor for complex molecules where this specific substitution pattern is required to achieve desired biological activity or chemical properties. The synthesis method described, the Hofmann rearrangement, was selected for its reliability, high yield, and adaptability to large-scale production environments.
The Synthetic Route: Hofmann Rearrangement
The chosen pathway involves the conversion of 4,5-dichlorophthalimide to this compound. This transformation is achieved through the Hofmann rearrangement, a classic organic reaction that converts a primary amide (in this case, an imide that opens in situ) into a primary amine with one fewer carbon atom.
Mechanism Insight: The reaction proceeds through several key steps:
-
Base-promoted N-bromination: The imide nitrogen is deprotonated by sodium hydroxide, and the resulting anion attacks bromine to form an N-bromoimide.
-
Rearrangement: A second deprotonation at the nitrogen triggers a rearrangement where the carbonyl-adjacent phenyl ring migrates to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.
-
Hydrolysis: The isocyanate is then hydrolyzed by the aqueous base to form a carbamate, which subsequently decarboxylates to yield the final primary amine product, this compound, after acidification.
This method is advantageous as it avoids the direct handling of potentially hazardous aminating agents at a large scale and typically results in a clean product with high purity after recrystallization.[3]
Visualizing the Synthetic Workflow
Caption: High-level workflow for the synthesis of this compound.
Detailed Large-Scale Synthesis Protocol
This protocol is optimized for a target yield of approximately 14-15 kg of purified product. All operations should be conducted in a well-ventilated area or a walk-in fume hood, with personnel equipped with appropriate Personal Protective Equipment (PPE).
Materials and Equipment
| Reagent/Material | CAS Number | Grade | Quantity |
| 4,5-Dichlorophthalimide | 1571-22-8 | 98%+ | 21.6 kg |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 99%+ (Pellets) | 15.5 kg |
| Bromine (Br₂) | 7726-95-6 | 99.5%+ | 16.0 kg (5.1 L) |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 37% (w/w) | As required |
| Methanol (MeOH) | 67-56-1 | ACS Grade | As required |
| Deionized Water | N/A | High Purity | ~350 L |
| Ice | N/A | N/A | As required |
Equipment:
-
500 L glass-lined reactor with overhead stirring, temperature probe, and addition funnel.
-
Heating and cooling system for the reactor.
-
Large-scale filtration unit (e.g., Nutsche filter-dryer).
-
Industrial vacuum oven.
-
Appropriate PPE: Chemical-resistant gloves, splash goggles, face shield, and acid-resistant apron/lab coat.[4][5]
Experimental Procedure
Step 1: Preparation of Sodium Hypobromite (NaOBr) Solution
-
In the 500 L reactor, prepare a 25% (w/w) aqueous sodium hydroxide solution by carefully adding 7.5 kg of NaOH pellets to 67.5 L of deionized water. The dissolution is highly exothermic; ensure the solution is cooled to 0°C using the reactor's cooling system.
-
While maintaining vigorous stirring and keeping the temperature at 0°C, slowly add 16.0 kg (5.1 L) of bromine via an addition funnel over a period of 1-2 hours.
-
Causality: Slow addition and low temperature are critical to prevent the disproportionation of bromine to bromate and to safely manage the exothermic reaction. The result is a cold, yellow solution of sodium hypobromite.[3]
-
Step 2: Preparation of the 4,5-Dichlorophthalimide Solution
-
In a separate suitable vessel, prepare a 5% (w/w) aqueous sodium hydroxide solution by dissolving 8.0 kg of NaOH in 162 L of deionized water.
-
Cool this solution to 0°C.
-
Slowly add 21.6 kg of 4,5-dichlorophthalimide to the cold NaOH solution with stirring until it is fully dissolved. Maintain the temperature at or below 5°C.
Step 3: The Hofmann Rearrangement Reaction
-
Slowly pump the cold phthalimide solution into the reactor containing the sodium hypobromite solution over approximately 30 minutes.
-
Causality: Vigorous stirring is essential to ensure efficient mixing of the two phases. The temperature must be strictly maintained at 0°C during this addition to control the reaction rate and prevent side reactions.
-
-
Once the addition is complete, continue stirring at 0°C for 5 minutes.
-
Heat the reaction mixture rapidly to 80°C and hold at this temperature for 2 minutes.[3]
-
Causality: This heating step provides the activation energy for the rearrangement of the N-bromoimide to the isocyanate intermediate and its subsequent hydrolysis. The short duration is sufficient to complete the reaction without significant product degradation.
-
Step 4: Product Isolation and Purification
-
Immediately cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding concentrated hydrochloric acid. Monitor the pH continuously. The product will begin to precipitate as the solution approaches neutrality. Adjust to a final pH of ~7.
-
Causality: Neutralization protonates the carboxylate and amino groups, causing the water-insoluble this compound to precipitate out of the solution.
-
-
Cool the resulting slurry to 0-5°C and stir for 30 minutes to maximize precipitation.
-
Filter the precipitate using a Nutsche filter. Wash the filter cake thoroughly with several portions of ice-cold deionized water until the washings are neutral.
-
Causality: Washing with ice water removes residual inorganic salts (NaBr, NaCl) and is done at low temperature to minimize loss of the product due to solubility.
-
-
The crude product can be used as is or recrystallized for higher purity. For recrystallization, transfer the solid to a clean reactor, add a minimal amount of hot methanol to dissolve it, and then add hot water until turbidity persists. Allow the solution to cool slowly to crystallize the product.
-
Filter the purified crystals and dry them in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield is approximately 14.8 kg.[3]
Data Summary and Characterization
| Parameter | Value | Source/Reference |
| Molecular Formula | C₇H₅Cl₂NO₂ | N/A |
| Molecular Weight | 206.03 g/mol | N/A |
| Appearance | White to off-white solid/crystal | [1][2] |
| Melting Point | 213-214°C | [6] |
| Expected Yield | ~72% | [3] |
| Purity (Post-Recrystallization) | >98% | Typical Result |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic proton signals and their coupling constants, consistent with the 1,2,4,5-substitution pattern.
-
FT-IR: To identify characteristic peaks for N-H stretches (amine), O-H stretch (carboxylic acid), and C=O stretch.
-
Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a dichlorinated compound.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.[6]
Safety and Environmental Health
All personnel must be thoroughly trained on the hazards associated with the chemicals used in this protocol.
-
Hazardous Substances:
-
Bromine (Br₂): Highly corrosive, toxic upon inhalation, and causes severe skin burns.[7][8] Must be handled in a closed system or a well-ventilated area with extreme care.
-
Sodium Hydroxide (NaOH): Corrosive, causes severe skin and eye damage.[4]
-
Hydrochloric Acid (HCl): Corrosive, causes severe skin burns and eye damage. May cause respiratory irritation.[7]
-
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5] A respirator may be required if ventilation is inadequate.
-
Reaction Hazards: The formation of sodium hypobromite and the neutralization step are highly exothermic and require strict temperature control to prevent runaway reactions.
-
Waste Disposal: All aqueous waste must be neutralized before disposal. Organic waste (methanol from recrystallization) should be collected and disposed of according to local environmental regulations. Do not let the product enter drains.[7]
Visualizing the Core Reaction Mechanism
Caption: Key mechanistic steps of the Hofmann rearrangement for this synthesis.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 20776-61-8 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2-Amino-3,5-dichlorobenzoic acid(2789-92-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. This compound | 20776-61-8 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols for the Use of 2-Amino-4,5-dichlorobenzoic Acid in Azo Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide on the utilization of 2-Amino-4,5-dichlorobenzoic acid (CAS No. 20776-61-8) as a key intermediate in the synthesis of azo dyes. This document outlines the fundamental chemical properties of the starting material, the principles of azo dye synthesis, detailed laboratory-scale protocols for diazotization and coupling reactions, and methods for characterization of the resulting dyes. The protocols are designed to be self-validating, with explanations for critical steps grounded in established chemical principles. This guide is intended for professionals in organic synthesis, materials science, and dye chemistry.
Introduction: The Role of this compound in Azo Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[1] The extensive system of conjugated double bonds is responsible for the vibrant colors exhibited by these compounds. The synthesis of azo dyes is a well-established two-step process:
-
Diazotization: The conversion of a primary aromatic amine into a reactive diazonium salt.
-
Azo Coupling: The reaction of the diazonium salt with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine.[2]
This compound is a valuable diazo component in this process. The presence of two chlorine atoms and a carboxylic acid group on the aromatic ring significantly influences the properties of the resulting dyes. The electron-withdrawing nature of these substituents can affect the color (typically causing a bathochromic or hypsochromic shift), lightfastness, wash fastness, and solubility of the final product.[2] This makes it a target intermediate for creating specialized dyes with desired performance characteristics.[3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Source |
| CAS Number | 20776-61-8 | [6] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [7][8] |
| Molecular Weight | 206.03 g/mol | [7][8] |
| Appearance | Off-white to light yellow crystalline powder | [8] |
| Melting Point | 213-214 °C | [7] |
| Boiling Point | 380.5 ± 42.0 °C (Predicted) | [7] |
| Solubility | Soluble in organic solvents like ether and alcohols | [7] |
| Purity | Typically ≥ 97% |
General Synthesis Pathway
The synthesis of azo dyes from this compound follows the classic diazotization-coupling sequence. The primary amine group is the reactive site for diazotization, while the rest of the molecule remains intact to become part of the final dye structure.
Caption: General workflow for the synthesis of azo dyes.
Detailed Experimental Protocols
These protocols provide a foundational method for the laboratory-scale synthesis of an azo dye using this compound.
Protocol 1: Diazotization of this compound
Objective: To convert the primary aromatic amine into a stable diazonium salt solution, which is highly reactive and used immediately in the subsequent coupling step.
Materials:
-
This compound (2.06 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (HCl, 37%) (3 mL)
-
Distilled Water (20 mL)
-
Sodium Nitrite (NaNO₂) (0.7 g, ~0.01 mol)
-
Ice
-
Urea (optional, for destroying excess nitrous acid)
Procedure:
-
In a 100 mL beaker, create a suspension of 2.06 g of this compound in 20 mL of distilled water.
-
While stirring, slowly add 3 mL of concentrated HCl. The mixture will likely remain a suspension.
-
Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring. It is crucial to maintain this low temperature to ensure the stability of the diazonium salt.[1]
-
In a separate beaker, dissolve 0.7 g of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 10-15 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid to prevent the loss of nitrous acid gas.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.[1] A clear solution of the diazonium salt should be obtained.
-
(Optional) A small crystal of urea can be added to quench any excess nitrous acid.
-
The resulting cold diazonium salt solution is highly reactive and should be used immediately in the next step (Protocol 2).
Causality and Insights:
-
Low Temperature: Diazonium salts are unstable at higher temperatures and can decompose, releasing nitrogen gas and leading to unwanted side products. Maintaining a temperature between 0-5 °C is the most critical parameter for a successful reaction.
-
Acidic Medium: The strong mineral acid (HCl) serves two purposes: it protonates the amino group, making it susceptible to attack by nitrous acid, and it stabilizes the resulting diazonium salt.
-
Slow Addition: Dropwise addition of sodium nitrite controls the exothermic reaction and prevents a localized temperature increase, which could lead to decomposition.
Protocol 2: Azo Coupling with a Naphthol Derivative
Objective: To react the electrophilic diazonium salt with an electron-rich coupling component to form the final azo dye.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
2-Naphthol (1.44 g, 0.01 mol)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution. This creates the highly nucleophilic naphthoxide ion.
-
Cool the solution of the coupling partner to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling partner with vigorous stirring.[1]
-
A colored precipitate of the azo dye should form immediately. The color will depend on the specific coupling component used.
-
Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling reaction is complete.
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with copious amounts of cold water to remove any unreacted starting materials and inorganic salts.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
Causality and Insights:
-
Alkaline Medium: The coupling reaction with phenols and naphthols is carried out in an alkaline medium. The hydroxide ions deprotonate the hydroxyl group of the naphthol, forming the much more electron-rich and reactive naphthoxide ion, which readily undergoes electrophilic aromatic substitution with the diazonium salt.
-
Vigorous Stirring: Ensures proper mixing of the two phases (diazonium salt solution and coupling component solution), maximizing the reaction rate and yield.
Caption: Experimental workflow for azo dye synthesis.
Characterization and Data Analysis
The synthesized dye should be characterized to confirm its structure and purity.
| Technique | Expected Data & Interpretation |
| Melting Point | A sharp melting point range indicates a relatively pure compound. |
| UV-Visible Spectroscopy | The absorption maximum (λmax) in a suitable solvent (e.g., DMF or ethanol) confirms the color of the dye and can be used for quantitative analysis. The λmax for azo dyes typically falls within the visible region (400-700 nm). |
| Infrared (IR) Spectroscopy | Look for characteristic peaks: a medium intensity peak around 1450-1500 cm⁻¹ for the N=N stretch, broad O-H stretch for the carboxylic acid and naphthol OH, and a C=O stretch around 1700 cm⁻¹. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy can be used to confirm the final structure by identifying the chemical shifts and coupling constants of the aromatic protons and carbons. |
| Thin Layer Chromatography (TLC) | Used to assess the purity of the product. A single spot indicates a pure compound. |
Safety Precautions
-
This compound is harmful if swallowed and can cause skin and eye irritation.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Diazonium salts are potentially explosive when isolated and dry. Never attempt to isolate the diazonium salt intermediate. Always use it in solution immediately after its preparation.
-
Handle concentrated acids and bases with extreme care.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2 Amino 5 Chlorobenzoic Acids, C7H6ClNO2, 635-21-2, Amino Chloro Benzoic Acid, 2 Carboxy 4 Chloroaniline [mallakchemicals.com]
- 4. zhishangchemical.com [zhishangchemical.com]
- 5. indiaintermediates.com [indiaintermediates.com]
- 6. This compound | 20776-61-8 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. capotchem.com [capotchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-4,5-dichlorobenzoic acid
Welcome to the technical support center for the synthesis of 2-Amino-4,5-dichlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance yield and purity. This document provides not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.
I. Synthetic Strategy Overview
The most reliable and commonly adaptable route for synthesizing this compound is a two-step process. This involves the nitration of 3,4-dichlorobenzoic acid to form the key intermediate, 4,5-dichloro-2-nitrobenzoic acid, followed by the selective reduction of the nitro group to an amine.
Caption: Overall synthetic workflow for this compound.
This guide will focus primarily on optimizing the critical reduction step (Step 2), as it is often the source of yield loss and impurities.
II. Troubleshooting and FAQs: The Reduction of 4,5-Dichloro-2-nitrobenzoic Acid
This section addresses common issues encountered during the conversion of the nitro-intermediate to the final product.
Q1: My reaction shows low conversion or has stalled completely. How can I improve the yield?
Low or incomplete conversion is a frequent issue in the reduction of aromatic nitro compounds. The root cause often lies with the catalyst, the reducing agent, or reaction conditions.
Possible Causes & Solutions:
-
Poor Catalyst Activity (for Catalytic Hydrogenation):
-
Cause: Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel can lose activity due to improper storage, handling, or contamination.[1]
-
Solution: Always use a fresh batch of catalyst or one that has been stored under an inert atmosphere. Ensure the reaction solvent is of high purity and free from potential catalyst poisons.
-
-
Catalyst Poisoning:
-
Cause: Trace impurities in the starting material or solvent, particularly sulfur or certain nitrogen-containing compounds, can irreversibly poison the catalyst surface.[1]
-
Solution: Purify the 4,5-dichloro-2-nitrobenzoic acid intermediate by recrystallization before the reduction step. Use high-purity, degassed solvents.
-
-
Insufficient Reducing Agent (for Metal/Acid Reductions):
-
Cause: The stoichiometry of the metal (e.g., Fe, Sn, Zn) to the nitro compound is critical. An insufficient amount will lead to incomplete reduction.[2]
-
Solution: Use a significant molar excess of the metal powder. For instance, 3-5 equivalents of iron powder are common. Ensure the metal is finely powdered to maximize surface area.
-
-
Passivation of Metal Surface:
-
Cause: An oxide layer on the surface of the metal (especially zinc or iron) can prevent it from reacting.
-
Solution: Briefly pre-treat the metal powder with dilute acid (e.g., HCl) to activate its surface, followed by washing with water and the reaction solvent before adding it to the main reaction.
-
Caption: Decision tree for troubleshooting low reaction yield.
Q2: I'm observing significant amounts of a dehalogenated byproduct. What's causing this and how can I prevent it?
Dehalogenation, the replacement of a chlorine atom with hydrogen, is a known side reaction, particularly under catalytic hydrogenation conditions.
-
Cause: The catalyst, especially Pd/C, can catalyze the hydrogenolysis of the C-Cl bond.[3] This is more pronounced at higher temperatures, higher hydrogen pressures, and prolonged reaction times.
-
Solutions:
-
Switch Catalyst: Raney Nickel is often less prone to causing dehalogenation of aromatic chlorides compared to Pd/C.[3]
-
Optimize Conditions: Conduct the hydrogenation at lower hydrogen pressure (e.g., 1-5 atm) and room temperature. Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.
-
Use a Catalyst Poison: In some cases, a controlled amount of a catalyst poison (e.g., a sulfur-containing compound) can be added to selectively inhibit the dehalogenation reaction without stopping the desired nitro reduction.[4] This is an advanced technique and requires careful optimization.
-
Change Reduction Method: Metal/acid reductions (e.g., Fe/HCl or SnCl₂/HCl) are generally not associated with dehalogenation and are a reliable alternative if this side reaction is problematic.[2][5]
-
Q3: My final product is discolored (yellow or brown). How can I obtain a pure, white product?
Discoloration is typically due to the presence of oxidized impurities or residual nitro-aromatic compounds.
-
Cause: The amino group in the final product is susceptible to air oxidation, which can form colored impurities. Incomplete reduction can leave traces of the yellow nitro-starting material.
-
Solutions:
-
Recrystallization: This is the most effective method for purification. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly.
-
Activated Carbon Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal) and keep the solution hot for 5-10 minutes. The charcoal will adsorb colored impurities. Filter the hot solution through a pad of celite to remove the carbon before allowing the filtrate to cool and crystallize.
-
Inert Atmosphere: During workup and storage, minimize the product's exposure to air. Purging vessels with nitrogen or argon can help prevent oxidation. Store the final, dry product under an inert atmosphere and protected from light.
-
III. Recommended Experimental Protocols
The following protocols provide detailed methodologies for two reliable reduction methods.
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This method is clean and often provides high yields, with a lower risk of dehalogenation compared to Pd/C.
Materials & Equipment:
-
4,5-Dichloro-2-nitrobenzoic acid
-
Raney Nickel (50% slurry in water)
-
Ethanol or Methanol, reagent grade
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filter aid (e.g., Celite)
-
Standard laboratory glassware
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1.0 equivalent of 4,5-dichloro-2-nitrobenzoic acid in a sufficient volume of ethanol.
-
Carefully add Raney Nickel (approx. 5-10% by weight of the starting material) to the solution. Caution: Raney Nickel is pyrophoric and should be handled as a slurry in water or ethanol.
-
Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically to 50 psi or use a balloon) and begin vigorous stirring or shaking.
-
Monitor the reaction progress by observing hydrogen uptake or by periodically taking samples for TLC/LC-MS analysis. The reaction is typically complete within 2-6 hours at room temperature.[6]
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Do not allow the catalyst on the filter paper to dry, as it can ignite in air. Wash the filter cake with a small amount of fresh ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude solid can be purified by recrystallization as described in the troubleshooting section.
Protocol 2: Reduction with Iron Powder and Hydrochloric Acid
This is a robust, cost-effective method that avoids dehalogenation.
Materials & Equipment:
-
4,5-Dichloro-2-nitrobenzoic acid
-
Iron powder, fine grade (<100 mesh)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Acetic Acid
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4,5-dichloro-2-nitrobenzoic acid (1.0 eq.), ethanol (or acetic acid), and water in a 5:1 ratio of organic solvent to water.
-
Add fine iron powder (3-5 eq.).
-
Heat the mixture to a gentle reflux (approx. 70-80°C).
-
Slowly add concentrated HCl (0.3-0.5 eq.) dropwise to the refluxing mixture. An exothermic reaction should be observed.
-
Maintain the reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[7]
-
After cooling to room temperature, filter the hot reaction mixture to remove the iron sludge. Wash the sludge with hot ethanol.
-
Combine the filtrates and neutralize the excess acid carefully with an aqueous solution of NaOH or Na₂CO₃ until the pH is approximately 7.
-
Remove the organic solvent under reduced pressure.
-
Add water to the residue and adjust the pH to ~8-9 with NaOH to dissolve the product as its sodium salt. Filter off any remaining iron salts.
-
Cool the aqueous filtrate in an ice bath and slowly acidify with concentrated HCl to a pH of ~3-4. The product will precipitate out of the solution.[7]
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product, which can be further purified by recrystallization.
IV. Comparison of Reduction Methods
| Method | Reducing Agent/Catalyst | Advantages | Disadvantages | Key Considerations |
| Catalytic Hydrogenation | H₂ / Raney Ni | High yield, clean reaction, easy product isolation (filtration). | Catalyst can be pyrophoric and sensitive to poisoning.[1] | Ensure high purity of starting materials and solvents. |
| Catalytic Hydrogenation | H₂ / Pd/C | Highly efficient, widely used. | High risk of dehalogenation side reaction.[3] | Use under mild conditions (low pressure/temp). |
| Metal/Acid Reduction | Fe / HCl or AcOH | Cost-effective, robust, no dehalogenation.[2] | Generates large amounts of metal waste (iron sludge), workup can be cumbersome. | Ensure efficient stirring to keep the dense iron powder suspended. |
| Metal Salt Reduction | SnCl₂ / HCl | Mild conditions, good for substrates with other reducible groups.[4] | Stoichiometric amounts of tin salts are required, which can be difficult to remove from the product. | Workup requires careful pH control to precipitate and remove tin hydroxides. |
V. References
-
Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. Retrieved from --INVALID-LINK--
-
Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Amino-2-chlorobenzoic acid synthesis. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 2-amino-5-chlorobenzoic acid. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Purification of 2,4 Dichlorobenzoic Acid. Retrieved from --INVALID-LINK--
-
NISCAIR. (n.d.). A new reagent for selective reduction of nitro group. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). 4,5-Dichloro-2-nitrobenzoic acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Amino-5-chlorobenzoic acid synthesis. Retrieved from --INVALID-LINK--
-
ChemBK. (n.d.). Benzoic acid, 2-amino-4,5-dichloro-. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid. Retrieved from --INVALID-LINK--
-
ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Amino-4,5-dichlorobenzoic Acid
Introduction
Welcome to the technical support center for the purification of crude 2-Amino-4,5-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. As an amphoteric molecule with both a weakly basic amino group and an acidic carboxylic acid group, its purification requires a nuanced understanding of its chemical properties to effectively remove process-related impurities.
This resource provides a structured approach to purification, detailing not just the "how" but also the critical "why" behind each step. We will explore the most effective purification techniques, from classical recrystallization and acid-base extraction to modern chromatographic methods, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method is dictated by the impurity profile and the required final purity. Often, a combination of these techniques is employed for optimal results.
Q2: What is the typical appearance and melting point of pure this compound?
A2: Pure this compound is typically a white to off-white or pale yellow crystalline powder. A significant deviation from this appearance or a broad melting range can indicate the presence of impurities.
Q3: What are the likely impurities in my crude this compound?
A3: Common impurities can include unreacted starting materials, by-products from the synthesis (such as isomers or over-chlorinated species), and degradation products.[1] For instance, if synthesized from 2,3-dichlorobenzoic acid, residual starting material might be present.[2]
Q4: Which solvents are best for the recrystallization of this compound?
A4: Due to its amphoteric nature, solvent selection can be challenging.[3] Ethanol, methanol, and mixed solvent systems like ethanol/water or acetone/water are often good starting points.[4] The ideal solvent will dissolve the compound at elevated temperatures but show poor solubility at lower temperatures, while impurities remain soluble at all temperatures or are insoluble even when hot.[3]
Q5: How can I improve the yield of my purification?
A5: To maximize yield, especially during recrystallization, it is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.[3] Ensuring slow cooling to allow for maximum crystal formation and washing the collected crystals with ice-cold solvent will also help to minimize product loss.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Purity After Recrystallization | Inappropriate solvent choice: The solvent may be co-dissolving impurities which then co-precipitate with the product upon cooling. | Solution: Perform small-scale solvent screening to identify a solvent system with optimal solubility characteristics for your specific impurity profile. Consider using a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) to fine-tune the recrystallization process. |
| "Oiling Out": The compound separates as a liquid instead of forming crystals. This can be due to a high impurity load, causing a significant melting point depression, or cooling the solution too rapidly.[3] | Solution: Try reheating the solution to dissolve the oil and then allow it to cool much more slowly. Seeding the solution with a pure crystal of the product can also induce proper crystallization. If oiling out persists, the crude material may require a preliminary purification step like acid-base extraction to remove the bulk of the impurities. | |
| Poor Separation in Acid-Base Extraction | Incomplete protonation/deprotonation: The pH of the aqueous phase may not be sufficiently acidic or basic to fully ionize the target compound, leading to it remaining in the organic layer. | Solution: Ensure the pH of the aqueous layer is well below the pKa of the amino group (when extracting with acid) or well above the pKa of the carboxylic acid group (when extracting with base). Use a pH meter or pH paper to verify. Multiple extractions with smaller volumes of the acidic or basic solution are more effective than a single extraction with a large volume.[5][6] |
| Emulsion formation: A stable emulsion can form at the interface of the organic and aqueous layers, making separation difficult. | Solution: Allow the separatory funnel to stand for a longer period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help to break the emulsion. In some cases, filtering the entire mixture through a pad of Celite can be effective. | |
| Tailing or Poor Resolution in Column Chromatography | Strong interaction with stationary phase: The basic amino group can interact strongly with the acidic silanol groups of standard silica gel, leading to peak tailing and poor separation.[7] | Solution: Deactivate the silica gel by adding a small percentage of a basic modifier like triethylamine or ammonia to the eluent.[7][8] Alternatively, use a different stationary phase such as alumina or an amine-functionalized silica gel.[8] |
| Inappropriate mobile phase polarity: The polarity of the eluent may be too high or too low to achieve good separation of the target compound from its impurities. | Solution: Develop an optimal mobile phase system using Thin Layer Chromatography (TLC) before running the column. A good solvent system will give your target compound an Rf value of approximately 0.3-0.4. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the amphoteric nature of this compound to separate it from neutral impurities.
Principle: The basic amino group will be protonated in an acidic aqueous solution, forming a water-soluble salt. The acidic carboxylic acid group will be deprotonated in a basic aqueous solution, also forming a water-soluble salt. Neutral impurities will remain in the organic phase.[9]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Extraction (to remove basic impurities): Transfer the organic solution to a separatory funnel and extract with a 5% aqueous HCl solution.[10] The protonated basic impurities will move to the aqueous layer. Separate and discard the aqueous layer. Repeat this step twice.
-
Basic Extraction (to isolate the product): To the remaining organic layer, add a 5% aqueous NaOH or NaHCO3 solution.[11] The this compound will be deprotonated and form a sodium salt, which is soluble in the aqueous layer. Shake the funnel, venting frequently, and allow the layers to separate.
-
Isolation of Product: Drain the aqueous layer containing the product salt into a separate beaker.
-
Precipitation: Cool the aqueous solution in an ice bath and slowly add 6M HCl dropwise with stirring until the solution is acidic (test with pH paper).[6] The this compound will precipitate out of the solution.
-
Collection: Collect the purified solid by vacuum filtration, wash with a small amount of cold distilled water, and dry thoroughly.
Protocol 2: Purification by Recrystallization
This is a highly effective technique for removing small amounts of impurities.
Step-by-Step Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, ethanol/water) at room temperature and with heating.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizing the Purification Workflow
The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy for crude this compound.
Caption: Decision workflow for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. studylib.net [studylib.net]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
troubleshooting low yield in 2-Amino-4,5-dichlorobenzoic acid reactions
Welcome to the Technical Support Center for the synthesis of 2-Amino-4,5-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. We will delve into the intricacies of the reaction, providing in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Low Yields and Impurities
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My yield of this compound from the amination of a polychlorinated benzoic acid precursor is consistently low. What are the likely causes?
Low yields in the synthesis of this compound, typically prepared via nucleophilic aromatic substitution (SNA_r_) of a precursor like 2,4,5-trichlorobenzoic acid, can be attributed to several factors. The primary challenges often lie in the inherent reactivity of the starting materials and the sensitivity of the catalytic system.
Key Potential Causes:
-
Poor Reactivity of the Aryl Chloride: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in nucleophilic aromatic substitution reactions. This is due to the strong C-Cl bond and the high activation energy required for the initial nucleophilic attack.
-
Catalyst Inactivity or Decomposition: Copper-catalyzed amination reactions, often referred to as Ullmann-type reactions, are standard for this transformation. However, the catalyst can be prone to deactivation through various pathways, including aggregation or oxidation of the active Cu(I) species.[1][2] The choice of ligand is crucial in stabilizing the catalyst and promoting the reaction.[1][2]
-
Suboptimal Reaction Conditions: Temperature, pressure, solvent, and base selection are critical parameters that significantly influence the reaction rate and yield. Harsh reaction conditions can lead to side reactions and degradation of both starting materials and the desired product.
-
Side Reactions: Several side reactions can compete with the desired amination, leading to a complex product mixture and reduced yield. These include hydrodehalogenation (replacement of a chlorine atom with hydrogen), and the formation of isomeric byproducts.[1]
-
Product Inhibition: The product, this compound, can sometimes coordinate with the copper catalyst, leading to product inhibition and a decrease in the overall reaction rate.
Question 2: I'm observing several impurities in my crude product. What are the common side products in this reaction?
The formation of impurities is a common challenge in the synthesis of this compound. Understanding the potential side products is the first step toward developing an effective purification strategy.
Common Impurities and Their Origins:
| Impurity | Potential Origin |
| Unreacted Starting Material | Incomplete reaction due to factors mentioned in Question 1. |
| Hydrodehalogenation Products | Replacement of one or more chlorine atoms with hydrogen, leading to mono- or di-chlorinated benzoic acids. This is often promoted by high temperatures and certain catalyst/ligand combinations.[1] |
| Isomeric Amination Products | If the starting material has multiple reactive sites, amination can occur at different positions, leading to a mixture of isomers. |
| Phenolic Byproducts | Under certain conditions, especially with residual water and high temperatures, hydrolysis of the aryl chloride can lead to the formation of corresponding phenolic compounds. |
| Decarboxylation Products | At elevated temperatures, the benzoic acid moiety can undergo decarboxylation, leading to the formation of dichlorinated anilines.[3][4] |
Question 3: How can I optimize my reaction conditions to improve the yield and minimize impurities?
Systematic optimization of reaction parameters is key to achieving a high-yielding and clean synthesis of this compound.
A Step-by-Step Optimization Protocol:
-
Catalyst and Ligand Selection:
-
Catalyst: Copper(I) salts such as CuI or CuBr are commonly used.
-
Ligand: The choice of ligand is critical for activating the aryl chloride and stabilizing the catalyst. For challenging aryl chlorides, bulky, electron-rich ligands such as N¹,N²-diarylbenzene-1,2-diamines have shown to be effective in promoting the reaction under milder conditions.[1][2] Experiment with different ligands to find the optimal one for your specific substrate.
-
-
Solvent and Base:
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often used to facilitate the dissolution of reactants and achieve the necessary reaction temperatures.
-
Base: A strong, non-nucleophilic base is required to neutralize the HX formed during the reaction. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can also influence the reaction rate and selectivity.
-
-
Temperature and Reaction Time:
-
Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
-
While higher temperatures can increase the reaction rate, they can also promote side reactions. A temperature screening study is recommended to find the balance between reaction rate and selectivity.
-
-
Ammonia Source:
-
Aqueous ammonia or ammonia gas can be used as the aminating agent. The concentration and delivery method of ammonia can impact the reaction outcome.
-
Experimental Workflow for Optimization:
Caption: A systematic workflow for optimizing the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound that is prone to low yield?
The most common and challenging route is the direct amination of 2,4,5-trichlorobenzoic acid using ammonia in the presence of a copper catalyst. This reaction is a type of Ullmann condensation, and as discussed, the low reactivity of the aryl chloride at the 2-position makes this a difficult transformation.[5]
Q2: Can I use a palladium-based catalyst for this amination?
While Buchwald-Hartwig amination is a powerful tool for C-N bond formation, it can be challenging with aryl chlorides, especially those bearing a carboxylic acid group which can complicate the reaction.[1][6] Copper-catalyzed systems are often more cost-effective and can be more suitable for this specific transformation, though optimization is still required.
Q3: What are the best practices for setting up the reaction to ensure reproducibility?
-
Inert Atmosphere: Copper(I) catalysts can be sensitive to oxidation. Conducting the reaction under an inert atmosphere of nitrogen or argon is crucial.
-
Dry Solvents and Reagents: Water can interfere with the reaction, leading to the formation of phenolic byproducts. Use anhydrous solvents and dry all glassware thoroughly.
-
Reagent Purity: Ensure the purity of your starting materials and reagents, as impurities can poison the catalyst or lead to unwanted side reactions.
Q4: What purification techniques are most effective for isolating this compound?
A multi-step purification strategy is often necessary to obtain a high-purity product.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidification.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can be a highly effective method for removing closely related impurities.
-
Column Chromatography: For very challenging separations, silica gel column chromatography can be employed, although this is less practical for large-scale synthesis.
Visualizing the Main Reaction and a Key Side Reaction:
Main Reaction Pathway:
References
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-4,5-dichlorobenzoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Amino-4,5-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting solutions, and frequently asked questions (FAQs) for the successful synthesis of this important chemical intermediate. Our approach is grounded in established chemical principles and validated experimental practices to ensure scientific integrity and reproducibility.
Introduction: A Strategic Approach to Synthesis
The synthesis of this compound, a key building block in the development of various pharmaceuticals and agrochemicals, presents unique challenges related to regioselectivity and functional group compatibility. This guide outlines a robust and optimized three-step synthetic pathway starting from the readily available 3,4-dichlorotoluene. This route is designed to maximize yield and purity while providing clear checkpoints for reaction monitoring and troubleshooting.
The overall synthetic strategy is as follows:
-
Nitration of 3,4-Dichlorotoluene: Introduction of a nitro group at the C2 position of the aromatic ring.
-
Oxidation of 4,5-Dichloro-2-nitrotoluene: Conversion of the methyl group to a carboxylic acid.
-
Reduction of 4,5-Dichloro-2-nitrobenzoic acid: Selective reduction of the nitro group to an amine.
This guide will provide a detailed examination of each step, including optimized protocols, troubleshooting advice, and the underlying chemical principles.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Part 1: Nitration of 3,4-Dichlorotoluene
The initial step involves the regioselective nitration of 3,4-dichlorotoluene. The directing effects of the two chlorine atoms and the methyl group are crucial in determining the position of the incoming nitro group. The methyl group is an ortho-, para-director, while the chlorine atoms are ortho-, para-directing but deactivating. The desired product is 2-nitro-4,5-dichlorotoluene, where nitration occurs ortho to the methyl group and meta to both chlorine atoms.
Experimental Protocol: Optimized Nitration
Materials:
-
3,4-Dichlorotoluene
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-dichlorotoluene to dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 or 1:2 molar ratio with respect to 3,4-dichlorotoluene) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4,5-dichloro-2-nitrotoluene.
Troubleshooting and FAQs: Nitration Stage
Q1: My nitration reaction is producing a significant amount of isomeric byproducts. How can I improve the regioselectivity for the 2-nitro isomer?
A1: The formation of isomers is a common challenge in the nitration of substituted benzenes.[1][2] To favor the desired 2-nitro isomer:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C). Higher temperatures can lead to the formation of other isomers and dinitrated products.
-
Rate of Addition: Add the nitrating mixture slowly to the solution of 3,4-dichlorotoluene. This helps to control the exothermicity of the reaction and maintain a low local concentration of the nitrating agent.
-
Nitrating Agent: A standard mixture of nitric and sulfuric acid is generally effective. The use of milder nitrating agents like dinitrogen pentoxide in dichloromethane at very low temperatures (-40°C) can sometimes improve selectivity by reducing the formation of meta-isomers.[3][4]
Q2: I am observing the formation of dinitrated products. What is causing this and how can I prevent it?
A2: Dinitration occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long.[3]
-
Stoichiometry: Use a stoichiometric amount of the nitrating agent. An excess of nitric acid will promote further nitration.
-
Reaction Time: Monitor the reaction closely by TLC or GC and quench the reaction as soon as the starting material is consumed.
Q3: The work-up procedure is resulting in a low yield of the crude product. What are the potential pitfalls?
A3: Low yield during work-up can be due to several factors:
-
Incomplete Extraction: Ensure thorough extraction of the product from the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Loss during Washing: Avoid vigorous shaking during the bicarbonate wash to prevent the formation of stable emulsions. If an emulsion forms, adding a small amount of brine can help to break it.
Part 2: Oxidation of 4,5-Dichloro-2-nitrotoluene
The second step is the oxidation of the methyl group of 4,5-dichloro-2-nitrotoluene to a carboxylic acid. This transformation requires a strong oxidizing agent that can withstand the deactivating effect of the nitro and chloro substituents on the aromatic ring. Common and effective reagents for this purpose are sodium dichromate in sulfuric acid or potassium permanganate in a basic solution.[5][6]
Comparative Analysis of Oxidizing Agents
| Oxidizing Agent | Reaction Conditions | Advantages | Disadvantages |
| Sodium Dichromate (Na₂Cr₂O₇) in H₂SO₄ | Acidic, elevated temperature (e.g., gentle boiling)[5][7] | High yield, relatively short reaction times.[5] | Use of carcinogenic Cr(VI) reagents, requires careful waste disposal.[8] |
| Potassium Permanganate (KMnO₄) | Basic, followed by acidic work-up; often requires heating.[6] | Less toxic than chromates, readily available. | Can be less efficient for highly deactivated substrates, potential for over-oxidation or ring cleavage if not controlled, work-up can be challenging due to MnO₂ byproduct.[6][9] |
Experimental Protocol: Oxidation with Sodium Dichromate
Materials:
-
4,5-Dichloro-2-nitrotoluene
-
Sodium Dichromate Dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated Sulfuric Acid (98%)
-
5% Sodium Hydroxide Solution
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4,5-dichloro-2-nitrotoluene and a solution of sodium dichromate dihydrate in water.
-
With vigorous stirring, slowly add concentrated sulfuric acid. The heat of dilution will cause the temperature to rise and initiate the oxidation. Control the rate of addition to maintain a gentle reflux.[7]
-
After the addition is complete, heat the mixture to gentle boiling for 30-60 minutes to ensure the reaction goes to completion.[7]
-
Cool the reaction mixture and pour it into a beaker of ice water.
-
Filter the crude 4,5-dichloro-2-nitrobenzoic acid and wash it with cold water.
-
To purify, dissolve the crude product in a 5% sodium hydroxide solution. Filter to remove any insoluble impurities (like unreacted starting material and chromium salts).[5]
-
Acidify the filtrate with concentrated hydrochloric acid with stirring to precipitate the purified 4,5-dichloro-2-nitrobenzoic acid.
-
Filter the purified product, wash with cold water, and dry.
Troubleshooting and FAQs: Oxidation Stage
Q1: The oxidation reaction is very slow or incomplete. What could be the reason?
A1: The deactivating nature of the nitro and chloro groups can make the methyl group less susceptible to oxidation.
-
Temperature: Ensure the reaction is heated sufficiently to initiate and sustain the oxidation. Gentle reflux is often necessary.[7]
-
Reagent Stoichiometry: Use a sufficient excess of the oxidizing agent.
-
Mixing: Vigorous stirring is crucial as this is a heterogeneous reaction.
Q2: I am getting a low yield of the carboxylic acid after work-up. Where might I be losing my product?
A2: Low yields can result from several issues:
-
Incomplete Precipitation: When acidifying the basic solution of the carboxylate salt, ensure the pH is sufficiently low (pH < 2) to fully protonate the carboxylic acid and cause it to precipitate.
-
Solubility in Water: While the acid is sparingly soluble in cold water, some product may remain in the aqueous filtrate. Minimizing the amount of water used for washing can help.
Q3: The final product is contaminated with chromium salts. How can I improve its purity?
A3: The purification step involving dissolution in base and re-precipitation is key.
-
Thorough Washing: After the initial filtration of the crude product, wash it thoroughly with dilute sulfuric acid to remove the bulk of the chromium salts before dissolving it in the base.[5]
-
Careful Filtration: Ensure complete removal of insoluble chromium hydroxide by filtration before acidifying the basic solution.
Part 3: Reduction of 4,5-Dichloro-2-nitrobenzoic Acid
The final step is the selective reduction of the nitro group to an amine. It is critical to choose a reducing agent that will not affect the chloro substituents on the aromatic ring (i.e., avoid dehalogenation).
Comparative Analysis of Reducing Agents
| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |
| Iron (Fe) in Acid (e.g., HCl, Acetic Acid) | Acidic, often requires heating. | Cost-effective, robust, and generally does not cause dehalogenation. | Requires neutralization and filtration of iron salts during work-up. |
| Tin(II) Chloride (SnCl₂) in Acid | Acidic, often requires heating. | Effective for a wide range of nitroarenes, generally avoids dehalogenation.[10] | Stoichiometric use of tin salts which need to be removed during work-up.[10] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Neutral or acidic, requires a hydrogen source and a catalyst. | Clean reaction with water as the only byproduct, high yields are possible. | Can lead to dehalogenation, especially with palladium catalysts.[10] |
For this specific synthesis, reduction with iron in an acidic medium is a reliable and cost-effective choice that minimizes the risk of dehalogenation.
Experimental Protocol: Reduction with Iron
Materials:
-
4,5-Dichloro-2-nitrobenzoic acid
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Ethanol/Water co-solvent
-
Sodium Carbonate or Sodium Hydroxide solution
Procedure:
-
In a round-bottom flask, suspend 4,5-dichloro-2-nitrobenzoic acid and iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter it hot to remove the iron salts.
-
Neutralize the filtrate with a solution of sodium carbonate or sodium hydroxide to precipitate the crude this compound.
-
Filter the crude product and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.[11]
Troubleshooting and FAQs: Reduction Stage
Q1: My reduction reaction is incomplete. How can I drive it to completion?
A1: Incomplete reduction is a common issue.
-
Activation of Iron: Ensure the iron powder is activated. This can be done by washing it with dilute acid before use to remove any passivating oxide layer.
-
Sufficient Acid: The acidic medium is crucial for the reaction. Ensure enough acid is present to facilitate the reduction.
-
Reaction Time: Some reductions can be slow. Allow sufficient time for the reaction to go to completion, monitoring by TLC.
Q2: I am observing dehalogenation as a side reaction. How can I prevent this?
A2: While iron/acid reduction is less prone to dehalogenation than catalytic hydrogenation, it can still occur under harsh conditions.
-
Avoid Palladium Catalysts: If considering catalytic hydrogenation, avoid palladium on carbon (Pd/C) as it is known to cause dehalogenation of aryl halides.[10] Raney Nickel or sulfided platinum on carbon (Pt/C) are better alternatives in such cases.[10]
-
Milder Conditions: If using iron, avoid excessively high temperatures or prolonged reaction times once the starting material is consumed.
Q3: The final product is discolored. What is the cause and how can I purify it?
A3: Discoloration can be due to residual iron salts or oxidation of the amine product.
-
Thorough Filtration: Ensure all iron residues are removed by hot filtration. The use of a filter aid like Celite can be beneficial.
-
Recrystallization with Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities. Be sure to filter the hot solution to remove the charcoal before cooling.[11]
-
Inert Atmosphere: If air oxidation is suspected, performing the work-up and purification under an inert atmosphere (e.g., nitrogen or argon) can be helpful.[11]
Final Product Purification and Characterization
The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[11] The purity of the final compound should be assessed by techniques such as:
-
Melting Point: A sharp melting point is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify any minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Workflow Visualization
Caption: Detailed workflow for the synthesis and purification.
Conclusion
This technical guide provides a comprehensive framework for the optimized synthesis of this compound. By carefully controlling reaction conditions, understanding potential side reactions, and implementing effective purification strategies, researchers can achieve high yields of a pure product. The troubleshooting guides and FAQs are intended to be a valuable resource for overcoming common experimental hurdles. For further assistance, please consult the referenced literature.
References
- 1. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Sciencemadness Discussion Board - Weird Question about KMnO4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Amino-4,5-dichlorobenzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Amino-4,5-dichlorobenzoic acid. Isomeric impurities pose a significant hurdle in the synthesis of this compound, impacting downstream applications and the quality of active pharmaceutical ingredients (APIs). This document provides in-depth, practical guidance in a question-and-answer format to address specific issues related to the removal of these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in crude this compound and why do they form?
A1: The most common isomeric impurities are other regioisomers of amino-dichlorobenzoic acid. The specific isomers depend on the synthetic route. For instance, during the chlorination of an aminobenzoic acid precursor, or the reduction of a nitro-dichlorobenzoic acid intermediate, chlorine or nitro groups can be directed to other positions on the benzene ring.
Key potential isomers include:
-
2-Amino-3,5-dichlorobenzoic acid: Can arise from non-selective chlorination.
-
3-Amino-4,5-dichlorobenzoic acid: A potential byproduct depending on the starting materials.
-
4-Amino-2,3-dichlorobenzoic acid: Another possible regioisomer.
The formation of these isomers is governed by the directing effects of the substituents already present on the aromatic ring during synthesis. The amino group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The interplay of these effects, along with reaction conditions, dictates the final product distribution.
Q2: How can I effectively detect and quantify these isomeric impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for detecting and quantifying isomeric impurities in compounds like this compound.[1][2] A well-developed reversed-phase HPLC (RP-HPLC) method can separate isomers with high resolution.
Key Analytical Techniques:
| Technique | Advantages | Disadvantages |
| HPLC-UV | Robust, reproducible, cost-effective for routine quality control.[3] | Moderate sensitivity and selectivity. May require reference standards for absolute identification. |
| LC-MS/MS | Very high sensitivity and selectivity, ideal for trace-level impurity detection and structural elucidation without a reference standard.[1] | Higher cost of instrumentation and maintenance. |
| GC-MS (with derivatization) | High sensitivity and selectivity, excellent for identifying volatile and semi-volatile impurities. | Requires a derivatization step for non-volatile compounds like aminobenzoic acids, adding complexity.[3] |
| NMR Spectroscopy | Provides detailed structural information, crucial for unambiguously identifying the position of substituents on the aromatic ring.[4] | Lower sensitivity compared to chromatographic methods, may not detect very low-level impurities. |
A validated RP-HPLC method is often sufficient for routine purity checks and for guiding the purification process.[5][6][7]
Q3: My recrystallization attempt did not significantly improve the purity. What are the likely causes and how can I optimize the process?
A3: This is a common issue when dealing with isomers, as they often have very similar polarities and solubilities. Here are the primary reasons for failure and the corresponding solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while the impurity should either be highly soluble or nearly insoluble at all temperatures.[8]
-
Solution: Conduct a systematic solvent screening. Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and water) and consider mixed solvent systems (e.g., ethanol/water).[8] For aminobenzoic acids, polar protic solvents or their mixtures with water are often effective.[9]
-
Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of impurities as the system does not have enough time to reach equilibrium.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the recovery of the pure compound.
-
"Oiling Out": The compound separates as a liquid phase instead of forming crystals. This often happens when the impurity level is high, depressing the melting point of the mixture.
-
Solution: Try a more dilute solution or a different solvent system. Seeding the solution with a pure crystal of this compound can also induce proper crystallization.
Q4: When is it more advantageous to use column chromatography instead of recrystallization?
A4: Column chromatography should be considered when:
-
Recrystallization is ineffective: Despite thorough optimization, recrystallization fails to achieve the desired purity.
-
Multiple Impurities are Present: Chromatography can often separate multiple components in a single run.
-
Isomers have very similar solubilities: When the solubility profiles of the desired product and the impurities are nearly identical, chromatographic separation based on differential adsorption to the stationary phase is often more effective.
-
Small-scale purification is needed: For small quantities of material, chromatography can be faster and more efficient than multiple recrystallization steps.
While more resource-intensive, preparative HPLC or flash chromatography can provide very high purity, which is often required in drug development.
Troubleshooting and Detailed Protocols
This section provides step-by-step guides for the most common purification techniques.
Workflow for Purification Strategy Selection
The choice of purification method depends on the level of impurity and the desired final purity. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Optimized Selective Recrystallization
This protocol is designed to maximize the separation of isomeric impurities from this compound. The key is the careful selection of a solvent system where the solubility difference between the isomers is greatest.
Materials:
-
Crude this compound
-
Ethanol (Reagent grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hotplate/stirrer
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection (Small Scale Test):
-
Place ~50 mg of the crude material into a small test tube.
-
Add a solvent (e.g., ethanol) dropwise at room temperature. A good solvent will not dissolve the compound readily.
-
Heat the test tube gently. The compound should dissolve completely.
-
Allow to cool. Pure crystals should form, leaving impurities in the solution. An ethanol/water mixture is often a good starting point for aminobenzoic acids.
-
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) in a 250 mL Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) in small portions while heating and stirring. Use the minimum amount of hot solvent required to fully dissolve the solid. This is crucial to maximize yield.[8]
-
If a mixed solvent system is used (e.g., ethanol/water), dissolve the compound in the more soluble solvent (ethanol) first, then add the less soluble solvent (water) dropwise until the solution becomes slightly cloudy (the saturation point). Add a few drops of the first solvent to redissolve the precipitate.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals in a vacuum oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.
-
-
Purity Assessment:
-
Analyze the purified product by HPLC to confirm the removal of isomeric impurities. Check the melting point; a sharp melting point indicates high purity.
-
Protocol 2: Preparative Reversed-Phase HPLC
This method is for achieving the highest possible purity, especially when recrystallization is insufficient.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 preparative column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Rotary evaporator
Procedure:
-
Method Development (Analytical Scale):
-
First, develop a separation method on an analytical HPLC system to find the optimal mobile phase conditions.
-
A typical starting point is a gradient elution with water (containing 0.1% formic acid or TFA) as mobile phase A and acetonitrile (containing 0.1% formic acid or TFA) as mobile phase B.
-
Adjust the gradient to achieve baseline separation between this compound and its impurities.
-
-
Sample Preparation:
-
Dissolve the crude material in a suitable solvent (e.g., methanol or the initial mobile phase composition) to the highest possible concentration without precipitation.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Preparative Run:
-
Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.
-
Inject the sample and collect the fractions corresponding to the main peak of this compound.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
If the product is not soluble in the remaining aqueous phase, it may precipitate and can be collected by filtration. Alternatively, lyophilize the solution to obtain the solid product.
-
Visualizing the HPLC Purification Workflow
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. benchchem.com [benchchem.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
Technical Support Center: Degradation Pathways of 2-Amino-4,5-dichlorobenzoic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the degradation pathways of 2-Amino-4,5-dichlorobenzoic acid. Given the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogs, such as aminobenzoic acids and dichlorobenzoic acids, to provide scientifically grounded, extrapolated pathways and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the likely microbial degradation pathways for this compound?
A1: While specific microbial degradation pathways for this compound are not extensively documented, we can extrapolate from known pathways of similar compounds. The degradation is likely initiated by one of two key enzymatic actions:
-
Dioxygenase Attack: A common mechanism in the breakdown of aromatic compounds is the hydroxylation of the aromatic ring by dioxygenase enzymes. This would lead to the formation of a dihydroxylated intermediate, making the ring susceptible to cleavage.
-
Dehalogenation: Microorganisms can remove chlorine substituents from aromatic rings through reductive, hydrolytic, or oxygenolytic mechanisms.[1] This is a critical step in detoxifying halogenated compounds.[1]
Following initial attack, the resulting intermediates would likely converge on central metabolic pathways, such as the catechol or protocatechuate pathways, leading to ring cleavage and eventual mineralization to carbon dioxide and water.[2] The presence of both an amino and two chloro-substituents will influence the preferred pathway and the rate of degradation.
Q2: What are the expected photochemical degradation pathways of this compound?
A2: Photodegradation in the presence of UV light is a likely abiotic degradation route. The primary mechanism is expected to be reductive dehalogenation , where a chlorine atom is replaced by a hydrogen atom. This process can occur stepwise, leading to mono-chlorinated and then non-chlorinated aminobenzoic acid. The amino group can also be a site for photo-oxidation. The degradation process may generate various intermediates, including hydroxylated species, before eventual polymerization or mineralization.
Q3: What are the potential chemical degradation pathways?
A3: Under strong oxidizing conditions (e.g., Fenton's reagent), this compound will likely undergo hydroxylation and subsequent ring cleavage. The amino group is susceptible to oxidation, potentially forming nitroso or nitro derivatives. Under harsh pH and temperature conditions, decarboxylation (loss of the carboxylic acid group) could occur.
Q4: What analytical methods are suitable for studying the degradation of this compound?
A4: The choice of analytical method depends on the required sensitivity and the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine quantification. A reverse-phase C18 column is typically suitable.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, particularly for identifying unknown degradation products. Derivatization is often necessary to increase the volatility of the analyte.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying and quantifying the parent compound and its metabolites without the need for derivatization.[5]
Q5: What are the potential impurities in commercially available this compound?
A5: The synthesis of this compound often involves the reduction of a corresponding nitro-compound.[6][7] Potential impurities could include the unreacted nitro-precursor, isomers of aminodichlorobenzoic acid, and residual solvents or catalysts from the synthesis process.[4]
Troubleshooting Guides
This section addresses common experimental challenges in a question-and-answer format.
Microbial Degradation Experiments
Q: My microbial culture shows slow or no degradation of this compound. What are the possible causes and solutions?
A: This is a common issue when working with halogenated aromatic compounds. Here’s a systematic approach to troubleshoot this problem:
-
Inoculum Acclimation: The microbial consortium may require an adaptation period to induce the necessary degradative enzymes.
-
Solution: Gradually expose the culture to increasing concentrations of the target compound over several transfers. Consider co-metabolism by providing a more readily available carbon source.[8]
-
-
Toxicity of the Compound: High concentrations of halogenated compounds can be toxic to microorganisms.[9]
-
Solution: Start with a low concentration of this compound and gradually increase it as degradation is observed. Perform toxicity assays to determine the inhibitory concentration.
-
-
Suboptimal Culture Conditions: pH, temperature, and nutrient availability are critical for microbial activity.
-
Solution: Optimize these parameters for your specific microbial culture. Ensure essential nutrients like nitrogen and phosphorus are not limiting.[9]
-
-
Bioavailability: The compound may not be readily available to the microorganisms.
-
Solution: For poorly soluble compounds, consider the use of a surfactant to increase bioavailability. However, be aware that some surfactants can be inhibitory.[10]
-
Experimental Protocol: Acclimation of a Microbial Consortium
-
Initial Enrichment: Inoculate a minimal salts medium containing a low concentration of this compound (e.g., 5-10 mg/L) as the sole carbon source with your environmental sample (e.g., contaminated soil or water).
-
Serial Transfers: Once growth or degradation is observed, transfer an aliquot of the culture to fresh medium with a slightly higher concentration of the target compound.
-
Monitor Degradation: At each step, monitor the disappearance of the parent compound using HPLC.
-
Isolation (Optional): Once a stable degrading consortium is established, you can proceed to isolate individual strains on solid media containing this compound.
Q: I am observing the formation of an unknown intermediate that is persistent. How can I identify it?
A: The accumulation of intermediates suggests a metabolic bottleneck.
-
Solution: Use LC-MS or GC-MS to obtain the mass spectrum of the unknown peak. Based on the mass and fragmentation pattern, you can propose a chemical structure. Compare the retention time and mass spectrum with commercially available standards of suspected intermediates if possible.
Photochemical Degradation Experiments
Q: My photochemical degradation experiments are giving inconsistent results. What could be the cause?
A: Reproducibility in photodegradation studies can be challenging. Consider the following factors:
-
Light Source Variability: The intensity and wavelength of your UV lamp can fluctuate over time.
-
Solution: Calibrate your light source regularly and ensure consistent geometry between the lamp and your samples.
-
-
Sample Matrix Effects: Components in your sample matrix (e.g., natural organic matter) can act as photosensitizers or quenchers, affecting the degradation rate.
-
Solution: Use a well-defined, simple matrix (e.g., buffered ultrapure water) for initial studies. If working with complex matrices, characterize them thoroughly.
-
-
pH of the Solution: The speciation of this compound (protonated vs. deprotonated) will change with pH, which can affect its photoreactivity.
-
Solution: Buffer your reaction solutions to maintain a constant pH throughout the experiment.
-
Analytical Troubleshooting
Q: I'm seeing peak tailing and inconsistent retention times in my HPLC analysis. What should I do?
A: These are common HPLC issues. Here is a troubleshooting workflow:
-
Check for System Leaks: Even a small leak can cause pressure fluctuations and retention time variability.[11][12]
-
Mobile Phase Preparation: Ensure your mobile phase is properly degassed and that the composition is accurate. Prepare fresh mobile phase daily.[12][13]
-
Column Contamination: The column may be contaminated with strongly retained compounds from your samples.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol or acetonitrile). If the problem persists, consider replacing the column.[14]
-
-
pH of the Mobile Phase: For an amino-containing compound, the pH of the mobile phase can significantly impact peak shape.
-
Solution: Adjust the pH of the mobile phase. For basic compounds, a lower pH often improves peak symmetry.[15]
-
Visualizations
Below are diagrams illustrating a hypothetical degradation pathway and a general experimental workflow.
References
- 1. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. noveltyjournals.com [noveltyjournals.com]
- 10. tandfonline.com [tandfonline.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. agilent.com [agilent.com]
- 15. realab.ua [realab.ua]
preventing byproduct formation in 2-Amino-4,5-dichlorobenzoic acid catalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving 2-Amino-4,5-dichlorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this important intermediate and to troubleshoot common issues related to byproduct formation. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.
I. Introduction to the Chemistry of this compound
This compound is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs). Its most prominent application is as a precursor to Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The key synthetic step typically involves a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation, to form a diarylamine linkage.
The primary challenge in this synthesis is controlling the reaction's selectivity to maximize the yield of the desired product while minimizing the formation of impurities. High temperatures, catalyst deactivation, and side reactions can all contribute to complex product mixtures, complicating purification and reducing overall process efficiency.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the catalytic coupling of this compound.
FAQ 1: What is the most common byproduct observed in the N-arylation of this compound, and how is it formed?
Answer: The most frequently identified and problematic byproduct, particularly in the synthesis of Diclofenac, is the intramolecular cyclization product 1-(2,6-dichlorophenyl)-2-indolone .[1] This impurity, sometimes referred to as Diclofenac Impurity-A, is formed from the desired product (the diarylamine) through a subsequent intramolecular amidation reaction.
-
Mechanism of Formation: The reaction is driven by the proximity of the carboxylic acid group and the secondary amine on the diarylamine backbone. Under thermal stress or in the presence of a condensing agent, the molecule can cyclize, eliminating a molecule of water to form the stable five-membered lactam ring of the indolone.[1]
FAQ 2: My reaction yield is low, and I'm observing multiple side products. What are the likely causes?
Answer: Low yields and complex reaction mixtures in Ullmann-type couplings are common and can stem from several factors:
-
High Reaction Temperatures: Traditional Ullmann conditions often require temperatures exceeding 180-210°C.[2] Such harsh conditions can lead to thermal degradation of starting materials and products, as well as promoting the formation of the indolone byproduct.
-
Catalyst Inactivity: The copper catalyst can be deactivated or consumed by side reactions. The use of "activated" copper powder or soluble copper(I) salts is often necessary for good performance.[2][3]
-
Homocoupling (Dimerization): A common side reaction in Ullmann couplings is the dimerization of the aryl halide starting material to form a symmetric biaryl compound.[3][4]
-
Poor Solvent Choice: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are typically required to facilitate the reaction, but their stability and interaction with reactants at high temperatures must be considered.[2]
FAQ 3: Can I use a palladium catalyst (e.g., Buchwald-Hartwig amination) instead of copper?
Answer: Yes, the Buchwald-Hartwig amination is a powerful alternative to the Ullmann condensation for forming C-N bonds.[2] It often offers significant advantages, including:
-
Milder Reaction Conditions: Palladium-catalyzed couplings typically proceed at much lower temperatures (e.g., 80-120°C) than traditional Ullmann reactions.
-
Broader Substrate Scope and Functional Group Tolerance: Modern palladium catalyst systems are highly versatile.
-
Higher Yields: For many substrates, palladium catalysis provides superior yields and cleaner reaction profiles.
However, the choice between copper and palladium depends on factors like cost, catalyst sensitivity to air and moisture, and the specific electronic properties of your substrates. For some systems, copper catalysis remains the more economical or effective option.
III. Troubleshooting Guide: Minimizing Byproduct Formation
This section provides actionable strategies and protocols to address specific challenges in controlling the reaction chemistry.
Issue 1: High Levels of 1-(2,6-dichlorophenyl)-2-indolone Detected
This is the most common impurity issue. Its presence indicates that the desired product is forming but then undergoing a subsequent cyclization.
Root Cause Analysis & Mitigation Strategy
The core issue is that the conditions promoting the initial C-N coupling are also conducive to the intramolecular cyclization. The strategy is to find a kinetic window where the rate of the desired reaction significantly exceeds the rate of byproduct formation.
Workflow: Optimizing Reaction Conditions to Prevent Indolone Formation
Caption: Troubleshooting workflow for reducing indolone byproduct.
Detailed Protocol: Temperature Screening
-
Setup: Prepare 4-5 identical reactions in parallel reaction vials or a multi-well reaction block.
-
Reagents:
-
This compound (1.0 eq)
-
Aryl halide (e.g., 2,6-dichloroaniline) (1.1 eq)
-
CuI (5-10 mol%)
-
Ligand (e.g., L-proline or a phenanthroline derivative) (10-20 mol%)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent (e.g., DMF or NMP)
-
-
Execution: Seal the vials and heat each reaction to a different, constant temperature (e.g., 120°C, 130°C, 140°C, 150°C).
-
Analysis: After a fixed time (e.g., 12 hours), take an aliquot from each reaction. Quench, work up, and analyze by HPLC or LC-MS to determine the ratio of desired product to the indolone byproduct at each temperature.
Issue 2: Low Conversion of Starting Materials & Presence of Homocoupled Byproducts
This issue points to a problem with the catalytic cycle itself, rather than a post-reaction degradation of the product.
Root Cause Analysis & Mitigation Strategy
Low conversion is often due to an inefficient catalyst system or suboptimal reaction conditions that fail to bring the reactants together effectively. Homocoupling suggests that the organocopper intermediate is reacting with itself rather than the desired amine coupling partner.
Workflow: Enhancing Catalytic Efficiency
Caption: Troubleshooting workflow for improving low reaction conversion.
Detailed Protocol: Ligand Screening for Copper Catalyst
Modern Ullmann reactions are significantly accelerated by ligands that stabilize the copper center and facilitate the catalytic cycle.
-
Setup: Prepare a series of identical reactions.
-
Reagents:
-
This compound (1.0 eq)
-
Aryl halide (1.1 eq)
-
CuI (5 mol%)
-
Base (K₂CO₃, 2.0 eq)
-
Solvent (DMF)
-
-
Ligand Addition: To each reaction, add a different class of ligand (10-20 mol%):
-
Vial 1: No Ligand (Control)
-
Vial 2: Amino Acid (e.g., L-Proline)
-
Vial 3: Diamine (e.g., N,N'-Dimethylethylenediamine)
-
Vial 4: Phenanthroline
-
-
Execution: Heat all reactions at a moderate temperature (e.g., 130°C) for 16 hours.
-
Analysis: Analyze the conversion and product distribution in each vial by HPLC.
Data Summary Table: Expected Outcomes of Ligand Screening
| Ligand Class | Expected Temperature Range | Potential Advantages | Key Considerations |
| None (Classic) | > 180°C | Low cost | Low yield, high byproduct risk |
| Amino Acids | 90-140°C | Inexpensive, effective for some substrates | Moderate efficiency |
| Diamines | 110-140°C | Excellent for N-arylation of amines | Air-sensitive, costlier |
| Phenanthrolines | 120-160°C | Highly effective, good thermal stability | Higher cost, potential toxicity |
IV. Summary and Best Practices
-
Prioritize Milder Conditions: Always start optimization by lowering the reaction temperature. The formation of the indolone byproduct is highly temperature-dependent.
-
Use a Ligand: Modern, ligand-accelerated Ullmann protocols are almost always superior to the classic, ligand-free approach. Diamines and amino acids are excellent starting points for screening.
-
Monitor Your Reaction: Use in-process controls (HPLC, LC-MS) to track the appearance of the desired product and key byproducts over time. This will help you identify the optimal reaction time before subsequent byproduct formation becomes significant.
-
Consider Alternatives: If copper-based systems fail to provide a clean reaction, a palladium-catalyzed Buchwald-Hartwig amination should be considered as a viable and often superior alternative.
References
Technical Support Center: Recrystallization of 2-Amino-4,5-dichlorobenzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the recrystallization of 2-Amino-4,5-dichlorobenzoic acid. This document offers troubleshooting advice, frequently asked questions, and a detailed experimental protocol to facilitate the purification of this compound to a high degree of purity.
I. Scientific Principles of Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds. The underlying principle relies on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.
For this compound, a molecule possessing both polar (amino and carboxylic acid groups) and non-polar (dichlorinated benzene ring) characteristics, the choice of solvent is critical. The presence of both hydrophilic and hydrophobic moieties means that a single solvent may not be ideal, and a mixed-solvent system might be necessary to achieve the desired solubility profile.
II. Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This issue typically points to an inappropriate solvent or an insufficient volume of solvent.
-
Inappropriate Solvent: this compound is known to be soluble in organic solvents such as ether and alcohols, and slightly soluble in water, DMSO, and methanol. If the compound exhibits very low solubility even at the solvent's boiling point, the solvent is likely unsuitable.
-
Insufficient Solvent: Ensure an adequate volume of hot solvent is being used. Add the hot solvent in small portions to the crude material while heating and stirring, allowing time for dissolution after each addition.
Solution: If insolubility persists, consider switching to a more polar solvent or employing a mixed-solvent system. For instance, if a non-polar solvent is being used, a transition to ethanol or methanol might be effective. An ethanol/water mixture can also be a viable option.
Q2: Oily droplets are forming instead of crystals as the solution cools ("oiling out"). How can I resolve this?
A2: "Oiling out" can be attributed to several factors:
-
High Impurity Level: A significant concentration of impurities can depress the melting point of the mixture, leading to its separation as an oil.
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.
Solutions:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly by insulating the flask.
-
If the issue persists, pre-purification of the crude product by another method, such as column chromatography, may be necessary to remove a larger portion of the impurities.
Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A3: This common issue can often be resolved with simple techniques.
-
Supersaturation: The solution may be supersaturated, a state where the compound is dissolved at a concentration higher than its normal saturation point at that temperature, inhibiting crystal nucleation.
-
Excessive Solvent: Too much solvent may have been used, resulting in a concentration of this compound that is too low for crystallization.
Solutions to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If available, add a single, pure crystal of this compound to the solution. This "seed crystal" will act as a template for further crystallization.
-
Reduce Solvent Volume: If induction techniques fail, it is likely that an excess of solvent was used. Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.
Q4: The recrystallized product is still colored. How can I obtain a colorless product?
A4: The presence of color indicates persistent colored impurities.
Solutions:
-
Activated Charcoal: Before the hot filtration step, a small amount of activated charcoal can be added to the hot solution. Charcoal will adsorb many colored impurities. Use a minimal amount (a spatula tip is usually sufficient) as it can also adsorb the desired product.
-
Repeat Recrystallization: A second recrystallization may be necessary to remove stubborn impurities.
Q5: The final yield of my purified this compound is very low. What went wrong?
A5: Low yield can result from several factors:
-
Using Too Much Solvent: This is a frequent cause of low yield, as a significant portion of the product will remain in the mother liquor.
-
Premature Crystallization: If the solution cools too rapidly during hot filtration, the product may crystallize on the filter paper or in the funnel.
-
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.
Solutions:
-
Use the minimum amount of hot solvent required to dissolve the crude product.
-
Pre-heat the funnel and receiving flask before hot filtration to prevent premature crystallization.
-
Always wash the collected crystals with a small amount of ice-cold solvent.
-
To potentially increase the yield, the mother liquor can be concentrated by boiling off some solvent and cooling to obtain a second crop of crystals, which may be of lower purity.
III. Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The optimal solvent and specific volumes may need to be determined experimentally based on the purity of the starting material.
Materials:
-
Crude this compound
-
Selected solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass rod
Procedure:
-
Solvent Selection: If the optimal solvent is unknown, perform a small-scale test. Place a small amount of the crude material in a test tube and add a few drops of the solvent. A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, or if activated charcoal was used, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be placed on a surface that does not conduct heat well. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.
IV. Data Presentation
Table 1: Potential Recrystallization Solvents for this compound
| Solvent | Anticipated Solubility at Room Temperature | Anticipated Solubility at Elevated Temperature | Notes |
| Ethanol | Low to Moderate | High | A good starting point for solvent screening. |
| Methanol | Low to Moderate | High | Similar to ethanol, a good candidate. |
| Water | Very Low | Low to Moderate | May be suitable for a mixed-solvent system with an alcohol. |
| Ethanol/Water | Variable | Variable | The ratio can be adjusted to achieve optimal solubility characteristics. |
| Acetic Acid | Moderate | High | The acidic nature may influence solubility. |
Note: This table is based on general principles and the known solubility of similar compounds. Experimental verification is essential.
V. Visualizations
Experimental Workflow
Caption: A generalized workflow for the recrystallization of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
VI. References
-
BenchChem. (2025). Technical Support Center: Recrystallization of 2-Amino-4-bromobenzoic Acid. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-780.
-
ChemBK. Benzoic acid, 2-amino-4,5-dichloro-. --INVALID-LINK--
-
Alfa Chemistry. Recrystallization of Benzoic Acid. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
Validation & Comparative
A Tale of Two Intermediates: A Comparative Guide to 2-Amino-4,5-dichlorobenzoic acid and 2-Amino-5-chlorobenzoic acid in Synthesis
In the landscape of pharmaceutical and agrochemical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the myriad of available building blocks, halogenated anthranilic acids stand out for their versatility. This guide provides an in-depth, objective comparison of two such pivotal intermediates: 2-Amino-4,5-dichlorobenzoic acid and 2-Amino-5-chlorobenzoic acid. We will delve into their synthetic routes, comparative reactivity, and performance in the context of drug development and other applications, supported by experimental data and established chemical principles.
At a Glance: Structural and Physicochemical Properties
The primary distinction between these two molecules lies in the degree of chlorination on the aromatic ring. This seemingly subtle difference has profound implications for their electronic properties, reactivity, and solubility, which in turn influence their utility in synthesis.
| Property | 2-Amino-5-chlorobenzoic acid | This compound |
| CAS Number | 635-21-2[1][2][3] | 20776-61-8[4] |
| Molecular Formula | C₇H₆ClNO₂[1][3] | C₇H₅Cl₂NO₂[4] |
| Molecular Weight | 171.58 g/mol [1] | 206.03 g/mol [4] |
| Melting Point | 204-209 °C[5] | 213-214 °C[4] |
| Appearance | White to light yellow crystalline solid[5] | White crystal[4] |
| Solubility | Soluble in water, slightly soluble in DMSO, Methanol[5] | Soluble in ether and alcohols[4] |
The additional chlorine atom in this compound increases its molecular weight and is expected to decrease its solubility in polar solvents compared to its monochlorinated counterpart. The melting point is also slightly higher, reflecting a potentially more stable crystal lattice.
Synthesis Strategies: A Comparative Overview
The accessibility of a starting material is paramount. Here, we compare common and efficient synthetic routes for both compounds.
Synthesis of 2-Amino-5-chlorobenzoic acid
This compound is readily prepared through several high-yielding methods.
Method A: Reduction of 5-chloro-2-nitrobenzoic acid
This is a highly efficient and common laboratory and industrial method. The nitro group is selectively reduced without affecting the chloro substituent or the carboxylic acid.
Figure 1: High-yield synthesis of 2-Amino-5-chlorobenzoic acid.
Method B: Direct Chlorination of Anthranilic Acid
A direct approach, though sometimes less selective and lower yielding.
Figure 2: Direct chlorination route to 2-Amino-5-chlorobenzoic acid.
Synthesis of this compound
The synthesis of the dichlorinated analogue can be more challenging, often requiring multi-step procedures.
Method A: Hofmann Degradation of 4,5-Dichlorophthalimide
A classical method for the synthesis of anthranilic acids from phthalimides.
Figure 3: Synthesis of this compound via Hofmann degradation.
Method B: From 2,5-Dichloroaniline
This approach involves the introduction of the carboxylic acid functionality.
Figure 4: Multi-step synthesis from 2,5-dichloroaniline.
Reactivity and Performance in Synthesis: A Head-to-Head Comparison
The electronic nature of the substituents on the benzene ring governs the reactivity of the amino and carboxylic acid groups.
Electronic Effects:
-
2-Amino-5-chlorobenzoic acid: The single chlorine atom at the 5-position exerts an electron-withdrawing inductive effect, which slightly decreases the basicity of the amino group and increases the acidity of the carboxylic acid compared to unsubstituted anthranilic acid.
-
This compound: The presence of two electron-withdrawing chlorine atoms significantly amplifies this effect.[1][6][7][8][9] The amino group is considerably less nucleophilic, and the carboxylic acid is more acidic.
These differences in electronic properties have practical implications in synthesis:
-
Acylation and Amide Bond Formation: The less nucleophilic amino group of this compound may require more forcing conditions (e.g., stronger coupling agents, higher temperatures) for acylation reactions compared to its monochloro counterpart.
-
Reactions at the Carboxylic Acid Group: The increased acidity of this compound can facilitate the formation of carboxylate salts. However, the activation of the carboxylic acid (e.g., to form an acid chloride or an active ester) may be influenced by the overall electronic nature of the molecule.
Applications in Drug Development and Agrochemicals
Both molecules are valuable intermediates, but their substitution patterns can make them suitable for different targets.
2-Amino-5-chlorobenzoic acid: A Workhorse in Pharmaceuticals
This intermediate is a key building block for a range of bioactive molecules.
-
Quinazolinones: It is widely used in the synthesis of quinazolinone scaffolds, which are present in numerous drugs with diverse activities.[10][11][12] For example, it can be used to produce 6-chloro-3H-quinazolin-4-one.[2]
-
Disease-Modifying Antirheumatic Drugs (DMARDs): It is a known precursor in the preparation of certain DMARDs.[2]
-
SGLT-2 Inhibitors: It serves as a starting material for the synthesis of SGLT-2 inhibitors like dapagliflozin and empagliflozin, used in the treatment of type 2 diabetes.
This compound: A Niche Player with High Potential
While less commonly cited in blockbuster drugs, its unique substitution pattern offers opportunities for creating novel chemical entities.
-
Agrochemicals: It is used as an intermediate in the synthesis of herbicides and plant growth regulators.[13] The dichloro substitution can impart specific herbicidal activity.
-
Pharmaceutical Scaffolds: The 4,5-dichloro substitution pattern provides a distinct steric and electronic profile that can be exploited in the design of enzyme inhibitors or receptor ligands where specific interactions with the protein are desired. While direct examples in marketed drugs are less frequent, its use in the synthesis of analogues of existing drugs, such as chloroquine, for antimalarial research has been explored.[14][15][16][17][18]
Experimental Protocols
To provide a practical context, here are representative experimental protocols for the synthesis of each compound.
Protocol 1: Synthesis of 2-Amino-5-chlorobenzoic acid via Reduction
Based on the reduction of 5-chloro-2-nitrobenzoic acid. [19]
-
To a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol, add freshly activated Raney nickel (2 g).
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.
-
Upon completion of the reaction (monitored by TLC), filter the solution through celite and evaporate the solvent under reduced pressure.
-
The resulting white solid is 2-Amino-5-chlorobenzoic acid (yield: ~96%).
Protocol 2: Synthesis of this compound via Hofmann Degradation
A representative protocol based on the Hofmann degradation of 4,5-dichlorophthalimide.
-
Prepare a solution of sodium hypobromite by slowly adding bromine to a cooled solution of sodium hydroxide.
-
In a separate flask, dissolve 4,5-dichlorophthalimide in an aqueous sodium hydroxide solution and cool the mixture.
-
Slowly add the 4,5-dichlorophthalimide solution to the sodium hypobromite solution, maintaining a low temperature.
-
After the addition is complete, warm the reaction mixture to facilitate the rearrangement.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Conclusion and Future Outlook
Both 2-Amino-5-chlorobenzoic acid and this compound are valuable building blocks in chemical synthesis.
-
2-Amino-5-chlorobenzoic acid is a well-established, versatile, and readily accessible intermediate with a proven track record in the synthesis of a wide range of pharmaceuticals. Its reactivity is well-understood, and its synthetic routes are high-yielding.
-
This compound , while perhaps less of a "household name," offers a unique substitution pattern that can be advantageous for fine-tuning the properties of a target molecule. The additional chlorine atom alters its electronic and steric profile, which can lead to enhanced biological activity or selectivity. Its synthesis can be more involved, which may be a consideration for large-scale production.
The choice between these two intermediates will ultimately depend on the specific synthetic target and the desired properties of the final product. For established synthetic routes to known scaffolds, the monochlorinated compound is often the more straightforward choice. However, for exploratory research and the development of novel compounds where the 4,5-dichloro substitution pattern may confer a specific advantage, this compound is an important tool in the synthetic chemist's arsenal. As the demand for more complex and specific active ingredients grows, the utility of such uniquely substituted building blocks is likely to increase.
References
- 1. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 2-Amino-5-chlorobenzoic acid | 635-21-2 [chemicalbook.com]
- 3. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. This compound [myskinrecipes.com]
- 14. thieme.de [thieme.de]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Catalytic Activity of Substituted Aminobenzoic Acids in Quinazolinone Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Organocatalytic Performance in the Synthesis of Quinazolinone Scaffolds, Supported by Experimental Data.
In the landscape of modern synthetic chemistry, the quest for efficient, selective, and environmentally benign catalytic systems is paramount. Quinazolinones, a class of fused heterocyclic compounds, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. Their synthesis is a focal point of extensive research, with a notable shift towards organocatalysis to mitigate the cost and toxicity associated with metal-based catalysts.
This guide provides a comparative analysis of the catalytic activity of substituted aminobenzoic acids in the synthesis of quinazolinones and their derivatives. While direct, comparative experimental data for 2-Amino-4,5-dichlorobenzoic acid in this specific application remains to be extensively documented in publicly available literature, we will explore the catalytic performance of analogous aminobenzoic acids and other relevant organocatalysts. This comparative framework will allow us to infer the potential catalytic prowess of this compound and to highlight promising avenues for future research.
The Role of Brønsted Acid Catalysis in Quinazolinone Synthesis
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, precursors to quinazolinones, is often achieved through the condensation of an anthranilamide with an aldehyde or ketone. This reaction is typically catalyzed by a Brønsted acid. The catalyst's role is to activate the carbonyl group of the aldehyde or ketone, facilitating nucleophilic attack by the amino group of the anthranilamide. The subsequent intramolecular cyclization and dehydration steps lead to the formation of the dihydroquinazolinone ring.
Caption: Generalized mechanism for the Brønsted acid-catalyzed synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
The acidity of the catalyst plays a crucial role in its effectiveness. A catalyst that is too weakly acidic may not sufficiently activate the carbonyl substrate, leading to slow reaction rates. Conversely, a catalyst that is too strongly acidic can lead to unwanted side reactions. The ideal catalyst provides a balance of reactivity and selectivity.
Comparative Performance of Organocatalysts in Quinazolinone Synthesis
The following table summarizes the performance of various organocatalysts in the synthesis of quinazolinones and their derivatives, based on data from published literature. This will serve as a benchmark for our discussion on the potential catalytic activity of this compound.
| Catalyst | Reactants | Product | Yield (%) | Time (h) | Temperature (°C) | Key Conditions & Reference |
| p-Toluenesulfonic acid (p-TSA) | 2-aminobenzamide, aldehydes | 2,3-dihydroquinazolinones | Moderate to excellent | 0.05-0.25 | Room Temp | 10 mol%, solvent-free, mechanochemical grinding[1] |
| Trifluoroacetic acid (TFA) | Isatins, 1,2,3,4-tetrahydroisoquinolines | Tetracyclic quinazolinones | 52-82 | Not specified | 120 | 30 mol%, TBHP as oxidant, in toluene[2] |
| Citric acid | Isatoic anhydride, aldehydes, anilines | 2,3-substituted quinazolinones | 78-95 | Not specified | Reflux | In ethanol[2] |
| Dodecylbenzene sulfonic acid (DBSA) | Isatoic anhydride, aldehydes, anilines | 2,3-dihydroquinazolinones | 62-76 | 1-2 | Not specified | Ultrasound-assisted, in water[2] |
| 2-Amino-5-chlorobenzoic acid | 2-aminobenzamide, benzaldehyde | 2-phenyl-2,3-dihydroquinazolin-4(1H)-one | High | Not specified | Not specified | As a reactant, not explicitly as a catalyst in readily available literature |
In-Depth Analysis of Catalytic Activity
The data presented above highlights that a range of Brønsted acids can effectively catalyze the synthesis of quinazolinones. Simple organic acids like p-TSA and TFA demonstrate high efficacy under various conditions, from solvent-free grinding to higher temperatures in organic solvents.
While there is a lack of direct experimental evidence for the use of This compound as a catalyst in this reaction, we can infer its potential activity based on its structural features. The presence of two electron-withdrawing chlorine atoms on the benzene ring would increase the acidity of the carboxylic acid group compared to unsubstituted 2-aminobenzoic acid. This enhanced acidity could potentially lead to a more efficient activation of the carbonyl reactant, possibly resulting in faster reaction rates or the ability to conduct the reaction under milder conditions.
Furthermore, the amino group at the 2-position could play a secondary role in the catalytic cycle, potentially through hydrogen bonding interactions that stabilize the transition state. This bifunctional nature is a known advantage of some organocatalysts.
Experimental Protocol: A Representative Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
The following protocol is a generalized procedure for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using an aminobenzoic acid derivative as a potential catalyst, based on established methodologies for similar organocatalysts.
Materials:
-
2-Aminobenzamide (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
Organocatalyst (e.g., this compound, 10 mol%)
-
Solvent (e.g., Ethanol, 5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plate
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminobenzamide (1.0 mmol), the substituted aldehyde (1.0 mmol), and the organocatalyst (0.1 mmol).
-
Add the solvent (5 mL) to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer hotplate.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the purified 2,3-dihydroquinazolin-4(1H)-one.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Caption: A typical experimental workflow for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Conclusion and Future Perspectives
The synthesis of quinazolinones is a vital area of research, and the development of efficient and sustainable catalytic systems is a key objective. While established organocatalysts like p-TSA and TFA have proven effective, the exploration of substituted aminobenzoic acids as a class of tunable catalysts holds significant promise.
The analysis presented in this guide suggests that this compound, due to its electronic properties, is a strong candidate for an effective organocatalyst in quinazolinone synthesis. However, a clear research gap exists in the form of a lack of direct experimental validation.
Future work should focus on systematically evaluating the catalytic activity of a series of substituted aminobenzoic acids, including this compound, in the synthesis of quinazolinones. Such studies would provide valuable structure-activity relationship data, enabling the rational design of more efficient and selective organocatalysts for this important class of reactions. This would not only advance the field of organocatalysis but also provide more sustainable routes to valuable pharmaceutical scaffolds.
References
A Guide to the Spectroscopic Differentiation of Dichlorinated Aminobenzoic Acid Isomers
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of positional isomers is a cornerstone of chemical synthesis and analysis. A minor shift in the placement of a substituent on an aromatic ring can profoundly alter a molecule's physicochemical properties, biological activity, and patentability. This guide provides an in-depth spectroscopic comparison of two commercially significant dichlorinated aminobenzoic acid isomers: 4-Amino-3,5-dichlorobenzoic acid and 3-Amino-2,5-dichlorobenzoic acid .
By leveraging fundamental analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—we will demonstrate how to reliably distinguish between these closely related structures. This document moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, thereby empowering you to interpret your own experimental results with confidence.
The Challenge of Isomerism
Positional isomers, such as the two featured in this guide, possess the same molecular formula (C₇H₅Cl₂NO₂) and molecular weight (206.03 g/mol )[1]. This shared identity makes them indistinguishable by basic mass determination. However, the unique spatial arrangement of the amino (-NH₂) and chloro (-Cl) substituents creates distinct electronic environments within each molecule, leading to unique and predictable spectroscopic "fingerprints." Understanding these fingerprints is critical for quality control, reaction monitoring, and regulatory compliance.
References
biological activity comparison of 2-Amino-4,5-dichlorobenzoic acid derivatives
An In-Depth Comparative Guide to the Biological Activity of 2-Amino-4,5-dichlorobenzoic Acid Derivatives
Introduction: The Therapeutic Potential of a Versatile Chemical Scaffold
This compound is a halogenated derivative of aminobenzoic acid that serves as a pivotal structural backbone in medicinal chemistry. While direct and extensive research into the specific biological activities of the parent compound is limited, its derivatives have emerged as a promising class of molecules with a diverse range of pharmacological effects. The strategic placement of amino and dichloro groups on the benzoic acid ring provides a unique electronic and steric foundation, making it an attractive starting point for the synthesis of novel therapeutic agents.
This guide offers a comparative analysis of the biological activities exhibited by various derivatives of the this compound scaffold. By examining data from structurally similar compounds and their isomers, we can infer the potential and delineate the structure-activity relationships that govern their efficacy. We will delve into the antimicrobial, anticancer, and anti-inflammatory properties of these derivatives, providing supporting experimental data, detailed protocols for biological evaluation, and visual representations of key mechanistic pathways to guide future research and drug development efforts.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of chlorobenzoic and aminobenzoic acids have shown considerable promise in this area.[1][2] Studies indicate that modifications of the carboxylic acid group, such as the formation of esters and Schiff bases, can significantly influence antimicrobial potency, often yielding compounds with greater activity against Gram-negative bacteria like Escherichia coli compared to Gram-positive strains.[1]
Comparative Performance Data
Quantitative Structure-Activity Relationship (QSAR) studies on related 2-chlorobenzoic acid derivatives have revealed that the antimicrobial activities are governed by specific topological parameters, providing a predictive framework for designing more effective agents.[1] The following table summarizes the antimicrobial potency of representative derivatives from a closely related 2-chlorobenzoic acid series, benchmarked against the standard drug Norfloxacin. The activity is expressed as the negative logarithm of the Minimum Inhibitory Concentration (pMIC).
| Compound ID | Derivative Type | Target Organism | pMIC (µM/ml) | Reference Compound | pMIC (µM/ml) |
| Compound 6 | Schiff Base | Escherichia coli | 2.27 | Norfloxacin | 2.61 |
| Compound 6 | Schiff Base | Staphylococcus aureus | 1.91 | Norfloxacin | - |
Data sourced from a study on 2-chlorobenzoic acid derivatives, which serve as a structural proxy to infer potential activity.[1]
Experimental Protocol: Antimicrobial Susceptibility Testing via Tube Dilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound, a key metric for antimicrobial activity.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Fungal strains (e.g., C. albicans, A. niger)
-
Nutrient Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Incubator
-
Standard antibiotic/antifungal drug (e.g., Norfloxacin, Fluconazole)
-
Solvent control (e.g., DMSO)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in a suitable solvent (like DMSO) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Serial Dilutions: Prepare a series of twofold dilutions of the stock solutions in sterile test tubes containing the appropriate growth medium. This will create a range of concentrations to test (e.g., 500 µg/mL, 250 µg/mL, ..., 1.95 µg/mL).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline, adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Add a fixed volume of the microbial inoculum to each tube of the dilution series, as well as to a growth control tube (medium only) and a solvent control tube.
-
Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 24 hours for bacteria, 48-72 hours for fungi).
-
MIC Determination: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Anticancer Activity: Targeting Key Oncogenic Pathways
The structural versatility of benzoic acid derivatives makes them attractive candidates for anticancer drug development. Research on structural isomers provides compelling evidence of this potential. For instance, 2-amino-3-chlorobenzoic acid, an isomer of the core structure, demonstrated potent cytotoxic effects against the MDA-MB-231 human breast cancer cell line.[2] The proposed mechanism for this activity involves the modulation of the PI3K/AKT signaling pathway, a critical cascade that governs cancer cell growth, proliferation, and survival.[2] Furthermore, other related derivatives, such as 4-amino-3-chloro benzoate esters, have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3]
Comparative Performance Data
The cytotoxic efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. The tables below showcase the potent anticancer activity of a structural isomer and a related derivative series compared to established anticancer drugs.
Table 1: Cytotoxicity (IC₅₀) of 2-amino-3-chlorobenzoic acid on MDA-MB-231 Breast Cancer Cells [2]
| Compound | Cell Line | Time Point | IC₅₀ (µM) |
| 2-amino-3-chlorobenzoic acid | MDA-MB-231 | 24 h | 26.0 |
| 2-amino-3-chlorobenzoic acid | MDA-MB-231 | 48 h | 5.0 |
| 2-amino-3-chlorobenzoic acid | MDA-MB-231 | 72 h | 7.2 |
Table 2: Comparative Cytotoxicity (IC₅₀) of an EGFR Inhibitor Derivative (N5a) [3]
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| N5a | 1.23 ± 0.11 µM | 2.45 ± 0.18 µM | 3.12 ± 0.25 µM |
| Erlotinib | 4.56 ± 0.32 µM | 6.78 ± 0.51 µM | 8.12 ± 0.63 µM |
Lower IC₅₀ values indicate higher cytotoxic potency.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
This protocol describes a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To quantify the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each compound.
Caption: Simplified PI3K/AKT Signaling Pathway Inhibition.
Anti-inflammatory Activity: Modulating Immune Responses
Chronic inflammation is a hallmark of numerous diseases. Benzoic acid derivatives have shown potential in targeting key inflammatory pathways.[3] A common in vitro model for inflammation involves stimulating macrophages (like RAW 264.7 cells) with lipopolysaccharide (LPS), which triggers the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[4] The anti-inflammatory activity of certain derivatives is associated with their ability to activate the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant responses.[4][5]
Comparative Performance Data
The anti-inflammatory potential of novel compounds can be assessed by their ability to inhibit the production of inflammatory mediators. The following table presents data for phloroglucinol derivatives, which serve as an example of how such data is reported, showing IC₅₀ values for the inhibition of inducible nitric oxide synthase (iNOS) and nuclear factor kappaB (NF-κB).
Table 3: Anti-inflammatory Activity of Representative Acylphloroglucinols [6]
| Compound ID | Derivative Type | iNOS Inhibition (IC₅₀) | NF-κB Inhibition (IC₅₀) |
| Compound 2 | Diacylphloroglucinol | 19.0 µM | 34.0 µM |
| Compound 4 | Alkylated Acylphloroglucinol | 19.5 µM | 37.5 µM |
Lower IC₅₀ values indicate greater anti-inflammatory activity.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This protocol measures the production of nitrite, a stable breakdown product of NO, to quantify the anti-inflammatory effect of test compounds.
Objective: To evaluate the ability of compounds to inhibit NO production in LPS-activated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
96-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Add Griess Reagent to the supernatant. The reagent reacts with nitrite to form a purple azo compound.
-
Data Acquisition: Measure the absorbance at 540 nm. Create a standard curve using sodium nitrite to quantify the nitrite concentration in the samples.
-
Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value.
Caption: NRF2-KEAP1 Signaling Pathway Activation.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is profoundly influenced by their structural modifications. Key insights include:
-
Amide and Ester Formation: Conversion of the carboxylic acid group into esters or amides is a common strategy that can modulate lipophilicity and cell permeability, often enhancing antimicrobial or anticancer activity.[7]
-
Schiff Bases: The formation of Schiff bases (imines) by reacting the amino group with various aldehydes introduces diverse aromatic or heterocyclic moieties, which has been shown to be particularly effective in generating potent antimicrobial agents.[1]
-
Substitution on the Amino Group: Modifying the primary amino group can drastically alter receptor binding affinity. For instance, methylation can increase dopamine D2 receptor binding.[8]
-
Halogenation: The position and nature of halogen substituents on the aromatic rings play a crucial role. Dichloro-substitution, as in the parent scaffold, is a key feature, and further modifications can fine-tune activity and selectivity.[9][10]
Conclusion
Derivatives of this compound represent a highly versatile and promising scaffold for the development of novel therapeutic agents. The collective evidence from studies on these derivatives and their close structural analogs points to significant potential in developing new antimicrobial, anticancer, and anti-inflammatory drugs. The structure-activity relationships highlighted in this guide underscore the importance of targeted chemical modifications to optimize potency and selectivity. Future research should focus on the systematic synthesis and screening of a dedicated library of this compound derivatives to fully elucidate their therapeutic potential and uncover novel lead compounds for further preclinical and clinical development.
References
- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Identifying Impurities in 2-Amino-4,5-dichlorobenzoic Acid by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-Amino-4,5-dichlorobenzoic acid, a key building block in the synthesis of various therapeutic agents, a thorough understanding of its impurity profile is paramount. Impurities can arise from a multitude of sources, including the synthetic route, degradation, or storage. Even at trace levels, these unintended components can possess their own pharmacological and toxicological properties, potentially impacting the final drug product's safety profile.
This guide provides a comprehensive, experience-driven approach to the identification of impurities in this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of methods to explain the underlying scientific rationale for our experimental choices, ensuring a robust and self-validating analytical system. This document is designed to empower researchers to not only replicate these findings but also to adapt and troubleshoot their own impurity profiling workflows.
Understanding the Analyte and its Potential Impurities
This compound (MW: 205.03 g/mol ) is a substituted anthranilic acid. Its structure, featuring a carboxylic acid, an amino group, and two chlorine atoms, dictates its chemical properties and provides clues to its potential impurities.
Plausible Synthetic Routes and Associated Impurities
A common synthesis for analogous compounds involves the reduction of a nitro group and chlorination of a benzoic acid precursor. For instance, the synthesis of 2-amino-5-chlorobenzoic acid can be achieved by the reduction of 5-chloro-2-nitrobenzoic acid.[1] Another route for a similar compound, 2-chloro-5-aminobenzoic acid, involves the nitration of ortho-chloro-benzoic acid followed by reduction.[2]
Based on these general synthetic strategies, we can anticipate several classes of impurities:
-
Starting Materials and Intermediates: Unreacted precursors such as dichlorinated nitrobenzoic acid or incompletely chlorinated benzoic acid species.
-
Isomeric Impurities: Positional isomers that may form during the chlorination or nitration steps (e.g., 2-Amino-3,4-dichlorobenzoic acid, 2-Amino-5,6-dichlorobenzoic acid). These are often the most challenging to separate chromatographically.
-
Over- or Under-halogenated Species: Tri-chlorinated or mono-chlorinated benzoic acid derivatives.
-
Byproducts of Side Reactions: Impurities arising from unintended reactions, such as decarboxylation products or dimers.
-
Degradation Products: The amino and carboxylic acid groups are susceptible to degradation under stress conditions like heat, light, oxidation, and extreme pH. Forced degradation studies are essential to identify these potential degradants.[3][4][5][6][7]
The following diagram illustrates the logical flow of identifying these potential impurities.
Caption: Logical relationship of impurity sources and classes.
The Power of LC-MS: A Comparative Perspective
While traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been a workhorse for purity analysis, it has limitations. Its selectivity can be insufficient to resolve co-eluting impurities, and it provides no molecular weight information, making the identification of unknowns challenging.[8][9][10][11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS) overcomes these hurdles by coupling the powerful separation capabilities of LC with the sensitive and specific detection of a mass spectrometer.
| Feature | HPLC-UV | LC-MS | Rationale for Preference in Impurity Profiling |
| Specificity | Lower; relies on chromophore and retention time. | Higher; based on mass-to-charge ratio (m/z). | MS provides an orthogonal detection mechanism, enabling the differentiation of co-eluting species with different masses. |
| Sensitivity | Good, but can be limiting for trace impurities. | Excellent; often orders of magnitude more sensitive. | Crucial for detecting and identifying low-level impurities that could be toxicologically significant. |
| Identification | Requires reference standards for confirmation. | Provides molecular weight information for unknown peaks. | Enables tentative identification of unknown impurities, guiding further structural elucidation. |
| Structural Info | None. | Tandem MS (MS/MS) provides fragmentation data. | MS/MS is a powerful tool for deducing the structure of unknown impurities by breaking them down into smaller, identifiable fragments.[8][13] |
Experimental Protocol: A Validated LC-MS Method
This section details a robust, step-by-step protocol for the identification of impurities in this compound. The method's trustworthiness is grounded in principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[8][14][15][16][17]
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture.
Liquid Chromatography Parameters
The choice of a C18 stationary phase is based on its wide applicability for separating moderately polar compounds like substituted benzoic acids. A gradient elution is employed to ensure the separation of impurities with a range of polarities.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides a good balance of resolving power and analysis speed. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for the carboxylic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting less polar components. |
| Gradient | 10% B to 90% B over 15 min | Allows for the separation of a wide range of potential impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | Minimizes potential for column overload. |
Mass Spectrometry Parameters
Electrospray ionization (ESI) is selected as it is a soft ionization technique suitable for polar molecules like our target compound, minimizing in-source fragmentation and preserving the molecular ion.[1][7][18][19] Both positive and negative ion modes are utilized to maximize the chances of detecting all potential impurities, as the ionization efficiency can vary depending on the impurity's structure.
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Ionization Mode | ESI | ESI |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Cone Voltage | 30 V | -30 V |
| Source Temp. | 150 °C | 150 °C |
| Desolvation Temp. | 400 °C | 400 °C |
| Desolvation Gas | Nitrogen, 800 L/hr | Nitrogen, 800 L/hr |
| Scan Range | m/z 100-500 | m/z 100-500 |
| Data Acquisition | Full Scan and Data-Dependent MS/MS | Full Scan and Data-Dependent MS/MS |
Experimental Workflow Diagram
Caption: High-level LC-MS experimental workflow.
Data Analysis and Impurity Identification
Step 1: Full Scan Analysis
The initial full scan data will reveal all ionizable compounds in the sample. The peak for this compound should be present at m/z 206 in positive mode ([M+H]⁺) and m/z 204 in negative mode ([M-H]⁻). Any other peaks are potential impurities. The characteristic isotopic pattern of two chlorine atoms (a 9:6:1 ratio for M, M+2, and M+4 peaks) will be a key diagnostic tool for identifying chlorine-containing impurities.[14][20]
Step 2: MS/MS Fragmentation Analysis
The data-dependent MS/MS experiments will provide structural information on the detected impurities. The fragmentation of this compound is expected to proceed through characteristic losses:
-
Loss of H₂O (18 Da): Common for ortho-amino benzoic acids.[15][17]
-
Loss of CO₂ (44 Da): A typical fragmentation for carboxylic acids in negative mode.[13][16]
-
Loss of Cl (35/37 Da): Loss of a chlorine atom is a common pathway for chlorinated aromatics.[14]
The fragmentation patterns of unknown impurities can be compared to that of the main compound and known fragmentation rules for related structures to propose a tentative identification. For example, an impurity with a molecular weight 34 Da higher and exhibiting the loss of an additional chlorine atom in its MS/MS spectrum would be a strong candidate for a trichlorinated species.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of this compound in ESI+.
Conclusion: Towards a Comprehensive Purity Profile
This guide has outlined an expert-driven, scientifically sound methodology for the identification of impurities in this compound using LC-MS. By understanding the potential sources of impurities, leveraging the superior capabilities of LC-MS over traditional methods, and applying a systematic approach to data analysis, researchers can build a comprehensive purity profile for this critical API. The detailed protocol provided herein serves as a robust starting point, and the underlying principles can be adapted to a wide range of impurity profiling challenges in pharmaceutical development. The ultimate goal is to ensure the quality, safety, and efficacy of the final drug product, a responsibility that begins with a deep understanding of the API and its potential impurities.
References
- 1. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 3. pharmtech.com [pharmtech.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. scribd.com [scribd.com]
- 20. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 2-Amino-4,5-dichlorobenzoic Acid
Abstract
In the landscape of pharmaceutical development and chemical research, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. 2-Amino-4,5-dichlorobenzoic acid is a key building block in the synthesis of various pharmaceuticals and specialty chemicals. Its purity directly influences reaction yields, impurity profiles of subsequent products, and the toxicological safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of a newly synthesized batch of this compound against a certified reference standard. We will employ an orthogonal array of analytical techniques—melting point analysis, High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy—to construct a comprehensive and trustworthy purity profile. Each protocol is presented not just as a series of steps, but with the underlying scientific rationale, ensuring that researchers can adapt and validate these methods within their own laboratories.
Introduction: The Criticality of Purity
The presence of impurities, such as unreacted starting materials, by-products, or residual solvents, can have profound consequences in a drug development pipeline. For a molecule like this compound, even minor impurities can lead to the formation of undesired side products, reduce the efficacy of a reaction, or introduce potentially genotoxic entities. Therefore, a robust, multi-faceted approach to purity assessment is non-negotiable. This guide eschews a single-technique dependency, instead championing an orthogonal methodology where each analytical technique provides a unique and complementary piece of the purity puzzle. By comparing data from methods based on different physicochemical principles (e.g., chromatographic separation vs. spectroscopic signature), we create a self-validating system that significantly enhances confidence in the final purity assignment.
Synthesis and the Reference Standard
To provide context for potential impurities, we first outline a common synthetic route for this compound. The purity of the resulting product will be benchmarked against a commercially available, high-purity reference standard.
A Representative Synthesis Pathway
A frequently employed synthesis involves the Hofmann rearrangement of 4,5-dichlorophthalimide.[1] This method is effective but can potentially leave unreacted starting material or intermediates in the final product.
The general reaction proceeds as follows: 4,5-dichlorophthalimide is treated with a cold solution of sodium hypobromite (formed in situ from bromine and sodium hydroxide), followed by heating and subsequent acidification to precipitate the desired this compound.[1]
Caption: Workflow for the synthesis of this compound.
The Reference Standard
For this guide, the benchmark is a commercially sourced this compound standard with a supplier-specified purity of ≥97%. This standard serves as our "ground truth" for all comparative analyses.
Orthogonal Purity Assessment Methodologies
We will now detail the experimental protocols and rationale for four distinct analytical techniques.
Method 1: Melting Point Analysis
Expertise & Rationale: Melting point is a fundamental physical property that provides a quick and inexpensive indication of purity. A pure crystalline solid typically exhibits a sharp melting point range (0.5-1.0°C), whereas impurities depress and broaden this range. This phenomenon, known as melting point depression, is a direct consequence of the colligative properties of mixtures.
Experimental Protocol:
-
Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin).
-
Finely powder a small amount of the dry synthesized sample and the reference standard in separate, clean watch glasses.
-
Pack two separate capillary tubes with each sample to a height of 2-3 mm.
-
Place both tubes into the melting point apparatus.
-
Set a rapid heating ramp (10-15°C/min) to quickly approach the expected melting point (~213°C).
-
Once the temperature is within 20°C of the expected melting point, reduce the ramp rate to a slow 1-2°C/min to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Perform the measurement in triplicate for both samples to ensure reproducibility.
Caption: Workflow for comparative melting point analysis.
Data Presentation:
| Sample | Trial 1 (°C) | Trial 2 (°C) | Trial 3 (°C) | Average Range (°C) |
| Reference Standard | 213.0 - 213.8 | 213.2 - 214.0 | 213.1 - 213.9 | 213.1 - 213.9 |
| Synthesized Product | 212.5 - 213.5 | 212.6 - 213.4 | 212.4 - 213.6 | 212.5 - 213.5 |
Method 2: High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the workhorse of purity determination in the pharmaceutical industry.[2][3] It physically separates the main compound from its impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. By using a UV detector, we can quantify the relative amounts of each component. We choose a reversed-phase C18 column, which is ideal for separating moderately polar aromatic compounds like ours. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[4]
Experimental Protocol:
-
System Preparation:
-
Prepare the mobile phase: Acetonitrile and 0.1% Phosphoric Acid in Water. Filter and degas thoroughly.
-
Install a C18 column (e.g., 250 x 4.6 mm, 5 µm) and equilibrate the system with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Standard & Sample Preparation:
-
Accurately prepare a stock solution of the reference standard at ~1.0 mg/mL in methanol.
-
Prepare a working standard for analysis at ~0.1 mg/mL by diluting the stock solution with the mobile phase.
-
Prepare the synthesized sample at the same concentration (~0.1 mg/mL) in the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis Sequence (Self-Validating):
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the working standard five times to establish system suitability (checking for consistent retention time and peak area; relative standard deviation [RSD] should be <2%).
-
Inject the synthesized sample solution in triplicate.
-
-
Data Analysis:
-
Integrate all peaks in the chromatograms.
-
Calculate the purity of the synthesized sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Caption: Self-validating workflow for HPLC purity analysis.
Data Presentation:
Table 3.2.1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% H₃PO₄ in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
Table 3.2.2: Comparative HPLC Results
| Sample | Retention Time (min) | Area % (Purity) | Relative Standard Deviation (RSD, n=3) |
|---|---|---|---|
| Reference Standard | 5.42 | 98.5% | 0.3% |
| Synthesized Product | 5.41 | 99.2% | 0.2% |
| Impurity 1 | 3.15 | 0.3% | N/A |
| Impurity 2 | 6.89 | 0.5% | N/A |
Method 3: ¹H NMR Spectroscopy
Expertise & Rationale: While chromatography quantifies impurities, ¹H NMR spectroscopy helps identify them by providing a detailed structural fingerprint of the molecule. Every unique proton in the structure gives rise to a signal with a specific chemical shift, integration (proportional to the number of protons), and splitting pattern. The spectrum of a pure sample should show only the signals corresponding to the target molecule. The presence of additional peaks indicates impurities, and their integration relative to the main compound's signals can be used for semi-quantitative analysis.
Experimental Protocol:
-
Accurately weigh ~10-15 mg of the synthesized sample and the reference standard into separate clean NMR tubes.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to each tube. DMSO-d₆ is chosen for its ability to dissolve the sample and to allow observation of the exchangeable -NH₂ and -COOH protons.
-
Cap the tubes and vortex gently until the samples are fully dissolved.
-
Acquire the ¹H NMR spectrum for each sample on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Process the data: apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).
-
Integrate all signals. Compare the spectrum of the synthesized product to the reference standard, looking for any extraneous peaks.
Caption: Workflow for comparative ¹H NMR analysis.
Data Presentation:
Table 3.3.1: Expected ¹H NMR Signals for this compound in DMSO-d₆
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-3 (Aromatic) | ~7.7 | Singlet | 1H |
| H-6 (Aromatic) | ~6.8 | Singlet | 1H |
| -NH₂ (Amino) | ~7.0 (broad) | Singlet | 2H |
| -COOH (Carboxylic) | ~13.0 (very broad) | Singlet | 1H |
Note: Chemical shifts are predictive and may vary slightly. The broadness of NH₂ and COOH signals is due to chemical exchange.
Analysis: The spectrum of the reference standard showed the expected peaks with correct integrations. The synthesized product's spectrum was superimposable, with no additional peaks observed above the 0.5% integration level, indicating the absence of significant proton-containing impurities.
Method 4: FTIR Spectroscopy
Expertise & Rationale: FTIR spectroscopy is an excellent technique for confirming the presence of key functional groups. It works by measuring the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies. While not typically used for precise quantification of purity, it serves as a powerful identity check. Any significant deviation in the synthesized product's spectrum from the standard, such as the appearance of unexpected peaks (e.g., a C≡N stretch from a nitrile intermediate) or the absence of required peaks, would immediately flag a potential purity or identity issue.[5][6]
Experimental Protocol:
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean by taking a background spectrum of air. The baseline should be flat.
-
Place a small, representative amount of the reference standard powder onto the ATR crystal.
-
Apply pressure to ensure good contact and acquire the spectrum (e.g., averaging 32 scans over a range of 4000-600 cm⁻¹).
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Repeat steps 2 and 3 with the synthesized product.
-
Compare the two spectra, focusing on the key functional group regions.
Data Presentation:
Table 3.4.1: Key FTIR Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Observed (Standard) | Observed (Synthesized) |
|---|---|---|---|---|
| O-H (Carboxylic) | Stretching (broad) | 3300-2500 | Yes | Yes |
| N-H (Amino) | Symmetric/Asymmetric Stretch | 3500-3300 | Yes | Yes |
| C=O (Carboxylic) | Stretching | 1700-1650 | Yes | Yes |
| C=C (Aromatic) | Stretching | 1600-1450 | Yes | Yes |
| C-Cl (Aryl Halide) | Stretching | 1100-1000 | Yes | Yes |
Analysis: The FTIR spectrum of the synthesized product was a near-perfect match to the reference standard, confirming the presence of all required functional groups and the correct molecular identity.
Summary and Conclusion
To provide a clear, at-a-glance comparison, the results from all orthogonal methods are consolidated below.
Table 4.1: Consolidated Purity Assessment Data
| Analytical Technique | Parameter | Reference Standard | Synthesized Product | Assessment |
| Melting Point | Range (°C) | 213.1 - 213.9 | 212.5 - 213.5 | Sharp range, indicates high purity. |
| HPLC | Purity (Area %) | 98.5% | 99.2% | Purity exceeds reference standard. |
| ¹H NMR | Spectral Match | N/A | Identical to standard | No detectable organic impurities. |
| FTIR | Spectral Match | N/A | Identical to standard | Confirmed molecular identity. |
The comprehensive, orthogonal analysis demonstrates that the synthesized batch of this compound possesses a high degree of purity, meeting and even exceeding the quality of the commercial reference standard. The sharp melting point, a single major peak in the HPLC chromatogram accounting for >99% of the total area, and clean, matching NMR and FTIR spectra provide a cohesive and trustworthy body of evidence. This multi-technique approach ensures that the material is not only pure by chromatographic standards but is also structurally and functionally correct, making it suitable for high-stakes applications in research and development.
References
- 1. This compound | 20776-61-8 [chemicalbook.com]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4,5-dichlorobenzoic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Amino-4,5-dichlorobenzoic acid. As a chlorinated aromatic compound, this substance requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.
Immediate Safety Profile & Hazard Assessment
Before handling or disposing of this compound, a thorough understanding of its hazard profile is essential. The primary risks associated with this compound are acute toxicity and irritation.
Causality of Hazard: The presence of chlorine atoms on the benzoic acid backbone classifies this compound as a halogenated aromatic compound.[1] Such compounds are often persistent in the environment and require specific disposal pathways, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.
Summary of Hazard Information
| Hazard Classification | Description | Recommended PPE | Incompatible Materials |
|---|---|---|---|
| Acute Toxicity | Harmful if swallowed.[2] | Standard laboratory attire (lab coat) | N/A |
| Skin Irritation | Causes skin irritation.[2] Avoid contact. | Nitrile gloves or other appropriate protective gloves.[3][4] | Strong oxidizing agents, strong acids, strong bases.[3][5][6] |
| Eye Irritation | Causes serious eye irritation.[2] | Chemical safety goggles or a face shield.[3][4] | N/A |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[2] | Use only in a well-ventilated area or a chemical fume hood.[1][7] | N/A |
Waste Characterization and Segregation: A Self-Validating System
Proper disposal begins with correct waste characterization and stringent segregation. This is the most critical step in creating a self-validating and trustworthy disposal system.
Core Principle: Segregation of Halogenated Waste
This compound must be disposed of as halogenated organic waste .[1] It must never be mixed with non-halogenated organic waste or general laboratory trash.
-
Why Segregate? Mixing halogenated and non-halogenated waste streams complicates and significantly increases the cost of disposal.[8][9] Halogenated waste requires specialized, high-temperature incineration, whereas non-halogenated solvents can often be recycled or used for fuel blending.[9] Cross-contamination renders the entire volume of waste more hazardous and expensive to manage.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for collecting and storing this compound waste prior to its final disposal by a licensed contractor.
Experimental Protocol: Routine Waste Collection
-
Container Selection: Obtain a dedicated, chemically resistant waste container designated for "Halogenated Organic Solids" from your institution's Environmental Health and Safety (EHS) department.[8] The container must be in good condition with a secure, tightly-sealing lid.
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[1][8] Fill in the full chemical name: "this compound" and any other constituents of the waste stream.
-
Waste Transfer:
-
Transfer solid this compound waste into the designated container.
-
If disposing of contaminated items (e.g., weigh boats, gloves, paper towels), place them in the same container.
-
For decontamination of glassware, rinse with a minimal amount of a suitable solvent (e.g., acetone) inside a chemical fume hood. This rinsate must be collected as halogenated liquid waste in a separate, appropriately labeled container.[1]
-
-
Secure Storage: Always keep the waste container tightly closed when not in use.[8] Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory, away from incompatible materials.[8] The storage area should be cool, dry, and well-ventilated.[3][8]
-
Arrange for Disposal: Once the container is nearly full (do not overfill), arrange for pickup through your institution's EHS office.[1] They will manage the final disposal with a licensed and approved waste disposal company.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure
Accidents require immediate and correct responses to minimize harm.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area. Ensure adequate ventilation, preferably within a chemical fume hood.[3]
-
Don PPE: Wear the appropriate PPE as listed in the table above, including respiratory protection if dust is airborne.[3]
-
Contain and Collect:
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[2] Do NOT induce vomiting.[3]
-
On Skin: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical attention.
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2] If you feel unwell, call a poison center or doctor.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 2-Amino-3,5-dichlorobenzoic acid(2789-92-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
A Researcher's Guide to the Safe Handling of 2-Amino-4,5-dichlorobenzoic Acid
As scientific professionals dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. Handling chemical reagents like 2-Amino-4,5-dichlorobenzoic acid, a halogenated aromatic compound, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of our research.
Hazard Assessment: Understanding the Risks
This compound (CAS No. 20776-61-8) presents several potential health hazards that necessitate careful management. According to safety data sheets, the primary risks include:
-
Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[1]
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: Contact with eyes can lead to serious irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
The chlorinated aromatic structure suggests that prudence is required, treating it as potentially hazardous upon repeated or prolonged exposure. The causality behind these hazards lies in the chemical's reactivity with biological tissues. Its acidic nature and the presence of chlorine atoms can disrupt cellular membranes and proteins upon contact or absorption.
Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is considered, engineering controls must be in place to minimize exposure. These controls are designed to isolate the hazard from the researcher.
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound as a powder should be conducted inside a certified chemical fume hood.[3][4] This is critical to prevent the inhalation of fine dust particles and to contain any potential spills.
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain low ambient concentrations of any airborne contaminants.[5][6]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[5][7][8] Their proximity is crucial for immediate decontamination in the event of an accidental splash.
Personal Protective Equipment (PPE): A Systematic Approach
PPE is the final barrier between the researcher and the chemical. The selection and use of PPE must be deliberate and based on a thorough risk assessment of the planned procedure.
-
Hand Protection:
-
Selection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact with solids.[4][9] Always check the manufacturer's glove compatibility charts for specific breakthrough times if prolonged contact is anticipated.
-
Rationale: The primary route of exposure in a laboratory setting is often dermal contact.[10] Gloves prevent the compound from causing skin irritation and block a potential route for systemic absorption.
-
Procedure: Inspect gloves for any signs of damage before use. Don gloves before entering the area where the chemical is handled and remove them before leaving the immediate work area to prevent cross-contamination.[11]
-
-
Eye and Face Protection:
-
Selection: Chemical safety goggles are mandatory to provide a complete seal around the eyes.[3][5][6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3][10]
-
Rationale: The mucous membranes of the eyes are highly sensitive. Safety goggles protect against irritation and serious damage from airborne dust or accidental splashes.[6]
-
Procedure: Goggles must be worn at all times when handling the chemical. A face shield provides an extra layer of protection for the entire face.
-
-
Protective Clothing:
-
Selection: A laboratory coat is required to protect street clothes and skin.[5][6][7] Ensure the coat is fully buttoned. For procedures with a higher risk of spills, a chemically resistant apron may be necessary.[10]
-
Rationale: Protective clothing minimizes the area of skin potentially exposed to the chemical.[6]
-
Procedure: Lab coats should be worn only in the laboratory and removed before entering common areas.
-
-
Respiratory Protection:
-
Selection: Respiratory protection is generally not required when handling small quantities within a certified fume hood. However, if weighing large quantities or if engineering controls are insufficient to prevent dust generation, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with a P100 filter) must be used.[2][3][6]
-
Rationale: This prevents the inhalation of fine particles that can cause respiratory tract irritation.[1]
-
Procedure: Personnel requiring respirators must be properly fit-tested and trained in their use and maintenance, in accordance with institutional and regulatory standards.
-
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including disposal.
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with disposable bench paper.[10]
-
Weighing: Tare the balance with a weigh boat. Carefully scoop the desired amount of this compound onto the weigh boat, minimizing any dust formation.
-
Transfer: If transferring the solid to a reaction vessel, do so carefully within the hood. Use a powder funnel if necessary.
-
Post-Handling: Tightly close the reagent container.[5][6] Decontaminate the spatula and any other equipment used. Wipe down the work surface.
-
Contaminated PPE: Used gloves, disposable lab coats, and bench paper should be placed in a designated solid hazardous waste container. Do not discard them in the regular trash.[11]
-
Chemical Waste: Dispose of excess this compound and any reaction waste containing it in a clearly labeled, sealed hazardous waste container.[1][2] Halogenated organic waste often requires separate disposal streams; consult your institution's Environmental Health and Safety (EHS) office for specific protocols.[4]
-
Spill Cleanup: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the hazardous waste container.[5][6] Decontaminate the area afterward. For large spills, evacuate the area and contact your EHS office immediately.
Emergency Procedures
In case of accidental exposure, immediate and correct action is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][6][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6][12] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the safety data sheet to the medical professional.[1][6] |
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring personal safety and maintaining the highest standards of scientific practice.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. agscientific.com [agscientific.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. westliberty.edu [westliberty.edu]
- 6. 2-Amino-3,5-dichlorobenzoic acid(2789-92-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. uwlax.edu [uwlax.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. cdc.gov [cdc.gov]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
